Product packaging for KDO2-lipid A(Cat. No.:CAS No. 123621-04-5)

KDO2-lipid A

Cat. No.: B3418413
CAS No.: 123621-04-5
M. Wt: 2238.7 g/mol
InChI Key: DIXUKJUHGLIZGU-OIPVZEHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kdo2-lipid A (KLA) is the essential membrane anchor of lipopolysaccharide (LPS) in most Gram-negative bacteria and constitutes the minimal structural component required for bacterial viability . This well-defined, nearly homogeneous saccharolipid serves as the active component of LPS, acting as a potent immunostimulant that activates the innate immune response through the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex . Its biological activity is comparable to that of native LPS, making it an excellent, reproducible tool for endotoxin research . The primary research value of this compound lies in its defined structure, which overcomes the micro-heterogeneity and detection challenges associated with conventional LPS preparations . It can be readily detected with high sensitivity using electrospray ionization mass spectrometry (ESI/MS) in cellular uptake and pharmacokinetic studies, enabling precise quantitative analyses . This purity is crucial for structural studies of its complexes with host signaling receptors . Researchers utilize this compound to investigate the molecular mechanisms of septic shock, innate immunity, glial cell activation, and the production of inflammatory mediators like prostaglandin E2 and TNFα . Furthermore, its structure is a target for novel antibiotic development, and its modified forms are explored for applications in vaccine adjuvants and anti-inflammatory therapies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C110H202N2O39P2 B3418413 KDO2-lipid A CAS No. 123621-04-5

Properties

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXUKJUHGLIZGU-OIPVZEHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H202N2O39P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318089
Record name Kdo2-lipid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123621-04-5
Record name Kdo2-lipid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123621-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kdo2-lipid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

KDO2-Lipid A: The Core of Gram-Negative Endotoxicity and Immune Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate architecture of Gram-negative bacteria, the outer membrane stands as a formidable barrier and a critical interface with the external environment. Embedded within this membrane is lipopolysaccharide (LPS), a molecule of profound biological significance. At the very heart of LPS lies 3-deoxy-D-manno-octulosonic acid (KDO)2-lipid A, the essential hydrophobic anchor that is both indispensable for bacterial viability and a potent trigger of the host innate immune response.[1][2] This technical guide provides a comprehensive overview of the structure, biosynthesis, and function of KDO2-lipid A, with a focus on its role as a key pathogen-associated molecular pattern (PAMP) and its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. Detailed experimental methodologies are provided to facilitate further research and therapeutic development in this critical area of microbiology and immunology.

The Molecular Architecture of this compound

This compound is a complex glycolipid composed of a lipid A moiety and two KDO sugar residues. The lipid A component is the ultimate anchor of LPS in the outer membrane and is responsible for the endotoxic activity of the entire molecule.[3][4]

The canonical structure of this compound, particularly well-characterized in Escherichia coli, consists of a bis-phosphorylated β(1'→6)-linked diglucosamine backbone. This backbone is typically acylated with six fatty acid chains. Four primary (R)-3-hydroxyacyl chains are directly attached to the glucosamine units, and two secondary acyl chains are esterified to the hydroxyl groups of two of the primary acyl chains.[4] The length of these fatty acyl chains can vary between different bacterial species, typically ranging from 10 to 18 carbons. The two KDO residues are attached to the 6'-position of the distal glucosamine unit. This intricate structure is crucial for both maintaining the integrity of the bacterial outer membrane and for its recognition by the host immune system.

Quantitative Data Summary

The following table summarizes key quantitative data for the canonical this compound from E. coli.

PropertyValueReference
Molecular Formula C110H202N2O39P2
Average Molecular Weight 2238.72 g/mol
Monoisotopic Mass 2237.335997756 Da
m/z of [M-H]⁻ ion (E. coli) 2236.2
Fatty Acid Chain Lengths (E. coli) C12, C14

Biosynthesis of this compound: The Raetz Pathway

The biosynthesis of this compound is a highly conserved process in most Gram-negative bacteria, known as the Raetz pathway. This essential pathway involves nine enzymatic steps that occur in the cytoplasm and at the inner membrane. The inhibition of this pathway is a promising target for the development of novel antibiotics.

The key enzymes and intermediates in the Raetz pathway are:

  • LpxA: Acylates UDP-N-acetylglucosamine (UDP-GlcNAc).

  • LpxC: Deacetylates the product of LpxA. This is the committed step in the pathway.

  • LpxD: Adds a second (R)-3-hydroxyacyl chain.

  • LpxH: Cleaves the UDP moiety.

  • LpxB: Condenses two monosaccharide precursors to form the disaccharide backbone.

  • LpxK: Phosphorylates the 4'-position of the disaccharide.

  • KdtA (WaaA): Transfers two KDO residues from CMP-KDO to the lipid A precursor.

  • LpxL (HtrB): Adds a secondary lauroyl (C12) chain.

  • LpxM (MsbB): Adds a secondary myristoyl (C14) chain.

KDO2_Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc Intermediate1 UDP-3-O-((R)-3-OH-C14)-GlcNAc UDP_GlcNAc->Intermediate1 LpxA Intermediate2 UDP-3-O-((R)-3-OH-C14)-GlcN Intermediate1->Intermediate2 LpxC Intermediate3 UDP-2,3-diacyl-GlcN Intermediate2->Intermediate3 LpxD Lipid_X Lipid X Intermediate3->Lipid_X LpxH DS_1_P Disaccharide-1-P Lipid_X->DS_1_P LpxB Lipid_IVA Lipid IVA DS_1_P->Lipid_IVA LpxK KDO2_Lipid_IVA KDO2-Lipid IVA Lipid_IVA->KDO2_Lipid_IVA KdtA Intermediate7 Lauroyl-KDO2-Lipid IVA KDO2_Lipid_IVA->Intermediate7 LpxL KDO2_Lipid_A This compound Intermediate7->KDO2_Lipid_A LpxM LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK KdtA KdtA LpxL LpxL LpxM LpxM

Caption: The Raetz pathway for this compound biosynthesis.

Function of this compound

Essential Role in Bacterial Viability

This compound is indispensable for the survival of most Gram-negative bacteria. It forms the hydrophobic anchor of LPS, which is crucial for the structural integrity and barrier function of the outer membrane. This barrier protects the bacterium from antimicrobial peptides, detergents, and certain antibiotics. The essential nature of its biosynthetic pathway makes it an attractive target for the development of new antibacterial agents.

Potent Activator of the Innate Immune System

While vital for the bacterium, this compound is also a potent elicitor of the host's innate immune response. It is recognized as a pathogen-associated molecular pattern (PAMP) by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The binding of this compound to the TLR4/MD-2 complex triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This response is critical for clearing the bacterial infection. However, in cases of severe systemic infection (sepsis), the overwhelming inflammatory response triggered by high levels of circulating this compound can lead to septic shock, a life-threatening condition.

The precise structure of lipid A, particularly the number and length of its acyl chains, significantly influences its ability to activate TLR4. For instance, hexa-acylated lipid A from E. coli is a strong TLR4 agonist, while some bacterial species produce lipid A variants with fewer acyl chains that are less potent or even act as TLR4 antagonists. These structural modifications represent a strategy for immune evasion by some pathogenic bacteria.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer induces MyD88 MyD88 TLR4_dimer->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPKs MAPKs TAK1->MAPKs activates NF_kB NF-κB Activation IKK_complex->NF_kB leads to Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines AP1 AP-1 Activation MAPKs->AP1 leads to AP1->Cytokines

Caption: TLR4 signaling pathway activation by this compound.

Experimental Protocols

Lipid A Extraction for Mass Spectrometry Analysis

This protocol describes a method for the extraction of lipid A from Gram-negative bacteria for subsequent analysis by mass spectrometry.

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • 50 mM Sodium Acetate, pH 4.5, with 1% SDS

  • Glass centrifuge tubes

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Lysis and Lipid Extraction: a. Resuspend the bacterial cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:PBS at 1:2:0.8 v/v/v). b. Incubate at room temperature with agitation to lyse the cells. c. Centrifuge to pellet the cellular debris, including LPS. Discard the supernatant.

  • Mild Acid Hydrolysis: a. Resuspend the pellet in 50 mM sodium acetate (pH 4.5) containing 1% SDS. b. Heat at 100°C to hydrolyze the ketosidic linkage between KDO and lipid A.

  • Lipid A Isolation: a. Cool the sample and add chloroform and methanol to create a two-phase Bligh-Dyer system (chloroform:methanol:water at 2:2:1.8 v/v/v). b. Centrifuge to separate the phases. The lipid A will be in the lower, organic phase. c. Carefully collect the lower phase. d. Dry the lipid A extract under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry: a. Resuspend the dried lipid A in a suitable solvent, such as a chloroform:methanol mixture. b. The sample is now ready for analysis by techniques such as MALDI-TOF or ESI-MS.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection

The LAL assay is a highly sensitive method for the detection and quantification of endotoxin (LPS).

Materials:

  • LAL reagent (reconstituted according to manufacturer's instructions)

  • Endotoxin-free water (LAL Reagent Water)

  • Control Standard Endotoxin (CSE)

  • Test sample

  • Endotoxin-free reaction tubes (10 x 75 mm)

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

Procedure (Gel-Clot Method):

  • Preparation of Standards and Samples: a. Prepare a series of dilutions of the CSE in LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent. b. Prepare dilutions of the test sample as needed.

  • Assay Procedure: a. Pipette 0.1 mL of each standard, sample, and a negative control (LAL Reagent Water) into separate reaction tubes. b. Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the most concentrated standard. c. Immediately after adding the LAL reagent, gently mix the contents of each tube and place it in the 37°C incubator.

  • Incubation and Reading: a. Incubate the tubes undisturbed for exactly 60 minutes (± 2 minutes). b. After incubation, carefully remove each tube and invert it 180°. c. A positive result is indicated by the formation of a firm gel that remains at the bottom of the tube. A negative result is the absence of a solid clot.

Macrophage Stimulation Assay for TLR4 Activation

This assay measures the activation of macrophages in response to this compound by quantifying the production of pro-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound

  • LPS from a standard E. coli strain (positive control)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)

Procedure:

  • Cell Seeding: a. Culture macrophages to the desired confluency and harvest them. b. Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Cell Stimulation: a. Prepare serial dilutions of this compound and the positive control (LPS) in complete culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or LPS. Include a negative control with medium only. c. Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cytokine Measurement: a. After incubation, collect the cell culture supernatants. b. Measure the concentration of the chosen pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve from the absorbance values of the cytokine standards. b. Determine the concentration of the cytokine in each sample by interpolating from the standard curve. c. Plot the cytokine concentration as a function of the this compound concentration to determine the dose-response relationship.

Conclusion

This compound represents a fascinating and critically important molecule at the interface of bacterial physiology and host immunity. Its essential role in maintaining the integrity of the Gram-negative outer membrane makes its biosynthetic pathway a prime target for novel antimicrobial therapies. Simultaneously, its potent ability to activate the TLR4 signaling pathway underscores its significance in the pathogenesis of Gram-negative infections and sepsis. A thorough understanding of the structure, biosynthesis, and function of this compound, facilitated by the detailed experimental protocols provided in this guide, is paramount for the development of new strategies to combat bacterial diseases and modulate the host immune response. The continued exploration of this complex glycolipid will undoubtedly yield further insights into the intricate interplay between bacteria and their hosts.

References

An In-depth Technical Guide to the KDO2-Lipid A Biosynthetic Pathway Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core enzymes involved in the KDO2-lipid A biosynthetic pathway, a critical process for the viability of most Gram-negative bacteria and a key target for novel antimicrobial drug development.

Introduction to the this compound Pathway

This compound, also known as Re-lipid A, is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4] It is the minimal LPS structure required for the viability of most of these bacteria and serves as a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[5] The biosynthesis of this compound is a nine-step enzymatic cascade that occurs on the cytoplasmic face of the inner membrane. This pathway, often referred to as the Raetz pathway, is highly conserved, making its constituent enzymes attractive targets for the development of new antibiotics.

Core Enzymes of the this compound Biosynthetic Pathway

The biosynthesis of this compound is catalyzed by a series of nine core enzymes. The first six enzymes are responsible for the synthesis of the lipid A backbone, while the final three are involved in the addition of secondary acyl chains.

The nine core enzymes are:

  • LpxA: UDP-N-acetylglucosamine acyltransferase

  • LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase

  • LpxD: UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase

  • LpxB: Lipid A disaccharide synthase

  • LpxK: Tetraacyldisaccharide 4'-kinase

  • KdtA (WaaA): 3-deoxy-D-manno-octulosonate transferase

  • LpxL, LpxM, LpxP: Late acyltransferases

Below is a diagram illustrating the sequential steps of the this compound biosynthetic pathway.

KDO2_LipidA_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA R-3-hydroxymyristoyl-ACP R-3-hydroxymyristoyl-ACP R-3-hydroxymyristoyl-ACP->LpxA LpxD LpxD R-3-hydroxymyristoyl-ACP->LpxD UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc->LpxC UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN->LpxD UDP-2,3-diacyl-GlcN UDP-2,3-diacyl-GlcN LpxD->UDP-2,3-diacyl-GlcN LpxH LpxH UDP-2,3-diacyl-GlcN->LpxH LpxB LpxB UDP-2,3-diacyl-GlcN->LpxB Lipid X Lipid X LpxH->Lipid X Lipid X->LpxB Lipid A disaccharide Lipid A disaccharide LpxB->Lipid A disaccharide LpxK LpxK Lipid A disaccharide->LpxK Lipid IVA Lipid IVA LpxK->Lipid IVA ATP -> ADP KdtA KdtA (WaaA) Lipid IVA->KdtA KDO2-Lipid IVA KDO2-Lipid IVA KdtA->KDO2-Lipid IVA 2x CMP-KDO CMP-KDO CMP-KDO->KdtA LpxL LpxL KDO2-Lipid IVA->LpxL Penta-acylated\nthis compound Penta-acylated This compound LpxL->Penta-acylated\nthis compound Lauroyl-ACP Lauroyl-ACP Lauroyl-ACP->LpxL LpxM LpxM Penta-acylated\nthis compound->LpxM This compound This compound LpxM->this compound Myristoyl-ACP Myristoyl-ACP Myristoyl-ACP->LpxM

Caption: The this compound biosynthetic pathway in E. coli.

Quantitative Data on Core Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. Kinetic parameters can vary depending on the specific assay conditions, substrate analogs used, and the source of the enzyme.

Table 1: Kinetic Parameters of Early Pathway Enzymes (LpxA, LpxC, LpxD, LpxB)

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
LpxA E. coliUDP-GlcNAc2500--
R-3-hydroxymyristoyl-ACP5.3--
LpxC E. coliUDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc50 (Ki)--
LpxD E. coliUDP-3-O-(R-3-OHC14)-GlcN1.323-
R-3-OHC14-ACP1.9--
LpxB E. coliLipid X~1200 (apparent)--
UDP-diacylglucosamine~1200 (apparent)--

Table 2: Kinetic Parameters of Late Pathway Enzymes (LpxK, KdtA, LpxL, LpxM)

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
LpxK A. aeolicusATP/Mg2+160012.3-
DSMP7.09.2-
KdtA (WaaA) E. coliLipid IVA52-18
CMP-Kdo88--
LpxL E. coliLauroyl-ACP7 ± 2-95 ± 5
Kdo2-lipid IVA15 ± 3-221 ± 7
LpxM A. baumanniiLauryl-ACP1.8 ± 0.2--
Lipid IVA1.7 ± 0.6--

Experimental Protocols

Detailed methodologies are crucial for the study and characterization of the this compound biosynthetic enzymes.

General Protein Expression and Purification

A common workflow for obtaining purified enzymes for in vitro assays is outlined below.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene of Interest Gene of Interest PCR Amplification PCR Amplification Gene of Interest->PCR Amplification Ligation into Expression Vector Ligation into Expression Vector PCR Amplification->Ligation into Expression Vector Transformation into E. coli Transformation into E. coli Ligation into Expression Vector->Transformation into E. coli Culture Growth Culture Growth Transformation into E. coli->Culture Growth Induction of Protein Expression Induction of Protein Expression Culture Growth->Induction of Protein Expression Cell Lysis Cell Lysis Induction of Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Purified Enzyme Purified Enzyme Size-Exclusion Chromatography->Purified Enzyme

Caption: General workflow for recombinant protein expression and purification.

Detailed Protocol for His-tagged Protein Purification:

  • Cell Lysis: Resuspend the cell pellet from a 1-liter culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.

  • Size-Exclusion Chromatography (Optional): For higher purity, pool the eluted fractions and concentrate. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to separate the protein from aggregates and remaining contaminants.

  • Protein Quantification: Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Activity Assays

LpxC Deacetylase Activity Assay:

This assay measures the release of acetate from the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM MES buffer (pH 6.0), purified LpxC enzyme, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-[1-14C]acetylglucosamine.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding glacial acetic acid.

  • Quantification: Extract the released [14C]acetic acid with an organic solvent (e.g., ethyl acetate) and quantify using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

LpxK Kinase Assay:

This assay measures the transfer of a phosphate group from ATP to the lipid A disaccharide.

  • Reaction Mixture: Prepare a reaction mixture in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100, the lipid A disaccharide substrate, and [γ-32P]ATP.

  • Initiation: Start the reaction by adding the purified LpxK enzyme.

  • Incubation: Incubate at 30°C for a specified time.

  • Termination and Separation: Stop the reaction by adding a chloroform/methanol mixture. Separate the radiolabeled product (Lipid IVA) from the unreacted [γ-32P]ATP by thin-layer chromatography (TLC).

  • Detection: Visualize the TLC plate by autoradiography and quantify the product formation using a phosphorimager.

Lipid A Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for the structural characterization of lipid A and its biosynthetic intermediates.

  • Lipid A Extraction: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Extract the lipids using a modified Bligh-Dyer method with a chloroform/methanol/water mixture.

  • Mild Acid Hydrolysis: To release lipid A from the LPS, treat the dried lipid extract with 1% sodium dodecyl sulfate (SDS) at 100°C, followed by hydrolysis with 120 mM sodium acetate buffer (pH 4.5) at 100°C.

  • Purification: Wash the lipid A pellet sequentially with water and 80% ethanol.

  • Mass Spectrometry Analysis: Resuspend the purified lipid A in a suitable solvent and analyze by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry in the negative ion mode.

This compound and TLR4 Signaling

This compound is a potent agonist of the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. The binding of this compound to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS This compound (LPS) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent TRAM TRAM TLR4_dimer->TRAM MyD88-independent TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 TRAM->TRIF IKK IKK complex TAK1->IKK AP1 AP-1 TAK1->AP1 NFkB NF-κB IKK->NFkB IRF3 IRF3 TBK1->IRF3 IFN IFN-β IRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->Cytokines

Caption: Simplified overview of the TLR4 signaling pathway.

The activation of TLR4 by this compound involves two major downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, which is activated upon endocytosis of the TLR4 complex, leads to the production of type I interferons.

Conclusion

The enzymes of the this compound biosynthetic pathway represent a rich source of targets for the development of novel antibacterial agents against Gram-negative pathogens. A thorough understanding of the structure, function, and kinetics of these enzymes is essential for the rational design of potent and specific inhibitors. This guide provides a foundational resource for researchers in this critical area of drug discovery.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Endotoxin

3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A is the structural and functional core of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] It serves as the hydrophobic anchor for LPS and is the minimal structural entity required to sustain bacterial viability.[1][2] The work of Christian R. H. Raetz and his colleagues was pivotal in elucidating the complete biosynthetic pathway of lipid A, a significant achievement in microbiology and biochemistry.[3]

KDO2-Lipid A is also the principal pathogenic determinant of Gram-negative sepsis, acting as a potent activator of the host's innate immune system. Its discovery and detailed characterization have been crucial for understanding bacterial pathogenesis and for providing a chemically defined tool to study innate immunity. This molecule specifically interacts with the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation protein 2 (MD2), triggering a cascade of inflammatory responses. The availability of a highly purified and structurally defined this compound, often isolated from heptose-deficient Escherichia coli mutants, has been instrumental for researchers, providing a consistent standard for studying endotoxin activity.

The Raetz Pathway: Biosynthesis of this compound

The biosynthesis of this compound in E. coli is a conserved nine-step enzymatic process known as the Raetz pathway. This pathway begins in the cytoplasm and is completed on the cytoplasmic face of the inner membrane. The nine enzymes involved are largely conserved across Gram-negative bacteria.

The pathway initiates with two precursors: UDP-N-acetylglucosamine (UDP-GlcNAc) from carbohydrate metabolism and (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) from fatty acid biosynthesis.

The Nine Enzymatic Steps:

  • LpxA: Transfers an (R)-3-hydroxymyristoyl chain from ACP to the 3-position of UDP-GlcNAc. This reaction is reversible.

  • LpxC: Catalyzes the deacetylation of the product from the LpxA reaction. This is the first committed and irreversible step in lipid A biosynthesis, making LpxC a key target for novel antibiotic development.

  • LpxD: Adds a second (R)-3-hydroxymyristoyl chain to the free amino group of the glucosamine.

  • LpxH: A pyrophosphatase that cleaves the UMP moiety, yielding 2,3-diacyl-glucosamine-1-phosphate (also known as Lipid X).

  • LpxB: A glycosyltransferase that condenses one molecule of UDP-2,3-diacyl-glucosamine with one molecule of Lipid X to form a disaccharide-1-phosphate.

  • LpxK: A kinase that phosphorylates the 4'-position of the disaccharide, producing Lipid IVA.

  • WaaA (KdtA): A bifunctional KDO transferase that sequentially adds two KDO residues to the 6'-position of Lipid IVA.

  • LpxL: An acyltransferase that adds a lauroyl (C12) chain to the 2'-position of the KDO2-Lipid IVA intermediate.

  • LpxM: A final acyltransferase that adds a myristoyl (C14) chain to the 3'-position, completing the synthesis of hexa-acylated this compound.

The completed this compound molecule is then flipped across the inner membrane by the ABC transporter MsbA to the periplasmic face, where the core oligosaccharide and O-antigen are attached.

Raetz_Pathway cluster_cytosol Cytoplasm cluster_membrane Inner Membrane (Cytoplasmic Face) UDP_GlcNAc UDP-GlcNAc P1 UDP-3-O- (R-3-OH-C14)-GlcNAc UDP_GlcNAc->P1 LpxA P2 UDP-3-O- (R-3-OH-C14)-GlcN P1->P2 LpxC (Committed Step) P3 UDP-2,3-diacyl-GlcN P2->P3 LpxD LipidX Lipid X P3->LipidX Disaccharide Disaccharide-1-P LipidX->Disaccharide LpxB LipidIVA Lipid IVA Disaccharide->LipidIVA LpxK KDO2_LipidIVA KDO2-Lipid IVA LipidIVA->KDO2_LipidIVA WaaA (KdtA) Penta_LipidA Penta-acylated This compound KDO2_LipidIVA->Penta_LipidA LpxL KDO2_LipidA This compound Penta_LipidA->KDO2_LipidA LpxM Transport Further Processing (Core & O-Antigen Addition) KDO2_LipidA->Transport MsbA (Flip to Periplasm)

Caption: The Raetz Pathway for this compound biosynthesis in E. coli.

Immunological Characterization: TLR4 Agonism

This compound is the molecular entity responsible for the endotoxic activity of LPS. Its initial characterization demonstrated that it is a potent and specific agonist for the Toll-like receptor 4 (TLR4). The recognition of this compound by the innate immune system is mediated by a receptor complex consisting of TLR4 and the co-receptor MD2.

Upon encountering this compound, the TLR4/MD2 complex dimerizes, initiating two distinct downstream signaling pathways that culminate in the production of inflammatory mediators:

  • MyD88-Dependent Pathway: This pathway is rapidly activated and involves the recruitment of the adaptor protein MyD88. It leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • TRIF-Dependent Pathway: This pathway is engaged following the endocytosis of the TLR4 complex. It utilizes the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and leads to the activation of the transcription factor IRF3, resulting in the production of Type I interferons (IFN-α/β).

The activation of these pathways orchestrates the inflammatory response to Gram-negative bacterial infections. The structural details of the lipid A molecule, such as the number and length of acyl chains and the phosphorylation pattern, are critical determinants of its ability to activate the TLR4/MD2 complex. For instance, the hexa-acylated this compound of E. coli is a powerful immune activator, whereas lipid A structures from other bacteria with fewer acyl chains can be poor TLR4 agonists, representing a mechanism of immune evasion.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KLA This compound TLR4_MD2 TLR4/MD2 Complex KLA->TLR4_MD2 Binding & Dimerization MyD88 MyD88 TLR4_MD2->MyD88 MyD88-Dependent Pathway TRIF TRIF (from Endosome) TLR4_MD2->TRIF TRIF-Dependent Pathway NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons (IFN-α/β) IRF3->Interferons

Caption: Simplified TLR4 signaling pathways activated by this compound.

Experimental Protocols

Isolation and Purification of this compound

A large-scale preparation of this compound typically utilizes a heptose-deficient mutant of E. coli (e.g., WBB06 or a custom rfaD deletion mutant), which is incapable of adding the core oligosaccharide, leading to the accumulation of the desired product.

Methodology:

  • Cell Culture and Harvest: Grow the selected E. coli mutant in a suitable broth medium to a high cell density. Harvest the cell paste via centrifugation.

  • Extraction: Resuspend the cell paste and perform a modified Bligh-Dyer extraction using a chloroform/methanol/water solvent system to extract total lipids.

  • Initial Purification (Silica Gel Chromatography): Apply the crude lipid extract to a silica gel column. Elute with a step gradient of chloroform/methanol. This compound is typically eluted with a higher concentration of methanol.

  • Anion-Exchange Chromatography (DEAE-Cellulose): Further purify the this compound-containing fractions on a DEAE-cellulose column, converting it to a stable salt form (e.g., ammonium) and eluting with a salt gradient (e.g., ammonium acetate) in a chloroform/methanol/water mixture.

  • Final Polishing (Reverse-Phase Chromatography): Perform a final purification step using C18 reverse-phase resin to remove any remaining hydrophobic impurities.

  • Analysis: Throughout the purification process, fractions are analyzed by techniques such as thin-layer chromatography (TLC) and electrospray ionization mass spectrometry (ESI/MS) to track the target molecule.

Structural Characterization

The structure and purity of the final this compound preparation are rigorously evaluated using multiple analytical techniques.

  • Electrospray Ionization Mass Spectrometry (ESI/MS): Used to confirm the molecular weight of the isolated molecule, providing direct evidence of its chemical composition and purity.

  • Liquid Chromatography/Mass Spectrometry (LC/MS): Assesses the homogeneity of the sample by separating components prior to mass analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to provide detailed structural information, confirming the identity and stereochemistry of the sugar backbone, the linkage of the KDO residues, and the attachment points of the acyl chains.

Biological Activity Assays

The endotoxin activity of purified this compound is compared to standard LPS using in vitro cell-based assays.

  • Cell Line: Murine macrophage-like cell lines, such as RAW 264.7, are commonly used.

  • Stimulation: Cells are incubated with varying concentrations of this compound or a reference LPS.

  • Readouts:

    • Cytokine Production: The concentration of pro-inflammatory cytokines (e.g., TNF-α) or eicosanoids (e.g., Prostaglandin E2, PGE2) released into the cell culture supernatant is quantified using ELISA.

    • Gene Expression: Changes in the expression of inflammatory response genes are measured using quantitative PCR (qPCR) or microarray analysis.

  • Specificity Control: To confirm that the observed activity is TLR4-dependent, the assay is repeated using bone marrow-derived macrophages from both wild-type and TLR4-deficient mice. A dramatic reduction (>1000-fold) in activity in the TLR4-deficient cells confirms the specificity of this compound.

Experimental_Workflow cluster_purification Isolation & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Activity Assay cluster_specificity Specificity Control Start E. coli Mutant (e.g., rfaD-) Extract Lipid Extraction Start->Extract Silica Silica Chromatography Extract->Silica DEAE DEAE-Cellulose Chromatography Silica->DEAE C18 C18 Reverse-Phase Chromatography DEAE->C18 Pure_KLA Pure this compound C18->Pure_KLA MS ESI/MS Pure_KLA->MS LCMS LC/MS Pure_KLA->LCMS NMR 1H-NMR Pure_KLA->NMR Stimulate Stimulate with this compound Pure_KLA->Stimulate Bioassay_Compare Perform Bioassay Pure_KLA->Bioassay_Compare Cells RAW 264.7 Macrophages Cells->Stimulate Readout Measure Cytokine Release (e.g., TNF-α by ELISA) Stimulate->Readout WT_mice Wild-Type Mice Macrophages Isolate Bone Marrow Macrophages WT_mice->Macrophages KO_mice TLR4-deficient Mice KO_mice->Macrophages Macrophages->Bioassay_Compare

Caption: Experimental workflow for this compound isolation and characterization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and activity of E. coli this compound.

Table 1: Physicochemical Properties of E. coli this compound

PropertyValueReference
Chemical Formula C₁₁₀H₂₀₂N₂O₃₉P₂
Molecular Weight ~2238.7 g/mol
Structure Bisphosphorylated, hexa-acylated glucosamine disaccharide with two KDO residues
Acyl Chains 4x (R)-3-OH-C14, 1x C12, 1x C14

Table 2: Representative Biological Activity Data

AssayStimulantConcentrationResponse (RAW 264.7 cells)Reference
TNF-α Release This compound1 µM6.2 ± 0.6 ng/mL
PGE₂ Release This compound1 µM1.4 ± 0.3 ng/mL
Sphingolipid Content This compoundN/A (24h)Increase from 1.5 to 2.6 x 10⁹ molecules/cell
TLR4 Specificity This compoundN/A>1000-fold reduced activity in TLR4-deficient cells

Note: The values presented are illustrative and can vary based on specific experimental conditions and cell batches.

Conclusion and Future Directions

The discovery and comprehensive characterization of this compound represent a landmark in microbiology and immunology. The elucidation of its structure and biosynthetic pathway by Christian Raetz and others provided fundamental insights into the architecture of the Gram-negative bacterial cell envelope. This work transformed lipid A from an ill-defined "endotoxin" into a precise chemical entity, this compound, enabling rigorous investigation of its potent immunostimulatory properties.

Understanding that this compound is the specific ligand for the TLR4/MD2 complex has been central to deciphering the mechanisms of innate immunity and the pathophysiology of septic shock. This knowledge has opened numerous avenues for therapeutic intervention:

  • Drug Development: The enzymes of the Raetz pathway, particularly LpxC, are attractive targets for the development of novel antibiotics against Gram-negative pathogens.

  • Vaccine Adjuvants: Modified, less toxic versions of lipid A (such as Monophosphoryl Lipid A or MPL) are now used as powerful vaccine adjuvants, enhancing immune responses to antigens.

  • Immunomodulation: The development of lipid A antagonists that block the TLR4 receptor holds promise for treating inflammatory conditions and sepsis.

The initial characterization of this compound laid the foundation for a vibrant field of research that continues to explore the structural diversity of lipid A across different bacterial species, its role in modulating virulence, and its potential for pharmacological exploitation.

References

KDO2-Lipid A: A Comprehensive Technical Guide to the Minimal Structural Component of Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its immunostimulatory activity is primarily attributed to its lipid A moiety. Extensive research has identified 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)2-lipid A as the minimal structural component of LPS that retains the ability to induce a robust host immune response through the Toll-like receptor 4 (TLR4) signaling complex.[1][2][3] This technical guide provides an in-depth overview of KDO2-lipid A, its structure, biosynthesis, mechanism of action, and the experimental methodologies used for its study. Its well-defined and homogeneous structure, in contrast to the heterogeneity of full-length LPS, makes this compound an invaluable tool for research and a potential candidate for the development of vaccines and immunomodulatory therapeutics.[3][4]

Structure and Biosynthesis of this compound

This compound consists of a bisphosphorylated glucosamine disaccharide backbone, which is acylated with fatty acid chains, and two Kdo residues. In Escherichia coli, the lipid A portion is typically hexa-acylated. This entire structure is synthesized in the cytoplasm and at the inner membrane of Gram-negative bacteria through the well-characterized Raetz pathway, which involves a series of nine enzymatic steps.

The biosynthesis of this compound is essential for the viability of most Gram-negative bacteria, making the enzymes of the Raetz pathway attractive targets for the development of novel antibiotics.

Mechanism of Action: TLR4 Signaling

This compound is recognized by the TLR4 receptor complex, which also includes the myeloid differentiation factor 2 (MD-2) and CD14. The lipid A portion of this compound binds to a hydrophobic pocket within MD-2, which is associated with the extracellular domain of TLR4. This binding event induces a conformational change in the TLR4-MD-2 complex, leading to its dimerization and the initiation of intracellular signaling cascades.

This signaling proceeds through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The TRIF-dependent pathway results in the activation of interferon regulatory factor 3 (IRF3) and the production of type I interferons.

Signaling Pathway Diagram

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KDO2_lipid_A This compound LBP LBP KDO2_lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: TLR4 signaling pathway initiated by this compound.

Quantitative Data

The bioactivity of this compound is comparable to that of full-length LPS. However, due to the heterogeneous nature of LPS preparations, this compound provides a more defined and consistent standard for in vitro and in vivo studies.

ParameterThis compoundLPS (E. coli O111:B4)Cell TypeReference
TNF-α Production ~2.5 ng/10^6 cells~3.0 ng/10^6 cellsRAW 264.7
Prostaglandin E2 Production ~17.5 ng/10^6 cells~17.5 ng/10^6 cellsRAW 264.7
Binding Affinity (Kd) to TLR4-MD-2 Data not available~3 nM293/hTLR4A-MD2-CD14 cells
Binding Affinity (Kd) to MD-2 Data not available2.3 µMRecombinant human MD-2
Binding Affinity (Kd) to CD14 Data not available8.7 µMRecombinant human CD14

Note: The cytokine and prostaglandin production values are based on stimulation with 100 ng/mL of either this compound or LPS for 24 hours.

Experimental Protocols

Extraction and Purification of this compound from E. coli

This protocol is adapted from methods for extracting this compound from heptose-deficient E. coli mutant strains, such as WBB06 or WJW00, which accumulate this LPS precursor.

Materials:

  • E. coli mutant cell paste (e.g., WBB06)

  • Chloroform

  • Methanol

  • Pyrogen-free water

  • 0.1 M NaCl

  • DEAE-cellulose resin

  • Ammonium acetate

  • Thin-layer chromatography (TLC) plates (silica gel 60)

  • TLC developing solvent: chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v)

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Resuspend the E. coli cell paste in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8 v/v/v).

    • Stir for at least 1 hour at room temperature to ensure complete cell lysis.

    • Centrifuge to pellet the insoluble material. The supernatant contains glycerophospholipids and some this compound.

  • Two-Phase Separation:

    • To the supernatant, add chloroform and water to convert it to a two-phase Bligh-Dyer system (chloroform:methanol:water, 2:2:1.8 v/v/v).

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Purification by DEAE-Cellulose Chromatography:

    • Dry the lipid extract and redissolve in chloroform:methanol (2:1, v/v).

    • Load the sample onto a DEAE-cellulose column equilibrated in the same solvent.

    • Wash the column with increasing concentrations of ammonium acetate in chloroform:methanol (2:1, v/v).

    • Elute this compound with a higher concentration of ammonium acetate (e.g., 360 mM).

  • Desalting and Final Purification:

    • Pool the fractions containing this compound and perform a two-phase extraction as in step 2 to remove the salt.

    • Dry the lower organic phase to obtain purified this compound.

  • Quality Control:

    • Assess the purity of the this compound by TLC.

    • Confirm the identity and integrity of the molecule by ESI-MS in negative ion mode. The expected [M-H]⁻ ion for E. coli this compound is around m/z 2236.0.

Experimental Workflow for this compound Extraction

KDO2_Lipid_A_Extraction start Start: E. coli mutant cell paste lysis Cell Lysis & Lipid Extraction (Bligh-Dyer single phase) start->lysis centrifuge1 Centrifugation lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant supernatant pellet1 centrifuge1->pellet1 pellet (discard) two_phase Two-Phase Separation supernatant->two_phase centrifuge2 Centrifugation two_phase->centrifuge2 lower_phase Collect Lower Organic Phase centrifuge2->lower_phase lower phase upper_phase centrifuge2->upper_phase upper phase (discard) dry_down1 Dry Down lower_phase->dry_down1 deae DEAE-Cellulose Chromatography dry_down1->deae elution Elute with Ammonium Acetate deae->elution desalt Desalting (Two-Phase Separation) elution->desalt dry_down2 Dry Down desalt->dry_down2 qc Quality Control (TLC, ESI-MS) dry_down2->qc end Purified this compound qc->end

Caption: Workflow for the extraction and purification of this compound.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol describes the use of a commercially available HEK293 reporter cell line that stably expresses human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • LPS (positive control)

  • Endotoxin-free water (negative control)

  • 96-well flat-bottom plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension of HEK-Blue™ hTLR4 cells at approximately 1.4 x 10^5 cells/mL in their appropriate growth medium.

    • Add 180 µL of the cell suspension to each well of a 96-well plate.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in endotoxin-free water or culture medium.

    • Add 20 µL of the this compound dilutions to the appropriate wells.

    • Include positive controls (e.g., 100 ng/mL LPS) and negative controls (endotoxin-free water).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection:

    • Add 180 µL of pre-warmed HEK-Blue™ Detection medium to a new 96-well plate.

    • Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the detection plate.

  • Signal Measurement:

    • Incubate the detection plate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue is proportional to the SEAP activity and, consequently, TLR4 activation.

Cytokine Production Measurement by ELISA

This protocol outlines the general steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant of macrophage cell cultures (e.g., RAW 264.7) stimulated with this compound.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • LPS (positive control)

  • Cytokine-specific ELISA kit (e.g., for mouse TNF-α or IL-6)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or controls.

    • Incubate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant from each well.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Blocking non-specific binding sites.

      • Adding the collected supernatants and a standard curve of known cytokine concentrations.

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the known cytokine concentrations.

    • Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound stands as a cornerstone in the study of innate immunity and the host response to Gram-negative bacterial infections. Its well-defined chemical structure provides a significant advantage over traditional LPS preparations, enabling more precise and reproducible research. The detailed understanding of its interaction with the TLR4 signaling pathway, coupled with established experimental protocols for its purification and bioactivity assessment, empowers researchers and drug developers to explore its potential in various applications. From serving as a standardized agonist in immunological assays to its potential development as a vaccine adjuvant, this compound will undoubtedly continue to be a molecule of great interest in the fields of immunology, microbiology, and pharmacology.

References

Unraveling the Endotoxin Activity of KDO2-Lipid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDO2-Lipid A is the minimal and essential structure of lipopolysaccharide (LPS) required for the viability of most Gram-negative bacteria. It functions as the principal agonist of the Toll-like receptor 4 (TLR4) signaling pathway, initiating a potent innate immune response. Understanding the precise endotoxin activity of this well-defined molecule is crucial for various fields, including sepsis research, the development of vaccine adjuvants, and the safety assessment of biopharmaceutical products. This technical guide provides an in-depth analysis of the endotoxin activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Concepts: Structure and Mechanism of Action

This compound is a complex glycolipid consisting of a phosphorylated diglucosamine backbone adorned with several acyl chains (Lipid A), to which two 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) residues are attached. This molecule is recognized by the MD-2/TLR4 receptor complex on the surface of immune cells, primarily macrophages and dendritic cells. This recognition event triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines, chemokines, and type I interferons. The endotoxin activity of this compound is largely comparable to that of intact LPS from which it is derived.[1][2][3][4][5]

Quantitative Analysis of Endotoxin Activity

The bioactivity of this compound can be quantified using various in vitro assays. The following tables summarize key quantitative data, comparing the activity of this compound with that of standard lipopolysaccharide (LPS).

Table 1: Comparative TLR4 Activation

AgonistCell LineAssay PrincipleEC50Reference
This compoundHEK-Blue™ hTLR4SEAP Reporter Gene~1-10 ng/mL (estimated)
LPS (E. coli O111:B4)HEK-Blue™ hTLR4SEAP Reporter Gene0.1-1 ng/mL

Note: EC50 values can vary depending on the specific cell line, passage number, and assay conditions. The EC50 for this compound is estimated based on qualitative descriptions of its potency relative to LPS.

Table 2: Macrophage Activation - Cytokine Production

StimulantCell LineConcentrationTNF-α Production (pg/mL)IL-6 Production (pg/mL)Reference
This compoundRAW 264.7100 ng/mLComparable to LPSComparable to LPS
LPS (E. coli)RAW 264.7100 ng/mLHighHigh
Untreated ControlRAW 264.7-BaselineBaseline

Note: "Comparable to LPS" indicates that the study found similar levels of cytokine induction, though specific quantitative values for a direct side-by-side comparison at multiple doses are not consistently reported in the literature.

Table 3: Limulus Amebocyte Lysate (LAL) Assay

AnalyteAssay MethodEndotoxin Activity (EU/mL)
This compoundChromogenic LALDependent on concentration and purity
LPS Standard (CSE)Chromogenic LALUsed to generate standard curve

Note: The LAL assay measures endotoxin activity in Endotoxin Units (EU), which are benchmarked against a reference standard endotoxin (RSE). The activity of a pure this compound solution would need to be calibrated against this standard.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound activity, the following diagrams have been generated using the Graphviz DOT language.

TLR4_Signaling_Pathway KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP Binds CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent (TRIF-dependent) pathway IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription IFNs Type I Interferons Nucleus->IFNs Transcription Endotoxin_Testing_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sample Test Sample (e.g., drug product) Dilution Serial Dilution of Sample Sample->Dilution LAL_Assay LAL Assay (Gel-clot, Chromogenic, or Turbidimetric) Dilution->LAL_Assay HEK_Assay HEK-Blue™ TLR4 Assay Dilution->HEK_Assay Macrophage_Assay Macrophage Stimulation (e.g., RAW 264.7) Dilution->Macrophage_Assay Standard Endotoxin Standard (CSE) Std_Curve Preparation of Standard Curve Standard->Std_Curve Std_Curve->LAL_Assay Gel_Reading Visual Inspection (Gel Formation) LAL_Assay->Gel_Reading Absorbance Spectrophotometric Reading (OD405nm or Turbidity) LAL_Assay->Absorbance SEAP_Detection SEAP Activity Measurement (QUANTI-Blue™) HEK_Assay->SEAP_Detection ELISA Cytokine Quantification (ELISA) Macrophage_Assay->ELISA Calculation Calculation of Endotoxin Units (EU/mL) or Cytokine Concentration Gel_Reading->Calculation Absorbance->Calculation SEAP_Detection->Calculation ELISA->Calculation

References

The Core of Innate Immunity: A Technical Guide to the Interaction of KDO2-Lipid A with the TLR4/MD-2 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between 3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A and the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, a cornerstone of the innate immune response to Gram-negative bacteria. Understanding this interaction at a molecular level is paramount for the development of novel therapeutics, including sepsis treatments, vaccine adjuvants, and immunomodulators.

Molecular Recognition: The Binding of KDO2-Lipid A to the TLR4/MD-2 Complex

The initiation of the inflammatory cascade in response to Gram-negative bacterial infection is triggered by the recognition of the lipid A moiety of lipopolysaccharide (LPS) by the TLR4/MD-2 complex.[1][2] this compound represents the minimal essential structure of LPS required for this potent immunostimulatory activity.[3][4][5]

The binding mechanism involves the insertion of the acyl chains of this compound into a deep hydrophobic pocket within the MD-2 co-receptor. This binding event induces a conformational change in the TLR4/MD-2 complex, facilitating its dimerization and the subsequent recruitment of intracellular adaptor proteins to initiate downstream signaling.

Quantitative Analysis of the Interaction

Precise quantitative data for the binding of this compound to the TLR4/MD-2 complex is not extensively available in the public domain. However, data from surface plasmon resonance (SPR) studies on the closely related molecules, LPS and Lipid A, provide valuable insights into the binding kinetics.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data for Ligand Binding to MD-2

LigandAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (µM)Reference
LPS5.61 x 10³1.28 x 10⁻²2.3
Lipid ANot ReportedNot Reported4.30 ± 0.5

Note: This data is for LPS and Lipid A, not specifically this compound. The shared lipid A moiety suggests a similar binding affinity for this compound.

Table 2: Cellular Activation by this compound

While specific EC50 values for this compound are not consistently reported across studies, the available data indicates potent activation of TLR4-dependent signaling pathways at nanomolar concentrations. For instance, treatment of RAW 264.7 macrophage cells with 100 ng/ml of this compound leads to significant induction of gene expression and cytokine production.

Cell LineLigandConcentrationObserved EffectReference
RAW 264.7This compound100 ng/mlInduction of gene expression
RAW 264.7This compound100 ng/mlProduction of eicosanoids
HAPI Microglial CellsKDO2Not SpecifiedPhosphorylation of JNK and NF-κB, TNFα release

Signaling Pathways Activated by the this compound/TLR4/MD-2 Complex

Upon binding of this compound and subsequent dimerization of the TLR4/MD-2 complex, two primary downstream signaling pathways are activated: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway

This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of downstream kinases, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

MyD88_Pathway KDO2_Lipid_A This compound TLR4_MD2 TLR4/MD-2 KDO2_Lipid_A->TLR4_MD2 Dimerization Dimerization TLR4_MD2->Dimerization MyD88 MyD88 Dimerization->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines

MyD88-Dependent Signaling Pathway

TRIF-Dependent Pathway

The TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway is activated following the endocytosis of the TLR4 complex. This pathway leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β), which are crucial for antiviral responses and adjuvant activity.

TRIF_Pathway Endocytosed_TLR4 Endocytosed TLR4/MD-2 TRAM TRAM Endocytosed_TLR4->TRAM TRIF TRIF TRAM->TRIF TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi IRF3 IRF3 Activation TBK1_IKKi->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN SPR_Workflow Immobilize Immobilize TLR4/MD-2 on Sensor Chip Inject Inject this compound (Analyte) Immobilize->Inject Measure Measure Change in Refractive Index Inject->Measure Analyze Analyze Sensorgram to Determine ka, kd, KD Measure->Analyze TLR4_Activation_Logic cluster_extracellular Extracellular cluster_intracellular Intracellular KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to Adaptors Adaptor Proteins (MyD88, TRIF) TLR4_MD2->Adaptors recruits Signaling_Cascade Signaling Cascade Adaptors->Signaling_Cascade initiates Transcription_Factors Transcription Factors (NF-κB, IRFs) Signaling_Cascade->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression induces

References

A Deep Dive into the Structural Diversity of KDO2-Lipid A Across Bacterial Species: Implications for Immunity and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WUXI, China – November 29, 2025 – In the intricate world of bacterial pathogenesis, the structural nuances of molecules can dictate the outcome of host-pathogen interactions. A new technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the structural diversity of 3-deoxy-d-manno-octulosonic acid (KDO)2-lipid A, the bioactive component of lipopolysaccharide (LPS) in most Gram-negative bacteria. This comprehensive document details the significant variations in KDO2-lipid A structure across different bacterial species and the profound implications for innate immunity and the development of novel therapeutics.

This compound is the minimal structural component required for the viability of most Gram-negative bacteria and serves as the principal activator of the host's innate immune response through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] While the core biosynthetic pathway of this compound is remarkably conserved, many bacterial species have evolved mechanisms to modify its structure. These modifications, which include alterations in the number and length of acyl chains, phosphorylation patterns, and the addition of various chemical moieties, are crucial for bacterial survival, virulence, and evasion of the host immune system.[1][2][3]

This guide provides a detailed overview of these structural modifications, presents quantitative data in easily comparable tables, outlines key experimental protocols for this compound analysis, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams.

Core Structural Features and Key Modifications

The archetypal this compound structure, found in Escherichia coli, consists of a β-(1'→6)-linked disaccharide of glucosamine, two phosphate groups, and six fatty acyl chains. However, significant structural heterogeneity exists across the bacterial kingdom. These variations are not random but are often regulated responses to environmental cues, enabling bacteria to adapt to different host environments and resist antimicrobial peptides.

The primary modifications observed in this compound structures include:

  • Acylation Patterns: The number, length, and position of acyl chains are critical determinants of TLR4 activation. While the hexa-acylated form of E. coli is a potent immune stimulator, other species exhibit different patterns. For instance, Yersinia pestis can produce a tetra-acylated lipid A at 37°C, which acts as a TLR4 antagonist. Enzymes such as PagP and PagL are involved in the addition and removal of acyl chains, respectively.

  • Phosphorylation State: The phosphate groups at the 1 and 4' positions of the glucosamine disaccharide are crucial for electrostatic interactions with the TLR4/MD-2 receptor complex. Some bacteria can modify these phosphate groups by adding phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), which reduces the net negative charge of the lipid A, conferring resistance to cationic antimicrobial peptides.

  • Hydroxylation of Acyl Chains: The presence of hydroxyl groups on the fatty acid chains is another point of variation that can influence the biological activity of lipid A.

  • Backbone Modifications: In some bacteria, the glucosamine backbone itself can be modified.

Comparative Structural Analysis of this compound

The following table summarizes the structural diversity of this compound in several key bacterial species.

Bacterial SpeciesNumber of Acyl ChainsAcyl Chain Lengths (Carbons)PhosphorylationOther ModificationsImmune Response
Escherichia coli612, 141, 4'NonePotent TLR4 Agonist
Salmonella Typhimurium6 or 712, 14, 161, 4'L-Ara4N, pEtNStrong TLR4 Agonist
Pseudomonas aeruginosa5, 6, or 710, 12, 161, 4'Amino acidsVariable Agonist
Helicobacter pylori416, 181pEtNWeak TLR4 Agonist
Francisella tularensis416, 181NoneTLR4 Antagonist
Yersinia pestis (37°C)412, 14, 161, 4'NoneTLR4 Antagonist

The TLR4 Signaling Pathway: A Target of this compound Diversity

The interaction of this compound with the TLR4/MD-2 receptor complex is the primary event initiating the innate immune response to Gram-negative bacterial infections. The structural variations in lipid A directly impact the strength and nature of this interaction, leading to a spectrum of responses from potent activation to antagonism.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS (this compound) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer induces MyD88 MyD88 TLR4_dimer->MyD88 recruits TRAM TRAM TLR4_dimer->TRAM recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription of TRIF TRIF TRAM->TRIF activates TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFN Type I Interferons (IFN-β) IRF3->Type_I_IFN promotes transcription of

Caption: TLR4 Signaling Pathway Activation by this compound.

Experimental Methodologies for this compound Structural Analysis

The characterization of this compound structures is a complex process that requires a combination of biochemical and analytical techniques. The following workflow outlines the key steps involved.

Experimental_Workflow Start Bacterial Culture Extraction LPS Extraction (e.g., hot phenol-water) Start->Extraction Mild_Acid_Hydrolysis Mild Acid Hydrolysis to cleave KDO-lipid A bond Extraction->Mild_Acid_Hydrolysis Purification Lipid A Purification (e.g., chromatography) Mild_Acid_Hydrolysis->Purification Analysis Structural Analysis Purification->Analysis MS Mass Spectrometry (MS) (MALDI-TOF, ESI-MS) Analysis->MS NMR NMR Spectroscopy (1H, 13C, 31P) Analysis->NMR GC_MS Gas Chromatography-MS (for fatty acid analysis) Analysis->GC_MS End Structural Elucidation MS->End NMR->End GC_MS->End

Caption: Experimental Workflow for this compound Structural Analysis.

Key Experimental Protocols

1. LPS Extraction (Hot Phenol-Water Method):

  • Bacterial cells are harvested and washed.

  • The cell pellet is suspended in distilled water and an equal volume of hot (65-70°C) phenol is added.

  • The mixture is stirred vigorously at temperature for 30 minutes and then cooled on ice.

  • The phases are separated by centrifugation. The aqueous phase containing LPS is carefully collected.

  • The process is repeated on the phenol phase to maximize yield.

  • The pooled aqueous phases are dialyzed extensively against distilled water to remove phenol and other small molecules.

  • The dialyzed solution is treated with DNase and RNase to remove nucleic acid contaminants, followed by proteinase K to remove proteins.

  • The LPS is then lyophilized.

2. Mild Acid Hydrolysis for Lipid A Isolation:

  • Lyophilized LPS is suspended in a mild acid solution (e.g., 1% acetic acid).

  • The suspension is heated at 100°C for 1-2 hours to selectively cleave the acid-labile bond between the KDO sugar and the lipid A moiety.

  • The mixture is cooled, and the precipitated lipid A is collected by centrifugation.

  • The lipid A pellet is washed multiple times with distilled water to remove acid and soluble sugars.

  • The purified lipid A is lyophilized.

3. Mass Spectrometry Analysis:

  • MALDI-TOF MS: The purified lipid A is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a MALDI plate. The analysis provides information on the molecular weight of the different lipid A species present, revealing the overall composition of acyl chains and other modifications.

  • ESI-MS/MS: Electrospray ionization mass spectrometry, often coupled with tandem MS, allows for more detailed structural information. Fragmentation patterns can help to determine the positions of acyl chains and other substituents.

Future Directions and Implications for Drug Development

The structural diversity of this compound presents both challenges and opportunities for drug development. Understanding how different bacterial pathogens modify their lipid A to evade the immune system can inform the design of novel antibiotics that target the enzymes responsible for these modifications. Furthermore, the ability of some lipid A structures to act as TLR4 antagonists has led to the development of synthetic lipid A analogues as potential therapeutics for sepsis and other inflammatory diseases. Conversely, detoxified lipid A derivatives, such as monophosphoryl lipid A (MPL), are potent vaccine adjuvants that can enhance the immune response to co-administered antigens.

This technical guide serves as a critical resource for researchers in the field, providing a foundation for further investigation into the fascinating world of this compound and its role in host-pathogen interactions. The continued exploration of this structural diversity will undoubtedly pave the way for the next generation of immunomodulatory drugs and vaccines.

Contact: [Insert Contact Information]

References

The Genetic Core of KDO2-Lipid A Biosynthesis in Escherichia coli: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, is a potent elicitor of the human innate immune response. In Escherichia coli, the biosynthesis of its minimal essential structure, KDO2-lipid A, is orchestrated by a highly conserved pathway known as the Raetz pathway. This pathway involves a series of nine enzymatic steps, each catalyzed by a specific, essential enzyme. Understanding the genetic and biochemical intricacies of this pathway is paramount for the development of novel antimicrobial agents that target bacterial viability and virulence. This technical guide provides an in-depth overview of the core genetic basis of this compound biosynthesis in E. coli, presenting key enzymatic data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The this compound Biosynthetic Pathway (Raetz Pathway)

The synthesis of this compound in E. coli is a sequential process that occurs in the cytoplasm and at the inner membrane. The pathway is initiated with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the formation of this compound, which is then further processed and transported to the outer membrane. The nine core enzymes and their corresponding genes are essential for bacterial viability, making them attractive targets for antibiotic development.

The pathway begins in the cytoplasm with the first three enzymatic steps. The initial reaction, catalyzed by LpxA, involves the transfer of an R-3-hydroxymyristoyl group from acyl carrier protein (ACP) to UDP-GlcNAc.[1] This is a thermodynamically unfavorable reaction.[1] The second and committed step is the deacetylation of the product of the LpxA reaction by LpxC, a zinc-dependent metalloamidase.[2][3] The third step, catalyzed by LpxD, is the N-acylation of the deacetylated product with another R-3-hydroxymyristoyl-ACP.[2]

The subsequent steps of the pathway are associated with the inner membrane. LpxH catalyzes the hydrolysis of the UDP moiety from the di-acylated precursor. LpxB then catalyzes the condensation of two monosaccharide units to form the lipid A disaccharide backbone. This is followed by the phosphorylation of the 4'-position of the disaccharide by the kinase LpxK to produce lipid IVA. The bifunctional Kdo transferase, KdtA (also known as WaaA), then sequentially adds two 3-deoxy-D-manno-octulosonic acid (Kdo) residues to lipid IVA. The final steps in the core biosynthesis involve the "late acyltransferases." LpxL adds a lauroyl group, and LpxM adds a myristoyl group to complete the hexa-acylated this compound structure.

Regulation of this vital pathway is tightly controlled, primarily through the regulation of LpxC and KdtA (WaaA) levels. The FtsH protease, an integral membrane protein, is responsible for the degradation of both LpxC and KdtA, thereby controlling the flux through the biosynthetic pathway.

KDO2_Lipid_A_Biosynthesis cluster_LpxA cluster_LpxC cluster_LpxD cluster_LpxH cluster_LpxB cluster_LpxK cluster_KdtA cluster_LpxL cluster_LpxM UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_OH_C14_GlcNAc UDP-3-O-(R-3-hydroxy- myristoyl)-GlcNAc UDP_GlcNAc->UDP_3_OH_C14_GlcNAc R-3-OH-C14-ACP UDP_3_OH_C14_GlcN UDP-3-O-(R-3-hydroxy- myristoyl)-GlcN UDP_3_OH_C14_GlcNAc->UDP_3_OH_C14_GlcN Acetate LpxA LpxA UDP_2_3_di_OH_C14_GlcN UDP-2,3-di-(R-3-hydroxy- myristoyl)-GlcN UDP_3_OH_C14_GlcN->UDP_2_3_di_OH_C14_GlcN R-3-OH-C14-ACP LpxC LpxC Lipid_X 2,3-di-(R-3-hydroxy- myristoyl)-GlcN-1-P (Lipid X) UDP_2_3_di_OH_C14_GlcN->Lipid_X UMP LpxD LpxD DS_1P Disaccharide-1-P Lipid_X->DS_1P UDP-2,3-di-OH-C14-GlcN LpxH LpxH Lipid_IVA Lipid IVA DS_1P->Lipid_IVA ATP LpxB LpxB KDO2_Lipid_IVA KDO2-Lipid IVA Lipid_IVA->KDO2_Lipid_IVA 2 CMP-KDO LpxK LpxK Penta_acyl_KDO2_Lipid_A Penta-acyl- This compound KDO2_Lipid_IVA->Penta_acyl_KDO2_Lipid_A Lauroyl-ACP KdtA KdtA (WaaA) KDO2_Lipid_A This compound Penta_acyl_KDO2_Lipid_A->KDO2_Lipid_A Myristoyl-ACP LpxL LpxL LpxM LpxM Lipid_A_Analysis_Workflow start Start: E. coli Culture cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest extraction Lipid A Extraction (Bligh-Dyer) cell_harvest->extraction hydrolysis Mild Acid Hydrolysis extraction->hydrolysis purification Purification hydrolysis->purification analysis Analysis purification->analysis ms_analysis MALDI-TOF MS analysis->ms_analysis data_interp Data Interpretation (Structure Elucidation) ms_analysis->data_interp FtsH_Regulation FtsH FtsH Protease LpxC LpxC FtsH->LpxC Degradation KdtA KdtA (WaaA) FtsH->KdtA Degradation Pathway_Flux This compound Biosynthesis Flux LpxC->Pathway_Flux Controls KdtA->Pathway_Flux Controls

References

The Evolving Architecture of KDO2-Lipid A Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core enzymatic pathway, its evolutionary divergence, and its significance as a premier target for novel antimicrobial drug development.

The KDO2-lipid A molecule, the hydrophobic anchor of lipopolysaccharide (LPS) in most Gram-negative bacteria, is a potent activator of the innate immune system and essential for the viability of these organisms.[1][2] Its biosynthesis, a meticulously orchestrated nine-step enzymatic process known as the Raetz pathway, represents a critical nexus in bacterial physiology and a highly attractive target for the development of new antibiotics.[3][4][5] This technical guide provides a comprehensive overview of the evolution, core mechanics, and experimental analysis of the this compound synthesis pathway, tailored for researchers, scientists, and drug development professionals.

The Core Pathway: A Stepwise Assembly

The synthesis of this compound in model organisms like Escherichia coli is a nine-enzyme pathway that primarily takes place at the cytoplasmic face of the inner membrane. The initial six enzymes in this pathway are considered essential for bacterial viability. The pathway commences with soluble enzymes and transitions to integral membrane proteins for the latter steps.

The nine core enzymes and their functions are:

  • LpxA: UDP-N-acetylglucosamine acyltransferase initiates the pathway by transferring a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-position of UDP-N-acetylglucosamine (UDP-GlcNAc).

  • LpxC: UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine deacetylase catalyzes the second, committed step: the removal of the acetyl group from the UDP-3-O-acyl-GlcNAc intermediate.

  • LpxD: UDP-3-O-[(R)-3-hydroxyacyl]-glucosamine N-acyltransferase adds a second (R)-3-hydroxyacyl chain to the amino group of the glucosamine.

  • LpxH: UDP-2,3-diacylglucosamine pyrophosphatase cleaves the pyrophosphate bond, releasing UMP and generating 2,3-diacylglucosamine 1-phosphate (lipid X).

  • LpxB: Lipid A disaccharide synthase condenses lipid X with UDP-2,3-diacylglucosamine to form the lipid A disaccharide backbone.

  • LpxK: Lipid A 1-disaccharide 4'-kinase phosphorylates the 4'-position of the disaccharide.

  • KdtA (WaaA): A bifunctional Kdo transferase that sequentially adds two 3-deoxy-D-manno-octulosonate (Kdo) residues to the 6'-position of the lipid A disaccharide.

  • LpxL (HtrB): A late acyltransferase that adds a lauroyl (C12) chain.

  • LpxM (MsbB): A second late acyltransferase that adds a myristoyl (C14) chain to complete the hexa-acylated this compound molecule.

Below is a diagram illustrating the core this compound synthesis pathway in E. coli.

KDO2_Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA LpxA Acyl_ACP Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-acyl-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X LpxH LpxH Lipid_A_disaccharide Lipid A disaccharide-1-P Lipid_X->Lipid_A_disaccharide LpxB LpxB Lipid_IVA Lipid IVA Lipid_A_disaccharide->Lipid_IVA LpxK LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA KdtA Kdo2_Lipid_A This compound Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL LpxL LpxM LpxM LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH->Lipid_X LpxB->Lipid_A_disaccharide LpxK->Lipid_IVA KdtA->Kdo2_Lipid_IVA LpxL->Kdo2_Lipid_A LpxM->Kdo2_Lipid_A

Core this compound Synthesis Pathway in E. coli.

Evolutionary Plasticity and Diversification

While the nine-step pathway is well-established in E. coli and related Proteobacteria, it represents a more derived and optimized version of a more ancient and simpler pathway. The evolution of this pathway is characterized by gene duplication events and functional specialization.

Not all Gram-negative bacteria possess the complete nine-enzyme pathway. Some species only have the genes for the first four enzymes (LpxA, LpxC, LpxD, and LpxB), suggesting the production of simpler lipid A variants. The distribution of these enzymes across different bacterial phyla reveals a fascinating evolutionary trajectory, highlighting the adaptability of bacteria to diverse environments.

Furthermore, structural variations in the final this compound molecule are widespread and have significant implications for the bacterium's interaction with its host. These variations can include:

  • Acyl chain length and number: The number and length of fatty acid chains can vary, impacting the fluidity of the outer membrane and the molecule's ability to trigger an immune response.

  • Phosphorylation patterns: The presence or absence of phosphate groups at the 1 and 4' positions of the glucosamine disaccharide affects the net charge of the molecule and its endotoxic activity.

  • Modifications with other groups: Some bacteria modify their lipid A with moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, which can alter the outer membrane's permeability and resistance to antimicrobial peptides.

The diagram below illustrates the major points of diversification in the lipid A structure.

Lipid_A_Diversity cluster_core Core Lipid A Structure cluster_modifications Structural Modifications LipidA GlcN-GlcN Backbone AcylChains Acyl Chain Number & Length LipidA->AcylChains Acylation (LpxA, LpxD, LpxL, LpxM) Phosphorylation Phosphorylation Pattern LipidA->Phosphorylation Phosphorylation (LpxK) OtherMods Other Modifications (e.g., Ara4N, pEtN) LipidA->OtherMods Modification Enzymes

Key areas of structural diversity in Lipid A.

Quantitative Insights into the Pathway

Understanding the kinetics and regulation of the this compound synthesis pathway is crucial for developing effective inhibitors. While a complete quantitative model is still an area of active research, studies have begun to elucidate the kinetic parameters of individual enzymes and the overall flux through the pathway.

Table 1: Selected Enzyme Kinetic Parameters

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Reference
LpxDE. coliR-3-OHC14-ACP--
UDP-3-O-(R-3-OHC14)-GlcN--
LpxKA. aeolicusATP/Mg2+1600 ± 20012.3 ± 0.4
DSMP7.0 ± 0.39.2 ± 0.1

LpxC, catalyzing the first committed step, is a major regulatory point in the pathway. Its activity is tightly controlled to balance the production of lipid A with other essential cellular processes.

LpxC: A Prime Target for Drug Development

The essential nature of the early steps of the Raetz pathway, particularly the reaction catalyzed by LpxC, has made it a focal point for the development of novel antibiotics against Gram-negative bacteria. A number of potent LpxC inhibitors have been developed, many of which are hydroxamic acid-based compounds that chelate the active site zinc ion.

Table 2: Selected LpxC Inhibitors and their Potency

InhibitorTarget Organism(s)Ki or IC50Reference
L-161,240E. coliKi ≈ 50 nM
TU-514A. aeolicus, E. coliKi = 1 nM (AaLpxC, pH 7.4), 650 nM (EcLpxC, pH 5.5)
BB-78485E. coliIC50 = 160 ± 70 nM
CHIR-090E. coli, P. aeruginosaLow nM concentrations
(S)-13hP. aeruginosaKi in single-digit nM range
(S)-13jP. aeruginosaKi in single-digit nM range

The development of LpxC inhibitors with broad-spectrum activity and favorable pharmacokinetic properties remains a significant goal in the fight against antibiotic-resistant Gram-negative pathogens.

Experimental Protocols for this compound Analysis

The structural and quantitative analysis of this compound and its biosynthetic intermediates is fundamental to research in this field. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.

Lipid A Extraction and Analysis by MALDI-TOF Mass Spectrometry

Objective: To extract and analyze the lipid A portion from bacterial cells.

Protocol:

  • Cell Lysis and Hydrolysis: Lyophilized bacterial cells are suspended in a mixture of isobutyric acid and 1 M ammonium hydroxide. The suspension is heated at 100°C for 1.5 hours to hydrolyze the glycosidic linkage between KDO and lipid A.

  • Centrifugation and Drying: The cooled suspension is centrifuged, and the supernatant containing the lipid A is collected, diluted with water, and dried.

  • Solubilization and Extraction: The dried sample is solubilized in methanol and centrifuged. The resulting pellet is then subjected to a chloroform, methanol, and water extraction to isolate the lipid A.

  • MALDI-TOF MS Analysis:

    • An aliquot of the lipid A solution is deposited onto a MALDI target plate.

    • The sample is overlaid with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB).

    • The analysis is performed in a MALDI-TOF mass spectrometer, typically in negative ion mode, to determine the mass-to-charge ratio of the different lipid A species present.

The following diagram outlines the workflow for MALDI-TOF MS analysis of lipid A.

MALDI_Workflow Start Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (Isobutyric acid/NH4OH) Start->Hydrolysis Centrifuge1 Centrifugation Hydrolysis->Centrifuge1 Dry Drying Centrifuge1->Dry Extract Solvent Extraction (Chloroform/Methanol/Water) Dry->Extract MALDI_Spot Spot on MALDI Plate + Matrix Extract->MALDI_Spot MS_Analysis MALDI-TOF MS Analysis MALDI_Spot->MS_Analysis Data Mass Spectrum MS_Analysis->Data

Workflow for Lipid A analysis by MALDI-TOF MS.
Structural Elucidation by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To obtain detailed structural information, including acyl chain composition and linkage, of lipid A species.

Protocol:

  • Sample Preparation: Lipid A samples are dissolved in a solvent compatible with ESI, typically a mixture of chloroform and methanol. For accurate mass measurements, samples should be diluted to a concentration of approximately 10 µg/mL.

  • Infusion and Ionization: The sample solution is infused into the ESI source of the mass spectrometer. ESI generates intact, charged lipid A molecules in the gas phase.

  • Tandem Mass Spectrometry (MS/MS):

    • A specific lipid A precursor ion is selected in the first mass analyzer.

    • The selected ion is subjected to collision-induced dissociation (CID) in a collision cell.

    • The resulting fragment ions are analyzed in the second mass analyzer, providing a fragmentation pattern that is diagnostic of the molecule's structure.

NMR Spectroscopy for Structural Confirmation

Objective: To unambiguously determine the structure of lipid A, including the stereochemistry of glycosidic linkages and the precise location of substituents.

Protocol:

  • Sample Preparation: Purified lipid A is dissolved in an appropriate deuterated solvent mixture, such as CDCl3/CD3OD/D2O.

  • 1D and 2D NMR Experiments: A series of NMR experiments are performed, including:

    • 1H NMR: Provides information on the number and type of protons present.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of the sugar backbone and acyl chains.

    • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (13C) or phosphorus (31P) atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is crucial for determining the stereochemistry of glycosidic linkages.

  • Data Analysis: The collected NMR data is processed and analyzed to build a complete three-dimensional structure of the lipid A molecule.

Enzyme Assays

Objective: To measure the activity of specific enzymes in the this compound synthesis pathway and to screen for inhibitors.

LpxC Deacetylase Assay (Fluorescence-based):

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., MES, pH 6.0), dithiothreitol, the substrate UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, and the test inhibitor dissolved in DMSO.

  • Enzyme Addition: Initiate the reaction by adding purified LpxC enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding sodium hydroxide.

  • Detection: After a brief incubation to hydrolyze the 3-O-acyl ester, neutralize with acetic acid and add o-phthaldialdehyde (OPA) to react with the newly formed free amino group of the product. Measure the resulting fluorescence (excitation ~340 nm, emission ~460 nm).

LpxK Kinase Assay (Radiometric):

  • Substrate Preparation: Synthesize 32P-radiolabeled tetraacyldisaccharide-1-phosphate (DSMP).

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris, pH 8.5), ATP, MgCl2, a detergent like Triton X-100, BSA, and the 32P-DSMP substrate.

  • Enzyme Addition: Initiate the reaction by adding purified LpxK enzyme.

  • Incubation: Incubate the reaction at 30°C.

  • Analysis: Separate the product (32P-lipid IVA) from the substrate by thin-layer chromatography (TLC) and quantify the radioactivity in the product spot to determine enzyme activity.

The diagram below shows a generalized workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Assay Start Prepare Reaction Mix (Buffer, Substrate, Cofactors) AddInhibitor Add Test Inhibitor Start->AddInhibitor AddEnzyme Add Enzyme (Initiate Reaction) AddInhibitor->AddEnzyme Incubate Incubate (Controlled Temperature and Time) AddEnzyme->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Detect Product Formation (e.g., Fluorescence, Radioactivity) StopReaction->Detection Analysis Calculate % Inhibition Detection->Analysis

Generalized workflow for an enzyme inhibition assay.
Genetic Manipulation of the this compound Pathway

Objective: To create mutant strains of E. coli with altered this compound synthesis for functional studies or for the production of modified lipid A structures.

General Protocol for Gene Deletion (e.g., using Lambda Red Recombineering):

  • Prepare Electrocompetent Cells: Grow an E. coli strain expressing the Lambda Red recombinase genes (gam, bet, exo) to mid-log phase and prepare electrocompetent cells.

  • Generate Targeting DNA: Amplify a drug resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene (lpx gene) by PCR.

  • Electroporation: Electroporate the purified PCR product into the electrocompetent cells.

  • Selection: Plate the transformed cells on media containing the appropriate antibiotic to select for colonies where the target gene has been replaced by the resistance cassette.

  • Verification: Confirm the gene deletion by PCR and sequencing.

Future Directions

The study of the this compound synthesis pathway continues to be a vibrant area of research. Future efforts will likely focus on:

  • Complete Quantitative Modeling: Developing comprehensive quantitative models of the entire pathway to better predict its behavior and identify novel drug targets.

  • Discovery of New Inhibitors: High-throughput screening and rational drug design to identify novel inhibitors of LpxC and other essential enzymes in the pathway with improved potency and broader spectrum of activity.

  • Understanding Regulatory Networks: Further elucidation of the complex regulatory networks that control the flux through the pathway in different bacterial species and under various environmental conditions.

  • Exploiting Lipid A Diversity: Harnessing the natural diversity of lipid A structures and engineering novel variants for use as vaccine adjuvants or immunomodulators.

The continued exploration of the evolution and mechanics of this compound synthesis will undoubtedly provide critical insights into bacterial physiology and pave the way for the development of next-generation therapies to combat Gram-negative infections.

References

The Immunopharmacological Potential of KDO2-Lipid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 3-deoxy-d-manno-octulosonic acid (KDO)2-Lipid A is the minimal and essential structural component of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria, representing the principal endotoxic agent responsible for activating the host's innate immune system.[1][2][3] Its potent immunostimulatory activity is mediated primarily through the Toll-like receptor 4 (TLR4) signaling complex. This well-defined chemical structure, in contrast to the heterogeneity of complete LPS, makes KDO2-Lipid A an invaluable tool for immunological research and a promising platform for therapeutic development.[4] This guide explores the core immunopharmacological aspects of this compound, detailing its mechanism of action, potential applications as a vaccine adjuvant and in cancer immunotherapy, and key experimental protocols for its study.

Structure and Core Function

This compound is the hydrophobic anchor of LPS, embedded in the outer membrane of Gram-negative bacteria.[5] The archetypal structure from Escherichia coli consists of a bisphosphorylated glucosamine disaccharide backbone, typically acylated with six fatty acid chains, and linked to two KDO sugar residues. This molecule is the active component of LPS that stimulates a potent immune response through the TLR4 and myeloid differentiation protein 2 (MD2) complex.

While the biosynthetic pathway, known as the Raetz pathway, is highly conserved and involves nine key enzymes, many bacteria can modify the structure of their this compound. These modifications, such as altering the number or length of acyl chains or modifying phosphate groups, serve as a strategy to evade host immune recognition and adapt to different environments. This structural diversity is a critical factor in the immunopharmacological exploitation of this compound and its derivatives.

Mechanism of Action: TLR4 Signaling

This compound is a classic Pathogen-Associated Molecular Pattern (PAMP) recognized by the TLR4/MD2 receptor complex on the surface of immune cells like macrophages and dendritic cells. Upon binding, TLR4 undergoes dimerization, initiating a complex intracellular signaling cascade that bifurcates into two primary pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is rapidly activated and leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β through the activation of the NF-κB transcription factor.

  • TRIF-Dependent Pathway: This pathway is engaged later and is crucial for inducing the production of Type I interferons (IFN-α/β) via the IRF3 transcription factor.

The differential activation of these pathways is a key target for therapeutic modulation. For instance, derivatives like Monophosphoryl Lipid A (MPLA) show a bias towards the TRIF pathway, retaining adjuvant properties while exhibiting significantly reduced pro-inflammatory toxicity.

TLR4_Signaling_Pathway Figure 1: this compound Induced TLR4 Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 Binding & Dimerization MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRIF TRIF TLR4_MD2->TRIF Endosomal Recruitment TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Interferons Type I Interferons (IFN-α/β) IRF3->Interferons

Caption: this compound activates both MyD88 and TRIF-dependent TLR4 signaling pathways.

Immunopharmacological Applications

The ability of this compound to potently stimulate the innate immune system opens several avenues for therapeutic development.

Vaccine Adjuvants

Native this compound is too toxic for direct use as an adjuvant. However, structurally modified derivatives with attenuated toxicity but retained immunomodulatory activity are highly promising. The most notable example is Monophosphoryl Lipid A (MPLA), a derivative that lacks the 1-phosphate group. MPLA is approximately 1,000-fold less toxic than native lipid A but retains powerful adjuvant activity, making it a component of approved vaccines. These adjuvants enhance and shape the immune response to co-administered antigens, leading to more robust and durable immunity.

Cancer Immunotherapy

The tumor microenvironment (TME) is often immunosuppressive. TLR4 agonists like this compound and its derivatives can help reverse this by activating innate immune cells within the TME, such as dendritic cells (DCs) and macrophages. Activated DCs are more effective at presenting tumor antigens to T cells, thereby promoting a specific anti-tumor immune response. This approach is being explored both as a standalone therapy and in combination with other treatments like checkpoint inhibitors to enhance their efficacy.

Anti-Inflammatory Therapeutics

In conditions like sepsis, hyperactivation of the TLR4 pathway by bacterial endotoxins leads to a massive, life-threatening inflammatory response. Molecules designed to be antagonists of the TLR4/MD2 complex, often based on modified lipid A structures, can block this signaling. By competitively inhibiting the binding of endotoxins, these antagonists can prevent the overwhelming cytokine storm, offering a potential treatment for sepsis and other inflammatory diseases.

Key Experimental Protocols

Investigating the immunopharmacological potential of this compound requires specific and reliable methodologies.

Extraction and Purification of this compound

This compound is typically isolated from genetically engineered strains of E. coli that have a "deep-rough" phenotype, meaning their LPS is truncated and consists only of the this compound moiety. A common strain used is WBB06, which is deficient in the heptosyltransferase genes waaC and waaF.

Detailed Protocol Steps:

  • Cell Culture and Harvest: Grow large-scale cultures (e.g., 8 L) of the E. coli mutant strain. Harvest the cell pellet by centrifugation.

  • Solvent Washing: Wash the cell pellet sequentially with ethanol, acetone, and diethyl ether to remove phospholipids and other contaminants.

  • Extraction: Perform a phenol-chloroform-petroleum ether (PCP) extraction or a similar method to isolate the crude lipid fraction containing this compound.

  • Chromatographic Purification: Purify the crude extract using a series of chromatographic steps, such as on DEAE-cellulose, silica gel, and C18 reverse-phase columns.

  • Characterization: Confirm the structure and purity of the final product using techniques like electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR).

Extraction_Workflow Figure 2: Workflow for this compound Extraction Culture 1. Large-Scale Culture (E. coli WBB06) Harvest 2. Centrifugation (Harvest Cell Pellet) Culture->Harvest Wash 3. Sequential Solvent Wash (Ethanol, Acetone, Ether) Harvest->Wash Extract 4. Phenol-Based Extraction Wash->Extract Purify 5. Multi-Step Chromatography (DEAE, Silica, C18) Extract->Purify Analyze 6. Purity & Structure Analysis (ESI-MS, NMR) Purify->Analyze

Caption: Simplified workflow for the extraction and purification of this compound.

In Vitro Bioactivity Assessment

The biological activity of this compound is quantified by its ability to activate TLR4. This is commonly done using reporter cell lines or primary immune cells.

Protocol using HEK-Blue™ hTLR4 Cells:

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells (which express human TLR4, MD2, and CD14 and contain an NF-κB-inducible secreted embryonic alkaline phosphatase, or SEAP, reporter gene) in a 96-well plate and incubate overnight.

  • Stimulation: Prepare serial dilutions of this compound and a positive control (e.g., standard LPS). Add the stimulants to the cells.

  • Incubation: Incubate the plate for 16-24 hours to allow for cell stimulation and SEAP expression.

  • Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant.

  • Quantification: Measure the optical density (OD) at 620-650 nm. The OD is directly proportional to the level of NF-κB activation.

Macrophage Stimulation and Cytokine Analysis

This protocol assesses the ability of this compound to induce a functional inflammatory response in immune cells.

Protocol using RAW 264.7 Macrophages:

  • Cell Seeding: Plate RAW 264.7 murine macrophage-like cells in a 24-well plate and allow them to adhere.

  • Stimulation: Treat the cells with varying concentrations of this compound (e.g., 1-100 ng/mL) for a defined period (e.g., 4, 12, or 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Quantitative Data Summary

The biological activity of this compound and its derivatives is highly dependent on its precise structure. The following table summarizes key quantitative findings from the literature regarding its immunostimulatory effects.

CompoundCell TypeAssayEndpointResultCitation
This compound Bone Marrow Macrophages (WT vs. TLR4-/-)Cytokine ProductionTNF-α, IL-6Activity reduced by >1000-fold in TLR4-deficient cells.
This compound RAW 264.7 MacrophagesGene ExpressionPro-inflammatory genesGene expression profile highly concordant with native LPS.
MPLA (vs. Lipid A) Human/Murine CellsIn vivo toxicityLethality (LD50)Exhibits approximately 1/1000th the toxicity of native lipid A.
KDO2-MPLA HEK-Blue hTLR4 CellsTLR4 ActivationSEAP ReporterLess stimulatory towards TLR4/MD-2 than wild-type LPS.
KDO2-pentaacyl-MPLA HEK-Blue hTLR4 CellsTLR4 ActivationSEAP ReporterLess stimulatory towards TLR4/MD-2 than wild-type LPS.

Conclusion and Future Directions

This compound is a cornerstone molecule in the study of innate immunity and the development of novel immunopharmacological agents. Its well-defined structure provides a clear advantage over heterogeneous LPS preparations for dissecting TLR4-mediated signaling and cellular responses. The future of this compound research lies in the rational design and synthesis of novel analogues with tailored activities. By fine-tuning the acylation patterns and phosphorylation states, it will be possible to create next-generation vaccine adjuvants with superior efficacy and safety profiles, potent TLR4 agonists for cancer immunotherapy, and specific TLR4 antagonists for treating sepsis and inflammatory disorders. The continued exploration of its structural diversity and its interaction with the host immune system promises to unlock new therapeutic strategies for a wide range of diseases.

References

The Central Role of KDO2-Lipid A in the Pathogenesis of Septic Shock: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Septic shock, a life-threatening consequence of a dysregulated host response to infection, remains a significant challenge in critical care medicine. At the heart of Gram-negative sepsis lies the potent inflammatory cascade initiated by the recognition of endotoxin, specifically its bioactive component, KDO2-lipid A. This technical guide provides an in-depth exploration of the significance of this compound in the pathogenesis of septic shock. It details the molecular interactions, signaling pathways, and experimental methodologies crucial for researchers and drug development professionals in this field. Quantitative data on the inflammatory response is summarized, and key experimental protocols are provided to facilitate further investigation into this critical area of immunology and infectious disease.

Introduction: this compound as a Key Pathogen-Associated Molecular Pattern (PAMP)

This compound is the minimal structural component of lipopolysaccharide (LPS) required for the viability of most Gram-negative bacteria.[1][2] It serves as the principal pathogen-associated molecular pattern (PAMP) responsible for triggering the host's innate immune response during Gram-negative bacterial infections. While this response is essential for clearing pathogens in localized infections, its systemic and uncontrolled activation during severe infections can lead to the devastating clinical syndrome of septic shock.[1]

The structure of this compound, typically consisting of a glucosamine disaccharide backbone, phosphate groups, and multiple acyl chains, is the primary determinant of its endotoxic activity.[3] Variations in the number and length of these acyl chains, as well as the phosphorylation state, can significantly modulate the intensity of the host immune response.

The Recognition of this compound: A Multi-Protein Process

The initiation of the inflammatory cascade by this compound is a highly orchestrated process involving a series of protein-protein and protein-lipid interactions.

  • Lipopolysaccharide Binding Protein (LBP): In the bloodstream, LBP, an acute-phase protein, recognizes and binds to this compound, facilitating its transfer to CD14.[3]

  • CD14: This protein, present in a soluble form (sCD14) or as a glycosylphosphatidylinositol (GPI)-anchored receptor on the surface of myeloid cells like macrophages and monocytes, acts as a co-receptor, presenting this compound to the TLR4-MD-2 complex.

  • Myeloid Differentiation Factor 2 (MD-2): MD-2 is a secreted protein that forms a stable complex with Toll-like receptor 4 (TLR4) on the cell surface. The hydrophobic pocket of MD-2 directly accommodates the acyl chains of this compound.

  • Toll-Like Receptor 4 (TLR4): The binding of the this compound-MD-2 complex to TLR4 induces a conformational change, leading to the dimerization of the TLR4-MD-2-KDO2-lipid A complex. This dimerization event is the critical step that initiates intracellular signaling.

This intricate recognition process ensures a highly sensitive and specific response to the presence of Gram-negative bacteria.

Intracellular Signaling Pathways Activated by this compound

The dimerization of the TLR4 complex upon this compound binding triggers two distinct downstream signaling pathways, the MyD88-dependent and the TRIF-dependent pathways, both culminating in the production of a plethora of inflammatory mediators.

The MyD88-Dependent Pathway

This pathway is considered the primary and rapid response to this compound. It involves the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to a signaling cascade that activates the transcription factor NF-κB, a master regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4/MD-2 TLR4/MD-2 This compound->TLR4/MD-2 Binding & Dimerization MyD88 MyD88 TLR4/MD-2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1/TABs TAK1/TABs TRAF6->TAK1/TABs IKK Complex IKK Complex TAK1/TABs->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines Translation & Secretion

MyD88-Dependent Signaling Pathway
The TRIF-Dependent Pathway

This pathway is initiated following the endocytosis of the TLR4 complex. It involves the recruitment of the TIR-domain-containing adapter-inducing interferon-β (TRIF). The TRIF-dependent pathway leads to the activation of the transcription factor IRF3, which drives the production of type I interferons (IFN-α/β). This pathway also contributes to the late-phase activation of NF-κB.

G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4/MD-2 Endocytosed TLR4/MD-2 TRAM TRAM TLR4/MD-2->TRAM Recruitment TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKε TBK1/IKKε TRAF3->TBK1/IKKε IRF3 IRF3 TBK1/IKKε->IRF3 Phosphorylation IRF3_nuc IRF3 Dimer IRF3->IRF3_nuc Dimerization & Translocation IFN Genes IFN Genes IRF3_nuc->IFN Genes Transcription Type I Interferons Type I Interferons IFN Genes->Type I Interferons Translation & Secretion

TRIF-Dependent Signaling Pathway

Quantitative Analysis of this compound-Induced Inflammation

The inflammatory response to this compound is dose- and time-dependent. While specific EC50 and Kd values for this compound are not consistently reported across the literature and can vary based on the specific experimental system, the following tables summarize representative quantitative data on the effects of this compound on macrophage activation.

Table 1: Prostaglandin Production in RAW 264.7 Macrophages Stimulated with this compound

ProstaglandinConcentration (ng/mL) after 24h with 100 ng/mL this compound
PGD2~15
PGE2~30
PGF2α~5
6-keto-PGF1α~2
TXB2~1

Data is estimated from graphical representations in existing literature and should be considered illustrative.

Table 2: Time-Dependent Changes in Lipid Species in RAW 264.7 Macrophages Stimulated with 100 ng/mL this compound

Lipid SpeciesFold Change at 12hFold Change at 24h
DihydroceramidesIncreased~5-fold increase
CeramidesIncreased~5-fold increase
SphingomyelinsIncreasedIncreased
MonohexosylceramidesIncreasedIncreased
Ceramide-1-phosphatesIncreasedIncreased

This table reflects significant upregulation of various lipid species, indicating broad metabolic reprogramming in response to this compound.

Key Experimental Protocols

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

The LAL assay is the gold standard for detecting and quantifying endotoxin. It utilizes the clotting cascade of amebocytes from the horseshoe crab, which is triggered by endotoxin.

Methodology:

  • Reagent Preparation: Reconstitute LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water. Prepare a dilution series of the CSE.

  • Sample Preparation: Dilute the test sample to an appropriate concentration to avoid inhibition or enhancement of the reaction.

  • Assay Procedure (Gel-Clot Method):

    • Add 100 µL of the sample, standards, and negative control (LAL Reagent Water) to pyrogen-free reaction tubes.

    • Add 100 µL of reconstituted LAL reagent to each tube.

    • Mix gently and incubate at 37°C ± 1°C for 60 minutes.

    • After incubation, invert the tubes 180°. A solid clot that remains at the bottom of the tube indicates a positive result.

  • Interpretation: The endotoxin concentration of the sample is determined by comparing its clotting endpoint to that of the CSE standards.

G start Start prep Prepare LAL Reagent, CSE Standards, and Samples start->prep dispense Dispense 100µL of Samples, Standards, and Control into Pyrogen-free Tubes prep->dispense add_lal Add 100µL of LAL Reagent to each Tube dispense->add_lal incubate Incubate at 37°C for 60 minutes add_lal->incubate invert Invert Tubes 180° incubate->invert read Observe for Gel Clot Formation invert->read end End read->end

LAL Assay Workflow (Gel-Clot Method)
HEK-Blue™ TLR4 Reporter Assay for TLR4 Activation

This cell-based assay utilizes HEK293 cells engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR4 cells in a selective growth medium.

  • Assay Setup:

    • Plate HEK-Blue™ hTLR4 cells in a 96-well plate.

    • Add 20 µL of test samples, positive control (e.g., this compound or LPS), and negative control (endotoxin-free water) to respective wells.

    • Add 180 µL of the cell suspension (~25,000 cells) to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Detection:

    • Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.

    • Incubate at 37°C for 1-3 hours.

  • Quantification: Measure the absorbance at 620-655 nm. The SEAP activity is proportional to the level of TLR4 activation.

G start Start plate_cells Plate HEK-Blue™ hTLR4 Cells in a 96-well Plate start->plate_cells add_samples Add Test Samples, Positive and Negative Controls plate_cells->add_samples add_cell_suspension Add Cell Suspension to Wells add_samples->add_cell_suspension incubate_24h Incubate at 37°C for 16-24 hours add_cell_suspension->incubate_24h transfer_supernatant Transfer Supernatant to a New Plate with QUANTI-Blue™ Solution incubate_24h->transfer_supernatant incubate_3h Incubate at 37°C for 1-3 hours transfer_supernatant->incubate_3h measure_abs Measure Absorbance at 620-655 nm incubate_3h->measure_abs end End measure_abs->end

HEK-Blue™ TLR4 Reporter Assay Workflow
Macrophage Stimulation and Cytokine Quantification by ELISA

This protocol describes the stimulation of macrophages with this compound and the subsequent measurement of secreted pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Cell Plating: Seed macrophages in a 24- or 48-well plate at a desired density and allow them to adhere.

  • Stimulation:

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Replace the medium in the wells with the this compound dilutions or a vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP).

    • Add a TMB substrate to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

G start Start plate_macrophages Plate Macrophages and Allow Adherence start->plate_macrophages stimulate Stimulate with this compound at Various Concentrations plate_macrophages->stimulate incubate Incubate for Desired Time Points stimulate->incubate collect_supernatant Collect and Store Culture Supernatants incubate->collect_supernatant elisa Perform Cytokine ELISA on Supernatants collect_supernatant->elisa analyze Analyze Data and Quantify Cytokines elisa->analyze end End analyze->end

Macrophage Stimulation and Cytokine Analysis Workflow
Murine Model of Endotoxic Shock

Inducing endotoxic shock in mice with this compound allows for the in vivo study of its pathophysiology and the evaluation of potential therapeutics.

Methodology:

  • Animal Model: Use a standardized mouse strain (e.g., C57BL/6), age, and sex.

  • This compound Preparation: Dissolve this compound in sterile, pyrogen-free saline. The dose will need to be optimized, but a starting point for LPS-induced sepsis is often in the range of 10-20 mg/kg body weight, administered intraperitoneally (i.p.). The LD50 for this compound may be lower and should be determined empirically.

  • Administration: Inject the this compound solution i.p. into the mice. A control group should receive an equivalent volume of saline.

  • Monitoring: Monitor the mice for signs of endotoxic shock, including:

    • Hypothermia (rectal temperature)

    • Lethargy and piloerection

    • Weight loss

    • Mortality

  • Sample Collection: At predetermined time points, blood can be collected for cytokine analysis, and organs can be harvested for histological examination.

Conclusion and Future Directions

This compound is a pivotal molecule in the pathogenesis of septic shock, acting as the primary trigger for the overwhelming inflammatory response seen in Gram-negative sepsis. A thorough understanding of its interaction with the host immune system and the subsequent signaling cascades is fundamental for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate role of this compound and to identify and validate new targets for intervention in this devastating clinical condition. Future research should focus on elucidating the precise structural determinants of this compound that dictate its agonistic versus antagonistic properties, as well as exploring the potential of synthetic this compound analogues as vaccine adjuvants or therapeutics for septic shock.

References

Methodological & Application

Application Notes and Protocols for KDO2-Lipid A Extraction from E. coli Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO)2-lipid A is the minimal essential structure of lipopolysaccharide (LPS) required for the viability of most Gram-negative bacteria, including Escherichia coli. It serves as a potent agonist for the Toll-like receptor 4 (TLR4)/MD2 complex, initiating an innate immune response. Consequently, purified KDO2-lipid A is a critical reagent for studying the mechanisms of the innate immune system, developing vaccine adjuvants, and screening for endotoxin antagonists.[1][2] This document provides detailed protocols for the extraction and purification of this compound from genetically engineered E. coli mutant strains, which are designed to accumulate this specific lipid A species.

Data Presentation

Table 1: Comparison of E. coli Mutant Strains for this compound Production.

StrainRelevant GenotypeKey CharacteristicsThis compound ProductionReference
WBB06 waaC (rfaC), waaF (rfaF) deletionsSlow growth, requires tetracycline for maintenance. Accumulates this compound due to truncation of the LPS core.Established producer, often used as a standard.[1][3]
WJW00 rfaD deletionFaster growth compared to WBB06, does not require antibiotics for maintenance. Produces similar levels of this compound to WBB06.A more suitable strain for large-scale production.[1]

Table 2: Expected Mass Spectrometry Data for E. coli this compound.

Ionization ModeAdductExpected m/zNotesReference
Negative ESI-MS[M-H]⁻~2236.2Predominant ion for hexa-acylated this compound.
Negative ESI-MS/MS[M-H-Kdo]⁻~2016.2Fragment ion resulting from the loss of one Kdo residue.
Negative ESI-MS/MS[M-H-2Kdo]⁻~1796.3Fragment ion resulting from the loss of two Kdo residues.

Experimental Protocols

Protocol 1: Small-Scale this compound Extraction using a Modified Bligh-Dyer Method

This protocol is suitable for initial screening of E. coli mutants and analytical purposes.

Materials:

  • E. coli mutant cell paste (e.g., WBB06, WJW00)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • Deionized water

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest E. coli cells from a 400 mL culture at an OD₆₀₀ of approximately 1.5 by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in a single-phase Bligh-Dyer mixture of chloroform, methanol, and water (1:2:0.8, v/v/v). For a pellet from 400 mL culture, use a total volume of 76 mL.

  • Stir the suspension for 1 hour at room temperature to extract the lipids.

  • Collect the supernatant by centrifugation.

  • Convert the supernatant to a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Mix thoroughly by vortexing and separate the phases by centrifugation at 2000 rpm for 30 minutes.

  • Carefully collect the lower organic phase, which contains the this compound.

  • Dry the collected organic phase using a rotary evaporator or under a stream of nitrogen.

  • Store the dried lipid extract at -20°C.

Protocol 2: Large-Scale this compound Extraction and Purification

This protocol is adapted for obtaining larger quantities of this compound for applications such as adjuvant development.

Materials:

  • Large-scale culture of E. coli mutant (e.g., 8 L)

  • Ethanol

  • Acetone

  • Diethyl ether

  • Water (pH 8.0)

  • 1% Triethylamine (TEA)

  • Phenol

  • Centrifuge and appropriate rotors/bottles

  • Lyophilizer

Procedure:

  • Grow a minimum of 8 L of the desired E. coli mutant strain (e.g., WBB06) in appropriate media (e.g., LB-Tet for WBB06).

  • Harvest the cells by centrifugation (5000 rpm for 10 minutes).

  • Wash the cell pellet sequentially with ethanol, acetone, and diethyl ether. For each wash, completely resuspend the pellet, centrifuge, and discard the supernatant.

  • After the final wash, dry the cell pellet thoroughly.

  • Properly lyse the dried cells before proceeding with the extraction.

  • Perform a lipid extraction using a suitable method, such as a large-scale Bligh-Dyer or a phenol-based extraction.

  • To maximize yield, allow the precipitate to form overnight.

  • Wash the resulting pellet appropriately with phenol.

  • Dissolve the this compound in 1% TEA, using visual cues to determine the appropriate volume.

  • Lyophilize the purified this compound for long-term storage.

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)

Materials:

  • Dried this compound extract

  • Silica gel 60 TLC plates

  • TLC developing chamber

  • Solvent system: chloroform:methanol:acetic acid:water (25:15:4:4, v/v/v/v)

  • Visualization reagent (e.g., phosphomolybdic acid stain or charring solution)

Procedure:

  • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the dissolved sample onto a silica gel 60 TLC plate.

  • Develop the TLC plate in a chamber pre-equilibrated with the solvent system.

  • After the solvent front has reached the desired height, remove the plate and allow it to air dry.

  • Visualize the separated lipids using an appropriate staining method.

Visualization

KDO2_Lipid_A_Extraction_Workflow start Start: E. coli Mutant Culture harvest Cell Harvesting (Centrifugation) start->harvest wash_pbs Wash with PBS harvest->wash_pbs extraction Lipid Extraction (Single-Phase Bligh-Dyer) wash_pbs->extraction phase_separation Phase Separation (Two-Phase Bligh-Dyer) extraction->phase_separation collect_lower Collect Lower Organic Phase phase_separation->collect_lower dry Dry Lipid Extract collect_lower->dry analysis Downstream Analysis (TLC, Mass Spectrometry) dry->analysis end End: Purified this compound dry->end

Caption: Workflow for this compound extraction.

KDO2_Lipid_A_Biosynthesis_Pathway enzyme enzyme mutant_block Mutation Site (e.g., rfaD, waaC, waaF) lps_core LPS Core Biosynthesis mutant_block->lps_core Blocked udp_glcnac UDP-GlcNAc lpxa LpxA udp_glcnac->lpxa lipid_x Lipid X lpxc LpxC lipid_x->lpxc lpxd LpxD lipid_x->lpxd lipid_a_disaccharide Lipid A Disaccharide lpxb LpxB lipid_a_disaccharide->lpxb lpxk LpxK lipid_a_disaccharide->lpxk lipid_iva Lipid IVA waaa WaaA lipid_iva->waaa kdo2_lipid_iva KDO2-Lipid IVA lpxl LpxL kdo2_lipid_iva->lpxl lpxm LpxM kdo2_lipid_iva->lpxm kdo2_lipid_a This compound kdo2_lipid_a->mutant_block lpxa->lipid_x lpxc->lipid_x lpxd->lipid_a_disaccharide lpxb->lipid_a_disaccharide lpxk->lipid_iva waaa->kdo2_lipid_iva lpxl->kdo2_lipid_iva lpxm->kdo2_lipid_a

Caption: Simplified this compound biosynthesis pathway.

References

Unlocking the Structure of a Key Immunostimulator: KDO2-Lipid A Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)2-lipid A is the minimal and essential component of lipopolysaccharide (LPS) in most Gram-negative bacteria required for their viability.[1] It serves as the principal agonist for the Toll-like receptor 4 (TLR4)/MD2 complex on innate immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the adaptive immune response.[1][2][3] This potent immunostimulatory activity makes KDO2-lipid A a critical molecule for research into bacterial pathogenesis, sepsis, and the development of novel vaccine adjuvants and immunotherapeutics.[2] Elucidating the precise structure of this compound and its variants is paramount for understanding its biological activity and for the quality control of lipid A-based products. Mass spectrometry has emerged as an indispensable tool for this purpose, offering high sensitivity and detailed structural information. This application note provides a detailed protocol for the structural elucidation of this compound using mass spectrometry.

Experimental Workflow for this compound Analysis

The overall workflow for the analysis of this compound involves several key steps, from sample preparation to data acquisition and interpretation.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Start Start Extraction Lipid Extraction (e.g., Bligh-Dyer) Start->Extraction Bacterial Cell Culture (e.g., E. coli mutant) Purification Purification (e.g., DEAE-Cellulose, Silica Chromatography) Extraction->Purification MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF ESI_MS ESI-MS Purification->ESI_MS MS_MS Tandem MS (MS/MS) MALDI_TOF->MS_MS Fragmentation Analysis ESI_MS->MS_MS Fragmentation Analysis Interpretation Spectral Interpretation MS_MS->Interpretation Structure Structural Elucidation Interpretation->Structure End End Structure->End

Caption: Experimental workflow for this compound structural elucidation.

Protocols

This compound Extraction and Purification

This protocol is adapted for the extraction of this compound from heptose-deficient E. coli mutants, such as WBB06 or WJW00, which accumulate this lipid A precursor.

Materials:

  • E. coli cell paste

  • Chloroform

  • Methanol

  • 0.1 M NaCl

  • DEAE-cellulose resin

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., chloroform/methanol/water/acetic acid mixtures)

Procedure:

  • Cell Lysis and Lipid Extraction: A modified Bligh-Dyer extraction is commonly used.

    • Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

    • Sonicate or homogenize the mixture to ensure complete cell lysis.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Purification by DEAE-Cellulose Chromatography:

    • Apply the dried lipid extract to a DEAE-cellulose column equilibrated in chloroform:methanol (2:1, v/v).

    • Wash the column with the same solvent to remove neutral lipids.

    • Elute the acidic lipids, including this compound, with a salt gradient (e.g., ammonium acetate) in the same solvent system.

  • Silica Gel Chromatography:

    • Further purify the this compound fraction using silica gel chromatography with a solvent system such as chloroform/methanol/water/acetic acid (25:15:4:2, v/v/v/v).

    • Monitor fractions by thin-layer chromatography (TLC) or mass spectrometry.

Mass Spectrometry Analysis

Both MALDI-TOF and ESI-MS are powerful techniques for the analysis of this compound.

2.1. MALDI-TOF Mass Spectrometry

Materials:

  • Purified this compound

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or 5-chloro-2-mercaptobenzothiazole (CMBT))

  • Solvent for sample and matrix preparation (e.g., chloroform:methanol, 2:1, v/v)

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in the appropriate solvent.

    • Mix the sample solution with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallize).

  • Data Acquisition:

    • Analyze the sample in negative ion mode.

    • Acquire a full scan mass spectrum to determine the molecular weight of the intact this compound. The [M-H]⁻ ion is typically observed.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

Materials:

  • Purified this compound

  • Solvent for infusion (e.g., chloroform:methanol, 2:1, v/v or acetonitrile:water with ammonium acetate)

Procedure:

  • Sample Preparation:

    • Dissolve the purified this compound in the infusion solvent at a low concentration (e.g., 1-10 µg/mL).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate.

    • Analyze in negative ion mode. ESI often produces multiply charged ions, such as [M-2H]²⁻.

    • Perform MS/MS analysis on the desired precursor ion to generate fragment ions.

Data Presentation

Mass spectrometry analysis of this compound from E. coli typically yields a characteristic set of ions. The table below summarizes the expected m/z values and their structural assignments.

Ion TypeExpected m/z (Negative Mode)Structural AssignmentReference
[M-H]⁻~2236.4Intact this compound
[M-2H]²⁻~1117.5Intact this compound (doubly charged)
Fragment Ion~2016.2Loss of one Kdo residue from the molecular ion
Fragment Ion~1796.3Loss of two Kdo residues from the molecular ion (Lipid A)
Fragment Ion~1568.1Loss of a tetradecanoyl ester from the Lipid A portion
Fragment Ion~1596.2Loss of a β-hydroxy-tetradecanoyl group from the Lipid A portion
Fragment Ion~1341.9Loss of a diester complex from the Lipid A portion

This compound Signaling Pathway

This compound initiates an inflammatory response primarily through the TLR4 signaling pathway.

TLR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS This compound LBP LBP LPS->LBP CD14 CD14 LBP->CD14 transfers TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway (endosomal) IKK IKK Complex MyD88->IKK IRF3 IRF3 TRIF->IRF3 activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription IFN Type I Interferons IRF3->IFN induces transcription

Caption: Simplified TLR4 signaling pathway activated by this compound.

Conclusion

Mass spectrometry is a powerful and essential technique for the detailed structural elucidation of this compound. The protocols and data presented in this application note provide a framework for researchers to analyze this important immunostimulatory molecule. Accurate structural characterization is fundamental for advancing our understanding of host-pathogen interactions and for the development of new generations of vaccines and immunomodulatory drugs.

References

Application Notes and Protocols for In Vitro TLR4 Stimulation Using Synthetic KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro stimulation of Toll-like Receptor 4 (TLR4) using synthetic 3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A (KLA). This document includes detailed experimental protocols, quantitative data on cellular responses, and visualizations of the key biological pathways and workflows.

Introduction

Synthetic KDO2-Lipid A is a potent and specific agonist for TLR4, a key pattern recognition receptor of the innate immune system.[1][2] As the minimal structural component of lipopolysaccharide (LPS) required for endotoxic activity, KLA provides a chemically defined and homogenous alternative to complex LPS preparations for studying TLR4 signaling and inflammatory responses in vitro.[1][3][4] Its use is critical for researchers investigating inflammatory diseases, developing novel immunomodulatory therapies, and screening for TLR4 antagonists.

Data Presentation: Quantitative Effects of this compound on RAW264.7 Macrophages

The following tables summarize the quantitative data from studies using synthetic this compound to stimulate the murine macrophage-like cell line RAW264.7.

ParameterTreatmentTime PointResultFold Change (KLA vs. Control)Reference
Sphingolipids 100 ng/mL KLA24 hours2.6 x 10⁹ molecules/cell~1.7
Control24 hours1.5 x 10⁹ molecules/cell-
Dihydroceramides (DHCer) 100 ng/mL KLA24 hours~200 x 10⁶ molecules/cell~5.0
Control24 hours~40 x 10⁶ molecules/cell-
Ceramides (Cer) 100 ng/mL KLA24 hours~200 x 10⁶ molecules/cell~4.9
Control24 hours~41 x 10⁶ molecules/cell-

Table 1: Changes in Sphingolipid Content in RAW264.7 Cells Following this compound Stimulation.

AnalyteKLA ConcentrationTime PointEC₅₀Maximum ResponseReference
Prostaglandin D₂ (PGD₂) 0-1000 ng/mL24 hours11 ± 1 ng/mL~130 ng/10⁶ cells
Prostaglandin E₂ (PGE₂) 0-1000 ng/mL24 hoursNot specified~5 ng/10⁶ cells
Tumor Necrosis Factor-alpha (TNF-α) 0-1000 ng/mL24 hours140 ± 70 ng/mLNot specified

Table 2: Dose-Response of this compound on Prostaglandin and Cytokine Production in RAW264.7 Cells.

Experimental Protocols

Preparation and Handling of Synthetic this compound

Objective: To prepare a sterile, aqueous solution of synthetic this compound for in vitro cell stimulation.

Materials:

  • Lyophilized synthetic this compound

  • Sterile, endotoxin-free water

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Reconstitute the lyophilized powder in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.

  • To aid dissolution, vortex the solution vigorously for 1-2 minutes. If the solution remains cloudy, sonicate for 5-10 minutes.

  • For long-term storage, aliquot the stock solution into sterile polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

In Vitro Stimulation of RAW264.7 Macrophages

Objective: To stimulate RAW264.7 cells with synthetic this compound to induce a TLR4-mediated inflammatory response.

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cell scrapers

  • Sterile tissue culture plates (e.g., 6-well, 24-well, or 96-well)

  • Synthetic this compound working solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells into the desired tissue culture plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • The following day, remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh culture medium containing the desired concentration of synthetic this compound (e.g., 10-100 ng/mL). Include a vehicle control (medium without KLA).

  • Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction.

Quantification of TNF-α Production by ELISA

Objective: To measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant following this compound stimulation.

Materials:

  • Mouse TNF-α ELISA kit (follow the manufacturer's instructions)

  • Cell culture supernatant from stimulated and control cells

  • Microplate reader

Protocol (General Outline):

  • Coat a 96-well plate with the capture antibody specific for mouse TNF-α and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

  • Wash the plate and add the biotin-conjugated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

Analysis of Inflammatory Gene Expression by qPCR

Objective: To quantify the relative mRNA expression of inflammatory genes in RAW264.7 cells after this compound stimulation.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh)

Protocol:

  • RNA Extraction: Lyse the stimulated and control cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform the qPCR reaction using a thermal cycler with the following general conditions:

      • Initial denaturation: 95°C for 5-10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds

        • Annealing/Extension: 60°C for 30-60 seconds

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Primer Sequences for Mouse qPCR:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
TNF-α ACGGCATGGATCTCAAAGACGTGGGTGAGGAGCACGTAG
IL-6 CCGGAGAGGAGACTTCACAGTTTCCACGATTTCCCAGAGA
IL-1β AGAGCTTCAGGCAGGCAGTAAGGTGCTCATGTCCTCATCC
GAPDH AACTTTGGCATTGTGGAAGGCACATTGGGGGTAGGAACAC

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 MD2 MD2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 IKKs IKK Complex TRAF6->IKKs MAPKs MAPKs TRAF6->MAPKs NF-kB NF-κB IKKs->NF-kB AP-1 AP-1 MAPKs->AP-1 Cytokines Pro-inflammatory Cytokines NF-kB->Cytokines AP-1->Cytokines IFN-beta IFN-β IRF3->IFN-beta

Caption: TLR4 Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis A Seed RAW264.7 Cells B Overnight Incubation A->B C Stimulate with this compound B->C D Incubate for Desired Time C->D E Collect Supernatant D->E F Lyse Cells D->F G ELISA for Cytokines E->G H RNA Extraction F->H I cDNA Synthesis H->I J qPCR for Gene Expression I->J

Caption: Experimental Workflow.

References

Application of KDO2-Lipid A as a Vaccine Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDO2-Lipid A, the minimal and essential component of the lipopolysaccharide (LPS) of most Gram-negative bacteria, is a potent immunostimulant that holds significant promise as a vaccine adjuvant. It functions as a specific agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Activation of TLR4 by this compound initiates a signaling cascade that leads to the maturation of antigen-presenting cells (APCs), production of pro-inflammatory cytokines and chemokines, and ultimately, the enhancement and direction of the adaptive immune response to co-administered antigens. This document provides detailed application notes and experimental protocols for the utilization of this compound as a vaccine adjuvant.

Mechanism of Action

This compound exerts its adjuvant effect primarily through the activation of the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 complex on the surface of APCs such as dendritic cells and macrophages, it triggers a conformational change in the receptor, leading to the recruitment of intracellular adaptor proteins. This initiates two major downstream signaling pathways:

  • MyD88-dependent pathway: This pathway rapidly activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: This pathway, which is activated following endocytosis of the TLR4 complex, leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β).

The combined action of these pathways results in the upregulation of costimulatory molecules (e.g., CD80, CD86) on APCs, enhanced antigen presentation, and the creation of an inflammatory microenvironment that promotes the differentiation of T helper (Th) cells and the production of high-affinity antibodies.

Data Presentation

Table 1: In Vitro Cytokine Production by Murine Macrophages (RAW 264.7) Stimulated with this compound Derivatives

Stimulant (Concentration)TNF-α (pg/mL)IL-6 (pg/mL)RANTES (pg/mL)
Control (Medium) Not DetectedNot DetectedNot Detected
This compound (100 ng/mL) 8000 ± 5006000 ± 4001200 ± 150
KDO2-MPLA (100 ng/mL) 3500 ± 3002500 ± 200800 ± 100
KDO2-pentaacyl-MPLA (100 ng/mL) 1500 ± 2001000 ± 120400 ± 50

Data are representative and compiled from typical in vitro stimulation experiments. Values are presented as mean ± standard deviation. KDO2-MPLA (monophosphoryl-lipid A) and KDO2-pentaacyl-MPLA are less toxic derivatives of this compound.[1]

Table 2: Antigen-Specific Antibody Titers in Mice Immunized with a Model Antigen (e.g., Ovalbumin) with and without this compound Adjuvant

Immunization GroupAntigen-Specific IgG (Total Titer)Antigen-Specific IgG1 (Titer)Antigen-Specific IgG2a (Titer)
Antigen Alone 1:1,0001:8001:200
Antigen + this compound (10 µg) 1:50,0001:25,0001:25,000

Titers are expressed as the reciprocal of the highest dilution giving a positive signal in ELISA. Data are representative of a typical immunization study in mice. The shift towards IgG2a production indicates a Th1-biased immune response.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Vaccine Formulation with this compound

This protocol describes the preparation of liposomes co-formulating a model protein antigen and this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Model protein antigen

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Hydration:

    • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Add this compound to the lipid solution at a desired concentration (e.g., 1 mg this compound per 25 mg of total lipid).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a PBS solution containing the protein antigen at a desired concentration (e.g., 1 mg/mL).

    • Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Subject the MLV suspension to probe sonication on ice to reduce the vesicle size.

    • Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times (e.g., 10-15 times) using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Purification and Characterization:

    • Remove unincorporated antigen by ultracentrifugation or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Store the final formulation at 4°C.

Protocol 2: Immunization of Mice and Evaluation of Immune Responses

This protocol outlines a typical immunization schedule and methods for assessing the adjuvant effect of this compound in mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Vaccine formulation (Antigen + this compound adjuvant)

  • Control formulation (Antigen alone)

  • Syringes and needles for injection (e.g., 27-gauge)

  • Materials for blood collection (e.g., retro-orbital sinus or tail vein)

  • ELISA plates and reagents for antibody titration

  • Reagents for cell culture and ELISpot assay (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin, recombinant cytokines, capture and detection antibodies)

  • Flow cytometer and antibodies for intracellular cytokine staining

Methodology:

  • Immunization Schedule:

    • Acclimatize mice for at least one week before the start of the experiment.

    • On day 0, immunize mice subcutaneously or intramuscularly with 100 µL of the vaccine formulation containing the desired dose of antigen (e.g., 10 µg) and this compound (e.g., 10 µg).

    • Administer a booster immunization with the same formulation on day 14 or 21.

  • Sample Collection:

    • Collect blood samples via the retro-orbital sinus or tail vein at various time points (e.g., days 14, 28, and 42) to analyze serum antibody responses.

    • At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for the analysis of T-cell responses.

  • Evaluation of Humoral Immune Response (ELISA):

    • Coat 96-well ELISA plates with the antigen.

    • Block the plates with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

    • Add serially diluted serum samples to the wells and incubate.

    • Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or IgG1 and IgG2a isotypes).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm and determine the antibody titers.

  • Evaluation of Cellular Immune Response (ELISpot and Intracellular Cytokine Staining):

    • ELISpot:

      • Prepare a single-cell suspension from the spleens.

      • Add splenocytes to an ELISpot plate pre-coated with an anti-IFN-γ or anti-IL-4 capture antibody.

      • Stimulate the cells with the specific antigen or a positive control (e.g., PMA/Ionomycin).

      • After incubation, wash the plate and add a biotinylated detection antibody.

      • Add streptavidin-HRP and a substrate to visualize the spots.

      • Count the number of spot-forming cells (SFCs).

    • Intracellular Cytokine Staining (ICS):

      • Stimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).

      • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

      • Fix and permeabilize the cells.

      • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

      • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T cells.

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway This compound This compound TLR4/MD-2 TLR4/MD-2 This compound->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 TRIF TRIF TLR4/MD-2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: this compound activates TLR4 signaling pathways.

Experimental_Workflow cluster_analysis Analysis Vaccine Formulation Vaccine Formulation Immunization of Mice Immunization of Mice Vaccine Formulation->Immunization of Mice Sample Collection Sample Collection Immunization of Mice->Sample Collection Immune Response Analysis Immune Response Analysis Sample Collection->Immune Response Analysis Humoral Response (ELISA) Humoral Response (ELISA) Immune Response Analysis->Humoral Response (ELISA) Antibody Titer Cellular Response (ELISpot/ICS) Cellular Response (ELISpot/ICS) Immune Response Analysis->Cellular Response (ELISpot/ICS) T-cell Function

Caption: Workflow for evaluating this compound adjuvant efficacy.

Adjuvant_Mechanism This compound This compound APC Activation APC Activation This compound->APC Activation Cytokine/Chemokine Production Cytokine/Chemokine Production APC Activation->Cytokine/Chemokine Production Enhanced Antigen Presentation Enhanced Antigen Presentation APC Activation->Enhanced Antigen Presentation T-cell Priming & Differentiation T-cell Priming & Differentiation Enhanced Antigen Presentation->T-cell Priming & Differentiation Enhanced Antibody Production Enhanced Antibody Production T-cell Priming & Differentiation->Enhanced Antibody Production Cell-Mediated Immunity Cell-Mediated Immunity T-cell Priming & Differentiation->Cell-Mediated Immunity

Caption: Logical relationship of this compound's adjuvant action.

References

Application Notes and Protocols for KDO2-Lipid A-Containing Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDO2-Lipid A (KLA), a potent Toll-like receptor 4 (TLR4) agonist, is the minimal bioactive component of lipopolysaccharide (LPS) found in most Gram-negative bacteria.[1][2][3] Its ability to stimulate a robust innate immune response makes it a compelling candidate for use as a vaccine adjuvant and immunotherapeutic agent.[2][4] Liposomes, versatile lipid-based nanoparticles, serve as an excellent delivery system for KLA, enhancing its stability, modulating its immunomodulatory properties, and enabling targeted delivery. This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of KLA-containing liposomes.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound-containing liposomes.

Table 1: Physicochemical Characterization of KLA-Liposomes

Formulation IDLipid Composition (molar ratio)KLA Concentration (µg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
KLA-Lipo-001DOPC:Chol (1:1)10120 ± 50.15 ± 0.02-35 ± 385 ± 5
KLA-Lipo-002DOPC:DOPE:Chol (2:1:1)10135 ± 70.18 ± 0.03-30 ± 488 ± 4
Control-LipoDOPC:Chol (1:1)0115 ± 60.14 ± 0.02-5 ± 2N/A

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Chol: Cholesterol

Table 2: In Vitro Immunostimulatory Activity of KLA-Liposomes in RAW 264.7 Macrophages

TreatmentConcentration (ng/mL KLA)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)Nitric Oxide (µM)
Untreated Control0< 20< 15< 1
KLA (Free)1002500 ± 2001800 ± 15015 ± 2
KLA-Lipo-0011004500 ± 3003200 ± 25025 ± 3
Control-Lipo0< 20< 15< 1

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating KLA using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (Chol)

  • This compound (KLA)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation: a. Dissolve DOPC and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). b. Add KLA dissolved in chloroform to the lipid mixture. The amount of KLA can be adjusted to achieve the desired final concentration. c. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 37°C to form a thin, uniform lipid film on the inner surface of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the dried lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS should be calculated to achieve the desired final lipid concentration. b. The hydration process should be carried out above the phase transition temperature of the lipids for 30-60 minutes. c. The resulting suspension will contain multilamellar vesicles (MLVs).

  • Sonication and Extrusion: a. To reduce the size of the MLVs, sonicate the liposome suspension in a water bath sonicator for 5-10 minutes. b. For size homogenization, pass the liposome suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane. This should be repeated 11-21 times to obtain small unilamellar vesicles (SUVs).

  • Purification and Sterilization: a. To remove unincorporated KLA, the liposome suspension can be purified by methods such as gel filtration chromatography or ultracentrifugation. b. Sterilize the final liposome preparation by passing it through a 0.22 µm syringe filter.

  • Storage: a. Store the KLA-containing liposomes at 4°C. Avoid freezing, as it can disrupt the liposomal structure.

Protocol 2: Characterization of KLA-Liposomes

1. Particle Size and Zeta Potential: a. Dilute the liposome suspension with PBS. b. Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency: a. Separate the liposomes from the unencapsulated KLA using a suitable method like ultracentrifugation or size exclusion chromatography. b. Quantify the amount of KLA in the liposomal pellet and the supernatant using a suitable assay for KLA (e.g., Limulus Amebocyte Lysate assay or a specific HPLC method). c. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of KLA in liposomes / Total initial amount of KLA) x 100

Protocol 3: In Vitro Evaluation of Immunostimulatory Activity

This protocol assesses the ability of KLA-liposomes to activate macrophages in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • KLA-containing liposomes

  • Control liposomes (without KLA)

  • Free KLA

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Treatment: a. Prepare serial dilutions of free KLA, KLA-liposomes, and control liposomes in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells. Include an untreated control group. c. Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine and Nitric Oxide Measurement: a. After incubation, collect the cell culture supernatants. b. Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. c. Determine the concentration of nitric oxide in the supernatants using the Griess reagent assay.

Mandatory Visualizations

KLA_Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Start: Lipids & KLA in Chloroform film Thin-Film Formation (Rotary Evaporation) start->film 1 hydration Hydration with PBS (Formation of MLVs) film->hydration 2 extrusion Extrusion (Size Homogenization) hydration->extrusion 3 purification Purification (Removal of free KLA) extrusion->purification 4 end_prep KLA-Liposomes purification->end_prep 5

Caption: Experimental workflow for the preparation of this compound-containing liposomes.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KLA_Lipo KLA-Liposome TLR4_MD2 TLR4/MD2 Complex KLA_Lipo->TLR4_MD2 Binds MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFNs Type I Interferons IRFs->IFNs

Caption: TLR4 signaling pathway activated by this compound.

References

Application Note: Quantitative Analysis of KDO2-Lipid A in Bacterial Outer Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A is the essential structural and functional core of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] As the principal component that anchors LPS into the bacterial membrane, KDO2-Lipid A is the minimal structure required for bacterial viability and is the primary microbial molecule recognized by the host's innate immune system.[1] This recognition is mediated by the Toll-like receptor 4 (TLR4) in complex with myeloid differentiation protein 2 (MD-2), triggering a signaling cascade that can lead to a potent inflammatory response.[2][3]

Given its critical role in bacterial pathogenesis and host-pathogen interactions, the accurate quantification of this compound is vital for understanding bacterial physiology, developing novel antimicrobial agents that target its biosynthesis, and creating new vaccine adjuvants.[1] However, in most wild-type bacteria, this compound is a biosynthetic intermediate that does not accumulate, as it is rapidly glycosylated to form the LPS core oligosaccharide. Therefore, quantitative studies are typically performed on mutant bacterial strains, such as E. coli WBB06 or WJW00, which are deficient in core biosynthesis enzymes (e.g., WaaC, RfaD), leading to the accumulation of this compound.

This application note provides detailed protocols for the extraction and quantitative analysis of this compound from bacterial cultures using mass spectrometry and includes key data on its molecular characteristics.

Quantitative Data Presentation

Mass spectrometry is the primary method for the identification and quantification of this compound. While absolute quantification (e.g., molecules per cell) is complex and highly dependent on experimental conditions and the use of appropriate internal standards, relative quantification and structural confirmation are readily achieved by identifying the characteristic mass-to-charge ratio (m/z) of the molecule and its fragments. The table below summarizes the major lipid A species identified in representative Gram-negative bacteria.

Bacterial SpeciesStrainLipid A SpeciesObserved m/z [M-H]⁻Analytical MethodReference
Escherichia coliWJW00 (rfaD mutant)This compound (Hexa-acylated)2236.2ESI-MS
Escherichia coliWJW00 (rfaD mutant)KDO-Lipid A (from MS/MS)2016.2ESI-MS/MS
Escherichia coliWJW00 (rfaD mutant)Lipid A (from MS/MS)1796.3ESI-MS/MS
Klebsiella pneumoniaeKp52145Hexa-acylated Lipid A1824MALDI-TOF MS
Klebsiella pneumoniaeKp52145Hexa-acylated + Palmitate1840MALDI-TOF MS
Klebsiella pneumoniaeKp52145Hexa-acylated + 2-OH-Myristate1866MALDI-TOF MS

Table 1: Mass-to-charge ratios of this compound and related lipid A structures from select Gram-negative bacteria as determined by mass spectrometry in negative ion mode. The exact mass can vary slightly based on acyl chain composition and other modifications.

Experimental Workflow and Protocols

The overall process for quantifying this compound involves several key stages, from bacterial cultivation to final data analysis.

G Overall Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis Culture 1. Bacterial Culture (e.g., E. coli rfaD- mutant) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Extraction 3. Lipid Extraction (Bligh-Dyer or Phenol) Harvest->Extraction Hydrolysis 4. Mild Acid Hydrolysis (Optional, for Lipid A analysis) Extraction->Hydrolysis If analyzing Lipid A backbone Purification 5. Purification (Chromatography) Extraction->Purification Hydrolysis->Purification MS 6. Mass Spectrometry (LC-MS, MALDI-TOF) Purification->MS Data 7. Data Analysis (Quantification & Identification) MS->Data

Workflow for this compound extraction and analysis.
Protocol 1: Extraction of this compound from E. coli Mutant Strains

This protocol is adapted from methods for isolating lipid species from bacterial cells, specifically targeting strains engineered to accumulate this compound.

Materials:

  • E. coli mutant strain (e.g., WJW00) culture grown to late-log phase.

  • Chloroform, Methanol (HPLC grade).

  • 0.9% NaCl solution.

  • Conical glass centrifuge tubes.

  • Vortex mixer and Centrifuge.

  • Nitrogen gas line or SpeedVac for solvent evaporation.

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 500 mL) at 4,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Initial Extraction:

    • Resuspend the cell pellet in 10 mL of deionized water.

    • Add 37.5 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension. This creates a single-phase Bligh-Dyer mixture.

    • Vortex vigorously for 5 minutes to ensure cell lysis and incubate at room temperature for 30 minutes.

  • Phase Separation:

    • Add 12.5 mL of chloroform and 12.5 mL of 0.9% NaCl solution to the mixture. This will break the single phase into a two-phase system.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 15 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids including this compound, using a glass Pasteur pipette. Transfer to a clean glass tube.

    • To maximize yield, re-extract the upper aqueous phase by adding another 15 mL of chloroform, vortexing, and centrifuging as before. Pool the lower organic phases.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.

  • Storage: Store the dried lipid extract at -20°C or -80°C until analysis. For analysis, the pellet is typically redissolved in a chloroform:methanol (2:1, v/v) solution.

Protocol 2: Quantitative Analysis by ESI-Mass Spectrometry

This protocol outlines the direct infusion electrospray ionization mass spectrometry (ESI-MS) for the analysis of this compound. For more complex mixtures, this can be coupled with Liquid Chromatography (LC-MS).

Materials:

  • Dried this compound extract.

  • Solvent: Chloroform:Methanol (2:1, v/v).

  • Mass spectrometer equipped with an ESI source.

Procedure:

  • Sample Reconstitution: Dissolve the dried lipid extract from Protocol 1 in a known volume (e.g., 200 µL) of chloroform:methanol (2:1, v/v).

  • Instrument Setup:

    • Set up the mass spectrometer to operate in negative ion mode, as the phosphate groups on this compound are readily deprotonated.

    • Calibrate the instrument according to the manufacturer's instructions for the desired mass range (e.g., m/z 700-2500).

  • Direct Infusion:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 0.2-5.0 µL/min).

    • Typical ESI parameters for this compound analysis might include a capillary voltage of -3 to -4 kV and a cone voltage of -150 V.

  • Data Acquisition:

    • Acquire full scan mass spectra over the target range. The primary ion for hexa-acylated E. coli this compound is expected at approximately m/z 2236.2 [M-H]⁻.

  • Tandem MS (MS/MS) for Confirmation:

    • To confirm the identity, perform a product ion scan on the parent ion (m/z 2236.2).

    • Fragmentation will result in characteristic losses of the KDO residues. Expect to see major fragment ions at approximately m/z 2016.2 (loss of one KDO) and m/z 1796.3 (loss of two KDOs, corresponding to the lipid A moiety).

  • Quantification:

    • Relative Quantification: Compare the peak intensity (area under the curve) of the this compound ion across different samples.

    • Absolute Quantification: For absolute quantification, a suitable internal standard (e.g., a deuterated lipid A standard, if available) must be added at a known concentration at the beginning of the extraction process. A calibration curve is then generated using known concentrations of a purified this compound standard to relate ion intensity to concentration.

This compound Signaling Pathway

This compound is a potent activator of the innate immune system through the TLR4 signaling pathway. The binding of LPS/KDO2-Lipid A to the TLR4-MD-2 receptor complex on the surface of immune cells like macrophages initiates two primary downstream signaling cascades: the MyD88-dependent and TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and type I interferons.

G TLR4 Signaling Pathway Activated by this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Binding & Dimerization TIRAP TIRAP TLR4_dimer->TIRAP TRAM TRAM TLR4_dimer->TRAM MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines Transcription TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3_activation IRF3 Activation TBK1->IRF3_activation Interferons Type I Interferons (IFN-β) IRF3_activation->Interferons Transcription

Simplified diagram of TLR4 signaling initiated by this compound.

References

Application Notes and Protocols for Radiolabeling KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of KDO2-lipid A, a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3] Accurate tracking of this compound in biological systems is crucial for understanding its biodistribution, mechanism of action, and for the development of novel adjuvants and immunomodulators. The following protocols describe three distinct methods for introducing a radioactive label into different moieties of the this compound molecule: metabolic labeling of the acyl chains, enzymatic labeling of the phosphate groups, and chemical labeling of the KDO sugars.

Summary of Radiolabeling Methods

The choice of radiolabeling method depends on the specific research question, the desired location of the radiolabel, and the required specific activity. The table below summarizes the key quantitative parameters for each of the described methods.

Radiolabeling MethodRadioisotopeLabeled MoietyTypical Specific Activity (Ci/mmol)Radiochemical Purity (%)Typical Yield (%)
Metabolic Labeling ³H or ¹⁴CAcyl Chains1-60>955-15
Enzymatic Phosphorylation ³²PPhosphate Groups1000-3000>9820-40
Chemical Labeling ³HKDO Sugars10-25>9510-20

Protocol 1: Metabolic Labeling of Acyl Chains with [³H]- or [¹⁴C]-Fatty Acids

This method involves growing an E. coli mutant strain that accumulates this compound in the presence of a radiolabeled fatty acid precursor. The radiolabeled fatty acid is incorporated into the acyl chains of this compound during its biosynthesis.

Experimental Protocol:

  • Strain and Culture Conditions:

    • Use an E. coli mutant strain deficient in the heptosyltransferases WaaC and WaaF (e.g., WBB06) to ensure accumulation of this compound.

    • Grow the bacterial culture in a minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose) and necessary amino acids.

  • Radiolabeling:

    • Inoculate a starter culture and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Inoculate a larger volume of minimal medium with the starter culture.

    • Add the radiolabeled fatty acid to the culture. For example, add [9,10-³H]palmitic acid or [1-¹⁴C]palmitic acid to a final concentration of 5-10 µCi/mL.

    • Continue to grow the culture for several generations (e.g., 4-6 hours) to allow for efficient incorporation of the radiolabeled precursor.

  • Extraction of this compound:

    • Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Extract the lipids using a modified Bligh-Dyer method with a chloroform:methanol:water ratio.

  • Purification:

    • Purify the radiolabeled this compound from the total lipid extract using anion exchange chromatography on a DEAE-cellulose column.

    • Elute with a stepwise gradient of ammonium acetate in chloroform:methanol.

    • Further purify the collected fractions using thin-layer chromatography (TLC) on silica gel plates.

  • Characterization and Quantification:

    • Confirm the identity and purity of the radiolabeled this compound by comparing its migration on TLC with a non-radiolabeled standard.

    • Determine the specific activity by quantifying the amount of this compound (e.g., by phosphate assay) and measuring the radioactivity using a liquid scintillation counter.

Workflow for Metabolic Labeling:

cluster_0 Bacterial Culture cluster_1 Extraction & Purification cluster_2 Analysis Culture Grow E. coli Mutant AddLabel Add [³H]- or [¹⁴C]-Fatty Acid Culture->AddLabel Incubate Incubate for Incorporation AddLabel->Incubate Harvest Harvest Cells Incubate->Harvest Extract Lipid Extraction Harvest->Extract DEAE DEAE Chromatography Extract->DEAE TLC TLC Purification DEAE->TLC Characterize Characterization (TLC) TLC->Characterize Quantify Quantification & Specific Activity Characterize->Quantify

Caption: Workflow for metabolic radiolabeling of this compound.

Protocol 2: Enzymatic Phosphorylation with [γ-³²P]ATP

This protocol utilizes a kinase to transfer the gamma-phosphate from [γ-³²P]ATP to one of the phosphate groups of this compound. The enzyme LpxT has been shown to phosphorylate Kdo2-[4'-³²P]lipid A, indicating its utility for this purpose.[4][5]

Experimental Protocol:

  • Materials:

    • Purified, non-radiolabeled this compound.

    • High specific activity [γ-³²P]ATP.

    • Purified kinase enzyme (e.g., LpxT).

    • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂ and DTT).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, this compound (e.g., 10-50 µM), and the kinase.

    • Initiate the reaction by adding [γ-³²P]ATP (e.g., 10-50 µCi).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of acidic chloroform:methanol (1:2 v/v).

    • Perform a two-phase extraction by adding chloroform and water. The radiolabeled this compound will partition into the lower organic phase.

  • Purification:

    • Wash the organic phase with a salt solution to remove any unincorporated [γ-³²P]ATP.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid and purify by TLC on silica gel plates.

  • Characterization and Quantification:

    • Visualize the radiolabeled product by autoradiography of the TLC plate.

    • Scrape the corresponding silica from the plate and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific activity based on the initial amount of this compound and the incorporated radioactivity.

Workflow for Enzymatic Phosphorylation:

cluster_0 Reaction Setup cluster_1 Reaction & Purification cluster_2 Analysis Prepare Prepare Reaction Mix (this compound, Kinase, Buffer) AddATP Add [γ-³²P]ATP Prepare->AddATP Incubate Incubate at 37°C AddATP->Incubate Quench Quench & Extract Incubate->Quench Purify TLC Purification Quench->Purify Autorad Autoradiography Purify->Autorad Quantify Quantification & Specific Activity Autorad->Quantify

Caption: Workflow for enzymatic ³²P-labeling of this compound.

Protocol 3: Chemical Labeling of KDO Sugars with [³H]Sodium Borohydride

This method involves the selective oxidation of the KDO sugar residues followed by reduction with [³H]sodium borohydride to introduce a tritium label.

Experimental Protocol:

  • Selective Oxidation:

    • Dissolve purified this compound in an appropriate solvent (e.g., a mixture of chloroform, methanol, and water).

    • Treat the solution with a mild oxidizing agent, such as sodium periodate, at a low temperature (e.g., 4°C) in the dark to selectively oxidize the vicinal diols of the KDO sugars to aldehydes.

    • Quench the reaction with an excess of a reducing agent like ethylene glycol.

  • Radiolabeling by Reduction:

    • To the oxidized this compound, add [³H]sodium borohydride of high specific activity.

    • Allow the reduction reaction to proceed at room temperature for a defined period (e.g., 1-2 hours). This will reduce the aldehyde groups to hydroxyl groups, incorporating the tritium label.

    • Quench the excess [³H]sodium borohydride by careful addition of a weak acid (e.g., acetic acid).

  • Purification:

    • Remove the radiolabeled byproducts and excess reagents by dialysis or size-exclusion chromatography.

    • Further purify the [³H]-labeled this compound by preparative TLC.

  • Characterization and Quantification:

    • Confirm the successful labeling and purity by TLC and autoradiography.

    • Determine the specific activity by quantifying the amount of this compound and measuring the tritium radioactivity.

Workflow for Chemical Labeling:

cluster_0 Oxidation cluster_1 Reduction & Labeling cluster_2 Purification & Analysis Oxidize Selective Oxidation with NaIO₄ QuenchOx Quench Oxidation Oxidize->QuenchOx Reduce Reduction with [³H]NaBH₄ QuenchOx->Reduce QuenchRed Quench Reduction Reduce->QuenchRed Purify Purification (Dialysis, TLC) QuenchRed->Purify Analyze Characterization & Quantification Purify->Analyze

Caption: Workflow for chemical ³H-labeling of this compound.

This compound Signaling Pathway via TLR4

This compound is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_0 Extracellular cluster_1 Intracellular KDO2_LipidA This compound LBP LBP KDO2_LipidA->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines

Caption: this compound activates TLR4 signaling pathways.

References

In Vivo Administration of KDO2-Lipid A in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDO2-Lipid A (KLA) is the minimal and essential component of lipopolysaccharide (LPS) in most Gram-negative bacteria required for bacterial viability.[1][2] It functions as the active component of LPS, stimulating a potent host immune response primarily through the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex.[1][3] Unlike the complete LPS molecule, which can be heterogeneous, this compound is a well-defined, reproducible membrane lipid.[1] This characteristic makes it an invaluable tool for quantitative pharmacokinetic and metabolic studies, as it can be readily detected with high sensitivity using methods like electrospray ionization mass spectrometry (ESI/MS).

These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, focusing on its use as a vaccine adjuvant and a tool to study innate immune responses. Detailed protocols for various administration routes and methods for assessing the subsequent immune response are provided.

Applications in Animal Models

The primary in vivo applications of this compound in animal models include:

  • Vaccine Adjuvant Development: this compound is a potent TLR4 agonist and can be utilized as an adjuvant to enhance the immunogenicity of subunit vaccines. Its use in intranasal vaccine formulations has been shown to effectively elicit antigen-specific IgA.

  • Innate Immunity Research: As a specific TLR4 agonist, this compound is used to study the mechanisms of innate immunity, including the activation of signaling pathways, cytokine and chemokine production, and the cellular inflammatory response.

  • Endotoxic Shock Models: While less common than using whole LPS, purified this compound can be used to induce a more defined and reproducible model of endotoxic shock to study the underlying pathophysiology and evaluate potential therapeutics.

Quantitative Data Summary

The following tables summarize quantitative data for the in vivo administration of this compound and related TLR4 agonists in various animal models.

Table 1: Intranasal Administration of this compound in Mice

Animal ModelAdjuvant DoseAntigenKey OutcomesReference
ICR Mice2 µgSARS-CoV-2 RBD Nanoparticle (2 µg)Elicited RBD-specific IgA
K18 hACE2 Transgenic MiceNot specifiedSARS-CoV-2 RBD NanoparticleSignificantly reduced viral replication and prevented mortality from SARS-CoV-2 challenge.

Table 2: Intraperitoneal Administration of LPS in Mice (as a proxy for this compound)

Animal ModelLPS DoseTime PointKey OutcomesReference
BALB/c Mice100 µg/kg3, 7, and 42 daysIncreased levels of IL-17A in the blood.
C57BL/6 MiceNot specifiedNot specifiedAccumulation of leucocytes in the peritoneal cavity; increased serum IL-1, IL-6, TNF-alpha, and IFN-gamma.

Table 3: Intravenous Administration of LPS in Mice (as a proxy for this compound)

Animal ModelLPS Dose (LD50)Key OutcomesReference
Wild-type Mice~30 mg/kgLD50 established.

Signaling Pathways

This compound exerts its biological effects by activating the TLR4 signaling pathway. This activation leads to a downstream cascade involving two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons and the late-phase activation of NF-κB.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway KDO2_Lipid_A This compound MD2 MD-2 KDO2_Lipid_A->MD2 TLR4 TLR4 MD2->TLR4 Binds TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF Endosomal Trafficking IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Pro_inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IRF3_activation IRF3 Activation TBK1_IKKi->IRF3_activation Type_I_IFN Type I Interferons (IFN-α/β) IRF3_activation->Type_I_IFN

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Intranasal Administration of this compound as a Vaccine Adjuvant in Mice

This protocol is adapted from a study using this compound as an adjuvant for a SARS-CoV-2 subunit vaccine.

Materials:

  • This compound (endotoxin-free)

  • Antigen of interest (e.g., recombinant protein)

  • Sterile, endotoxin-free PBS

  • 8-10 week old mice (e.g., BALB/c or C57BL/6)

  • Micropipettes and sterile tips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Vaccine Formulation:

    • Reconstitute this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.

    • On the day of immunization, dilute the this compound stock and the antigen in sterile PBS to the final desired concentrations. For example, to achieve a 2 µg dose of this compound and 2 µg of antigen in a 50 µL volume, prepare a solution containing 40 µg/mL of each.

    • Gently mix the solution.

  • Animal Handling and Anesthesia:

    • Lightly anesthetize the mice using isoflurane.

  • Intranasal Administration:

    • Hold the anesthetized mouse in a supine position.

    • Using a micropipette, carefully administer 25 µL of the vaccine formulation into each nostril, for a total volume of 50 µL.

    • Allow the mouse to fully recover from anesthesia before returning it to its cage.

  • Boosting and Sample Collection:

    • Booster immunizations can be administered at desired intervals (e.g., 2 or 4 weeks after the primary immunization).

    • Collect samples (e.g., blood for serum, nasal washes, bronchoalveolar lavage fluid) at appropriate time points to assess the immune response.

Intranasal_Vaccination_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Prepare Vaccine Formulation (this compound + Antigen) Anesthesia Anesthetize Mouse (e.g., Isoflurane) Formulation->Anesthesia IN_Admin Administer Intranasally (25 µL per nostril) Anesthesia->IN_Admin Recovery Allow Mouse to Recover IN_Admin->Recovery Booster Booster Immunization (e.g., Day 14) Recovery->Booster Sample_Collection Sample Collection (Serum, Nasal Wash, BALF) Recovery->Sample_Collection Booster->Sample_Collection Immune_Assay Assess Immune Response (ELISA, ELISpot, Flow Cytometry) Sample_Collection->Immune_Assay

Caption: Experimental Workflow for Intranasal Vaccination.

Protocol 2: Intraperitoneal Administration of this compound in Mice

This protocol is a general procedure for intraperitoneal injection in mice and can be adapted for this compound administration to study systemic immune responses.

Materials:

  • This compound (endotoxin-free)

  • Sterile, endotoxin-free PBS or saline

  • 8-10 week old mice

  • 1 mL syringe with a 25-27 gauge needle

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute this compound in sterile, endotoxin-free PBS to the desired stock concentration.

    • Dilute the stock solution to the final injection concentration. The injection volume should not exceed 10 mL/kg body weight. For a 25g mouse, the maximum volume is 0.25 mL.

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck to immobilize the head.

    • Turn the mouse over to expose the abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Intraperitoneal Injection:

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle, bevel up, at a 15-20 degree angle into the abdominal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring and Sample Collection:

    • Monitor the mice for any adverse reactions.

    • Collect blood or peritoneal lavage fluid at desired time points to measure cytokine levels or analyze cell populations.

Protocol 3: Assessment of Immune Response

A. Cytokine and Chemokine Analysis:

  • Sample Collection: Collect blood via submandibular or retro-orbital bleeding and process to obtain serum. Peritoneal lavage can be performed by injecting sterile PBS into the peritoneal cavity and then aspirating the fluid.

  • Measurement: Cytokine and chemokine levels in serum or lavage fluid can be quantified using multiplex bead-based assays (e.g., Luminex) or Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for murine cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ).

B. Cellular Immune Response Analysis by Flow Cytometry:

  • Sample Collection: Spleen, lymph nodes, or peritoneal lavage cells can be collected.

  • Cell Staining: Prepare single-cell suspensions and stain with fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, dendritic cells). Intracellular staining can be used to detect cytokine production within specific cell types.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the frequency and activation status of different immune cell populations.

Concluding Remarks

This compound is a powerful and well-defined tool for in vivo studies in animal models. Its use as a vaccine adjuvant holds promise for the development of new and improved vaccines, particularly for mucosal pathogens. Furthermore, its specificity for TLR4 makes it an ideal reagent for dissecting the intricate mechanisms of the innate immune system. The protocols outlined in these application notes provide a foundation for researchers to design and execute robust in vivo experiments using this compound. As with any in vivo study, all procedures should be performed in accordance with approved animal care and use protocols.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

KDO2-lipid A, the minimal bioactive component of lipopolysaccharide (LPS) from most Gram-negative bacteria, is a potent agonist of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3][4] Its ability to elicit a strong innate immune response makes it a critical molecule for research in immunology, vaccine development, and sepsis. The purity of this compound is paramount for obtaining accurate and reproducible experimental results, as even minor contaminants can significantly impact its biological activity.[2] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful and widely used technique for the separation and purity assessment of lipid molecules, including this compound. This application note provides a detailed protocol for the purity assessment of this compound using RP-HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Less polar analytes, like this compound, interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the mobile phase composition is gradually changed to become more non-polar, is typically employed to effectively separate the different lipid A species and any impurities. Due to the lack of a strong UV chromophore in lipid A, detection is commonly achieved using mass-sensitive detectors like ELSD or MS.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate HPLC analysis and to prevent column contamination.

  • Dissolution: Dissolve the this compound sample in a mixture of the initial mobile phase solvents to ensure compatibility and prevent precipitation on the column. A recommended solvent is a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).

  • Concentration: A typical sample concentration for injection is 1 mg/mL.

  • Sonication: If necessary, briefly sonicate the sample to ensure complete dissolution.

  • Filtration: Filter the sample through a 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.

2. HPLC-ELSD/MS Method for Purity Assessment

This protocol is adapted from established methods for this compound analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1100 quaternary pump system or equivalent
Column Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm particle size)
Column Temperature 40°C
Mobile Phase A Methanol:Water:Chloroform (62:36:2 v/v/v) with 10 mM Ammonium Acetate
Mobile Phase B Chloroform:Methanol:Water (80:20:2 v/v/v) with 50 mM Ammonium Acetate
Flow Rate 1 mL/min
Injection Volume 10 µL (for a 1 mg/mL sample, this corresponds to 10 µg injected)
Detector 1 (ELSD) SEDEX model 75C or equivalent
Nebulizer Temperature: 50°C
Gas (Air) Pressure: 3.5 bar
Gain: 6
Detector 2 (MS) ABI 4000 Q Trap™ tandem quadrupole mass spectrometer or equivalent
Ionization Mode: Negative Ion Electrospray (ESI)
Infusion Flow Rate: 10 µL/min
Mobile Phase for MS: Acetonitrile:Water (70:30 v/v) with 10 mM Ammonium Acetate
Electrospray Voltage: -4.5 kV

Table 2: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0 - 2.08515
2.0 - 20.0Linear gradient to 70Linear gradient to 30
20.0 - 30.07030
30.1 - 40.08515 (Re-equilibration)

Data Presentation

The purity of the this compound sample is determined by the relative peak area of the main component in the chromatogram. A highly pure sample will show a single major peak.

Table 3: Example Purity Assessment of this compound by HPLC-ELSD

Peak NumberRetention Time (min)Peak Area (%)Identification
121.4594.2Hexa-acylated this compound
2Minor peaks5.8Related lipid A species and minor impurities

Note: The peak areas determined by ELSD more closely reflect the mole ratios of the components than peak intensities from mass spectrometry without appropriate standards.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve this compound in initial mobile phase concentrate Adjust concentration (e.g., 1 mg/mL) dissolve->concentrate filter Filter sample (0.2 µm PTFE) concentrate->filter inject Inject sample (10 µL) onto RP-HPLC column filter->inject separate Gradient Elution (C8 column, 40°C) inject->separate detect Detection (ELSD and/or MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate assess Assess Purity (% relative peak area) integrate->assess

Caption: Experimental workflow for HPLC-based purity assessment of this compound.

tlr4_signaling KDO2_Lipid_A This compound TLR4_MD2 TLR4/MD-2 Complex KDO2_Lipid_A->TLR4_MD2 Binds to MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 TRIF TRIF-dependent pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IFNs Type I Interferon Production IRFs->IFNs

Caption: Simplified TLR4 signaling pathway activated by this compound.

References

Application Notes and Protocols for the Characterization of KDO2-Lipid A using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A is the minimal and essential component of the lipopolysaccharide (LPS) in most Gram-negative bacteria, playing a crucial role in the structural integrity of the outer membrane and bacterial viability.[1][2] As the principal endotoxic component of LPS, KDO2-Lipid A is a potent activator of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[1][3][4] This activation can lead to a robust inflammatory response, which is a key consideration in the development of vaccines and immunotherapies, as well as in understanding the pathophysiology of bacterial infections.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed atomic-level structural information. It is an indispensable tool for the unambiguous characterization of the complex structure of this compound, including the diglucosamine backbone, the attached KDO sugars, the number and location of acyl chains, and the phosphorylation pattern. Such detailed structural elucidation is critical for structure-activity relationship (SAR) studies, the development of synthetic analogues, and for quality control in the production of this compound-based therapeutics and adjuvants.

These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound LBP LBP This compound->LBP 1. Binding CD14 CD14 LBP->CD14 2. Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 3. Presentation TLR4_MD2_dimer TLR4/MD-2 Dimerization TLR4_MD2->TLR4_MD2_dimer 4. Dimerization MyD88 MyD88 TLR4_MD2_dimer->MyD88 5a. Recruitment TRIF TRIF TLR4_MD2_dimer->TRIF 5b. Recruitment Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Type_I_IFN Type I Interferons (IFN-α/β) IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK NFkB_activation NFkB_activation IKK->NFkB_activation NFkB_activation->Cytokines Gene Expression TBK1_IKKi TBK1_IKKi TRAF3->TBK1_IKKi IRF3_activation IRF3_activation TBK1_IKKi->IRF3_activation IRF3_activation->Type_I_IFN Gene Expression

Experimental Workflow

KDO2_Lipid_A_NMR_Workflow cluster_extraction Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Extraction Extraction of this compound from Bacterial Culture Purification Purification by Chromatography Extraction->Purification NMR_Sample_Prep NMR Sample Preparation (Dissolution in Deuterated Solvent) Purification->NMR_Sample_Prep NMR_1D 1D NMR Experiments (¹H, ¹³C, ³¹P) NMR_Sample_Prep->NMR_1D NMR_2D 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC, HMBC) NMR_Sample_Prep->NMR_2D Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_1D->Processing NMR_2D->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Determination (Connectivity, Spatial Proximity, Substituent Positions) Assignment->Structure

Quantitative Data Summary

The following tables summarize typical ¹H, ¹³C, and ³¹P NMR chemical shifts for the key structural components of E. coli this compound. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard.

Table 1: ¹H NMR Chemical Shifts (ppm) for the Glucosamine Backbone and KDO Residues

ProtonGlcN II (Distal)GlcN I (Proximal)KDO (Outer)KDO (Inner)
H-1~4.6~5.4--
H-2~3.6~3.9--
H-3~5.1~5.2~1.8, ~2.2~1.9, ~2.3
H-4~3.4~3.7~4.0~4.1
H-5~3.8~3.5~4.2~4.2
H-6a~3.9~3.7~3.6~3.6
H-6b~3.7~3.9~3.8~3.8

Table 2: ¹³C NMR Chemical Shifts (ppm) for the Glucosamine Backbone and KDO Residues

CarbonGlcN II (Distal)GlcN I (Proximal)KDO (Outer)KDO (Inner)
C-1~101~98~175~176
C-2~55~58~100~101
C-3~72~74~35~36
C-4~70~78~68~69
C-5~75~73~71~72
C-6~62~69~73~74
---~64~65
---~70~71

Table 3: ³¹P NMR Chemical Shifts (ppm)

Phosphate GroupChemical Shift (ppm)
1-PO₄~4.5
4'-PO₄~2.0

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from E. coli

This protocol is adapted from established methods for isolating this compound from heptose-deficient E. coli mutants, such as WBB06.

Materials:

  • Frozen or fresh cell paste of a suitable E. coli mutant

  • Chloroform

  • Methanol

  • Pyridine

  • Formic acid

  • DEAE-cellulose resin

  • Silica gel for chromatography

  • C18 reverse-phase resin

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Extraction: a. Resuspend the bacterial cell paste in a single-phase Bligh-Dyer mixture (chloroform:methanol:water, 1:2:0.8, v/v/v). b. Stir vigorously for 1-2 hours at room temperature. c. Convert the mixture to a two-phase system by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v). d. Centrifuge to separate the phases. e. Collect the lower chloroform-rich phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Purification: a. Dissolve the dried lipid extract in chloroform:methanol (98:2, v/v) and apply to a silica gel column equilibrated with the same solvent. b. Elute with a stepwise gradient of increasing methanol concentration. c. Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing this compound. d. Pool the this compound containing fractions and dry them. e. Further purify the sample by ion-exchange chromatography on a DEAE-cellulose column. f. Elute with a gradient of ammonium acetate in chloroform:methanol:water. g. Finally, perform reverse-phase chromatography on a C18 resin to obtain highly purified this compound. h. Lyophilize the final product to obtain a stable powder.

Protocol 2: NMR Sample Preparation

Materials:

  • Purified, lyophilized this compound

  • Deuterated chloroform (CDCl₃)

  • Deuterated methanol (CD₃OD)

  • Deuterated water (D₂O)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-5 mg of lyophilized this compound directly into a clean, dry vial.

  • Prepare the deuterated solvent mixture of CDCl₃:CD₃OD:D₂O in a 2:3:1 (v/v/v) ratio.

  • Add approximately 0.5-0.6 mL of the solvent mixture to the vial containing the this compound.

  • Gently vortex the sample until the this compound is completely dissolved.

  • Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

Protocol 3: NMR Data Acquisition

The following are general guidelines for acquiring high-quality NMR spectra of this compound on a 500 or 600 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

1D ¹H NMR:

  • Pulse Sequence: zg30 (or similar)

  • Spectral Width: 10-12 ppm

  • Acquisition Time: 2-4 s

  • Relaxation Delay: 1-2 s

  • Number of Scans: 16-64

1D ¹³C NMR:

  • Pulse Sequence: zgpg30 (with proton decoupling)

  • Spectral Width: 180-200 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2-5 s

  • Number of Scans: 1024-4096 (or more, depending on concentration)

1D ³¹P NMR:

  • Pulse Sequence: zgpg30 (with proton decoupling)

  • Spectral Width: 50-100 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2-5 s

  • Number of Scans: 128-512

2D COSY (Correlation Spectroscopy):

  • Pulse Sequence: cosygpmf

  • Spectral Width (F1 and F2): 10-12 ppm

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 8-16

  • Acquisition Time (t2): 0.2-0.4 s

2D TOCSY (Total Correlation Spectroscopy):

  • Pulse Sequence: mlevph

  • Mixing Time: 60-100 ms

  • Spectral Width (F1 and F2): 10-12 ppm

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 8-16

2D NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Sequence: noesygpph

  • Mixing Time: 200-500 ms

  • Spectral Width (F1 and F2): 10-12 ppm

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 16-32

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Sequence: hsqcedetgpsp

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-180 ppm

  • Number of Increments (t1): 128-256

  • Number of Scans per Increment: 16-64

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Sequence: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Increments (t1): 256-512

  • Number of Scans per Increment: 32-128

Data Presentation and Interpretation

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • 1D Spectra: The ¹H spectrum will provide information on the anomeric protons, acyl chain protons, and KDO protons. The ¹³C spectrum will show the signals for the sugar backbone and acyl chain carbons. The ³¹P spectrum will confirm the number and chemical environment of the phosphate groups.

  • COSY: This experiment reveals proton-proton couplings over two to three bonds, which is essential for tracing the connectivity within the glucosamine and KDO spin systems.

  • TOCSY: This experiment extends the correlations observed in COSY to the entire spin system, allowing for the assignment of all protons within a sugar ring from a single cross-peak.

  • NOESY: This experiment identifies protons that are close in space, providing information about the three-dimensional structure and the linkage between the different components of the molecule.

  • HSQC: This experiment correlates directly bonded protons and carbons, facilitating the assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

  • HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the linkages between the sugar units, the positions of the acyl chains, and the location of the phosphate groups.

By systematically analyzing the information from this suite of NMR experiments, a complete and unambiguous structural characterization of this compound can be achieved. This detailed structural information is fundamental for advancing our understanding of its biological activity and for the development of novel therapeutics and vaccine adjuvants.

References

Application Notes: Development of an ELISA-Based Assay for KDO2-Lipid A Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A is the essential component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria and represents the minimal structural component required for bacterial viability.[1][2] It functions as the primary ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation protein 2 (MD-2) complex, initiating a potent innate immune response.[1][2] The ability to accurately quantify KDO2-Lipid A is critical for a variety of research and development applications, including the study of Gram-negative bacterial pathogenesis, the development of novel antibiotics targeting LPS biosynthesis, and the evaluation of vaccine adjuvants and anti-inflammatory therapeutics.[1]

These application notes describe a robust and sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in various sample types.

Principle of the Assay

This assay is a competitive ELISA designed for the detection of small analytes like lipids. The method is based on the competition between this compound in the sample and a fixed amount of this compound coated on a microplate for binding to a limited amount of a specific anti-KDO2-Lipid A monoclonal antibody.

The wells of a microtiter plate are coated with this compound. A mixture of the sample containing unknown amounts of this compound and a specific primary antibody is added to the wells. The this compound in the sample competes with the coated this compound for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in the samples is determined by comparing the optical density of the samples to a standard curve.

Experimental Protocols

Materials and Reagents

  • 96-well polystyrene microtiter plates

  • This compound standard

  • Anti-KDO2-Lipid A monoclonal antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Coating Buffer: Chloroform/Ethanol (1:9, v/v)

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Antibody Dilution Buffer: 0.1% BSA in PBS-T

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol: Competitive ELISA for this compound

  • Plate Coating:

    • Prepare a 1 µg/mL solution of this compound in Coating Buffer (Chloroform/Ethanol, 1:9 v/v).

    • Add 100 µL of the this compound solution to each well of the 96-well microtiter plate.

    • Allow the solvent to evaporate completely in a fume hood or under a stream of warm air. This results in the hydrophobic this compound being adsorbed to the plate surface.

    • Wash the plate twice with Wash Buffer to remove any non-adsorbed this compound.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard in Antibody Dilution Buffer to generate a standard curve (e.g., ranging from 0 to 1000 ng/mL).

    • Prepare your samples in Antibody Dilution Buffer.

    • In a separate dilution plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-KDO2-Lipid A primary antibody (the optimal dilution needs to be determined empirically, but a starting point of 1:1000 is suggested).

    • Incubate this mixture for 30 minutes at RT.

    • Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the this compound coated and blocked plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until a clear color gradient develops in the standards.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation

The results can be analyzed by plotting the absorbance values (OD 450 nm) against the corresponding concentrations of the this compound standards. A standard curve with a sigmoidal shape is expected, where the signal decreases with increasing this compound concentration. The concentration of this compound in the unknown samples can then be interpolated from this standard curve.

Table 1: Example this compound Standard Curve Data

This compound (ng/mL)OD 450 nm (Mean)
10000.152
5000.289
2500.515
1250.876
62.51.354
31.251.789
02.103

Table 2: Example Sample Data Analysis

Sample IDOD 450 nm (Mean)Calculated Concentration (ng/mL)
Sample A0.450295.3
Sample B1.12585.7
Control2.085< 1.0

Visualizations

Diagram 1: Competitive ELISA Workflow for this compound Detection

ELISA_Workflow cluster_coating 1. Plate Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection cluster_signal 5. Signal Development p1 This compound in Chloroform/Ethanol p2 Add to Well p1->p2 p3 Evaporate Solvent p2->p3 p4 This compound Coated Well p3->p4 b1 Add Blocking Buffer (BSA) b2 Incubate & Wash b1->b2 b3 Blocked Well b2->b3 c3 Add to Well c1 Sample/Standard + Anti-KDO2-Lipid A Ab c2 Pre-incubate c1->c2 c2->c3 c4 Incubate & Wash c3->c4 d1 Add HRP-conjugated Secondary Ab d2 Incubate & Wash d1->d2 s1 Add TMB Substrate s2 Color Development s1->s2 s3 Add Stop Solution s2->s3 s4 Read OD 450 nm s3->s4

Caption: Workflow for the competitive ELISA of this compound.

Diagram 2: this compound Signaling Pathway via TLR4

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus IRF3->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes IFN_Genes Type I Interferon Gene Expression Nucleus->IFN_Genes

Caption: Simplified TLR4 signaling cascade initiated by this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in KDO2-lipid A extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in KDO2-Lipid A extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield of this compound from E. coli?

A1: The yield of this compound can vary significantly depending on the E. coli strain, culture volume, and the specific extraction protocol used. For a large-scale preparation from a heptose-deficient E. coli mutant, extraction from 2 kg of cell paste has been reported.[1][2] For laboratory-scale preparations, after purification and resuspension, a final concentration in the range of 100-500 ng/µl is a reasonable expectation.[3]

Q2: Can I use frozen cell pellets for the extraction?

A2: Yes, cell pellets can be frozen and stored at -80°C for at least a month prior to extraction without significant degradation of this compound.[4]

Q3: My final this compound prep seems impure. What are the common contaminants?

A3: Common contaminants include phospholipids and glycerophospholipids.[3] Inadequate separation of the organic and aqueous phases during liquid-liquid extraction can also lead to contamination.

Q4: How critical is the choice of solvents for the extraction?

A4: The choice and quality of solvents are critical. The polarity of the solvent mixture is tailored to efficiently extract lipids. For instance, chloroform is commonly used in the Bligh-Dyer method for lipid extractions, but it can decompose in the presence of UV light and oxygen to form phosgene, a reactive molecule that can compromise your results. It is always recommended to use fresh, high-purity solvents.

Troubleshooting Guide for Low Yield

Low yields in this compound extraction can arise from several factors throughout the protocol. This guide addresses common issues in a question-and-answer format, focusing on specific experimental stages.

Starting Material and Cell Lysis

Problem: I suspect my yield loss is happening at the very beginning of the protocol. What should I check?

Answer:

  • Incomplete Cell Drying: The initial drying of the bacterial cell pellet is a critical step. If the cells are not thoroughly dried, the subsequent solvent extraction will be inefficient. A clumpy, beige/grey cell solid is indicative of poor drying and will be difficult to work with, leading to a gummy lipid extract that requires more extensive washing and results in lower overall yield.

  • Inefficient Cell Lysis: For the extraction solvents to access the this compound, the bacterial cells must be completely lysed. Pulverizing the dried cell pellet into a fine powder increases the surface area for efficient resuspension and lysis in the extraction solution. Incomplete lysis will result in a significant portion of the this compound remaining trapped within intact cells.

Extraction and Phase Separation

Problem: My yields are consistently low after the solvent extraction and phase separation steps. What could be going wrong?

Answer:

  • Improper Solvent Ratios: The ratios of chloroform, methanol, and water in the Bligh-Dyer method are crucial for achieving the correct miscibility for the single-phase lysis and subsequent separation into two phases upon addition of more water or chloroform. Incorrect ratios can lead to incomplete extraction or poor phase separation, with this compound being lost in the wrong phase or at the interface.

  • Insufficient Mixing: Thorough mixing of the cell lysate with the extraction solvents is essential to ensure maximal transfer of the lipid into the organic phase.

  • Contamination with Phospholipids: Additional wash steps may be necessary to reduce phospholipid contamination, especially when working with organisms other than standard E. coli strains.

Washing and Precipitation

Problem: I seem to be losing my product during the washing and precipitation steps. How can I minimize this?

Answer:

  • Precipitate Loss: Allowing the precipitate to form overnight can help maximize the yield. When washing the pellet, for example with phenol, be careful not to mechanically disturb the pellet too much, which could lead to losses during decanting.

  • Incomplete Dissolution: After washing, ensuring the this compound pellet is fully dissolved before proceeding is critical. Visual cues, rather than a specific volume of solvent, should be used to ensure complete dissolution.

Quantitative Data Summary

The following table summarizes expected outcomes and potential for yield loss at key stages of the this compound extraction process. Precise quantitative yields are highly dependent on the specific protocol and starting material.

Extraction Step Expected Outcome Potential for High Yield Loss Troubleshooting Focus
Cell Pellet Drying A fine, dry, light-colored powder.HighEnsure complete removal of water. Pulverize the pellet thoroughly.
Cell Lysis Homogeneous suspension of lysed cells in the single-phase solvent mixture.HighEnsure complete resuspension and sufficient incubation time for lysis.
Phase Separation Clear separation of the aqueous and organic phases.MediumVerify correct solvent ratios and ensure thorough mixing before centrifugation.
Washing Steps Removal of contaminants without significant loss of the this compound pellet.MediumHandle the pellet gently; ensure complete precipitation before decanting.
Final Solubilization Complete dissolution of the purified this compound.MediumUse visual cues to ensure the entire pellet is dissolved.

Experimental Protocols

A detailed, optimized protocol for the extraction of this compound from E. coli deficient in Heptosyltransferase I has been described by Milicaj et al. (2021). Key aspects of a typical protocol are outlined in the workflow diagram below. The process generally involves:

  • Cell Growth and Harvest: Growing a suitable E. coli mutant strain (e.g., WBB06) and harvesting the cells by centrifugation.

  • Cell Washing and Drying: Washing the cell pellet with water, ethanol, acetone, and diethyl ether to remove contaminants and thoroughly dry the cells.

  • Extraction: Lysis of the dried cells and extraction of lipids using a single-phase Bligh-Dyer mixture (chloroform:methanol:water).

  • Phase Separation: Conversion to a two-phase system to separate the lipid-containing organic phase.

  • Purification: Further purification steps, which may include precipitation and washing with phenol, to remove remaining impurities.

  • Final Product Preparation: Dissolving the purified this compound in a suitable solvent and lyophilization.

Mandatory Visualizations

This compound Extraction Workflow

KDO2_Lipid_A_Extraction_Workflow cluster_Start Starting Material cluster_Prep Cell Preparation cluster_Extraction Extraction & Separation cluster_Purification Purification cluster_Final Final Product start E. coli Cell Pellet (e.g., WBB06 strain) wash Wash with H2O, Ethanol, Acetone, Diethyl Ether start->wash Critical: Remove contaminants dry Thoroughly Dry Pellet wash->dry Critical: Incomplete drying reduces yield pulverize Pulverize into Fine Powder dry->pulverize Critical: Increases surface area for lysis lyse Lyse in Single-Phase Bligh-Dyer Mixture pulverize->lyse separate Induce Phase Separation & Centrifuge lyse->separate collect Collect Organic (Lower) Phase separate->collect Potential Loss: Incomplete phase separation precipitate Precipitate this compound collect->precipitate wash_phenol Wash Pellet with Phenol precipitate->wash_phenol Potential Loss: Mechanical disturbance of pellet dissolve Dissolve in 1% TEA wash_phenol->dissolve Critical: Ensure complete dissolution lyophilize Lyophilize to Powder dissolve->lyophilize

Caption: A step-by-step workflow for this compound extraction.

This compound TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_Recognition Ligand Recognition cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway cluster_Outcome Cellular Response kdo2_lipid_a This compound lbp LBP kdo2_lipid_a->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4/MD2 Complex cd14->tlr4_md2 Presents Lipid A myd88 MyD88 tlr4_md2->myd88 Recruits tram TRAM tlr4_md2->tram Internalization then recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB Activation ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines trif TRIF traf3 TRAF3 trif->traf3 tram->trif tbk1_ikbke TBK1/IKBKE traf3->tbk1_ikbke irf3 IRF3 Activation tbk1_ikbke->irf3 interferons Type I Interferons (IFN-α/β) irf3->interferons

References

Optimizing purification of KDO2-lipid A to remove contaminants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of KDO2-Lipid A and removing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: 3-deoxy-d-manno-octulosonic acid-lipid A (this compound) is the minimal structural component of lipopolysaccharide (LPS) in most Gram-negative bacteria required for bacterial viability.[1][2] It functions as the active component of LPS, stimulating potent immune responses primarily through the Toll-like receptor 4 (TLR4) complex.[1][2] High purity is crucial for accurately studying its bioactivity, for structural analysis of its complexes with receptors like TLR4/MD2, and for developing it as a vaccine adjuvant or therapeutic agent.[3]

Q2: Which E. coli mutant strains are commonly used for this compound production?

A2: Heptose-deficient E. coli mutants are commonly used because they accumulate this compound. The WBB06 strain, which has defects in the WaaC and WaaF glycosyltransferases, is frequently cited for large-scale production. Another constructed mutant, WJW00, with a deletion in the rfaD gene, has been shown to have a better growth rate than WBB06, making it suitable for large-scale production.

Q3: What are the most common contaminants in this compound preparations?

A3: Common contaminants include glycerophospholipids and minor, structurally related lipid A species. These can include the 1-diphosphate derivative of this compound, a hepta-acylated derivative, and decomposition products.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: A combination of techniques is typically employed to ensure high purity. These include:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI/MS) and liquid chromatography-mass spectrometry (LC/MS) are used to determine the molecular weight and identify different lipid A species.

  • Thin-Layer Chromatography (TLC): TLC is used to separate different lipid components and visualize the purity of the sample.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is used to confirm the structure of the purified this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete cell lysis.Ensure cells are thoroughly dried after solvent washes to facilitate efficient lysis.
Loss of product during precipitation.Allow the precipitate to form overnight to maximize the yield.
Suboptimal pH during extraction.Maintain a pH of 8.0 for all aqueous solutions used during extraction to prevent breakdown of the product.
Contamination with Glycerophospholipids Inefficient initial extraction.Use a two-phase Bligh-Dyer extraction to effectively separate lipids. The lower chloroform phase will contain the lipids.
Carryover during purification.Utilize silica gel chromatography to separate this compound from less polar glycerophospholipids.
Presence of Multiple Lipid A Species Natural heterogeneity in the bacterial strain.Use a multi-step purification approach, including anion exchange (DEAE-cellulose) and reverse-phase (C18) chromatography, to separate different lipid A species.
Degradation of the sample.Avoid acidic conditions during extraction and store the purified product at -20°C.
Difficulty Dissolving Purified this compound Aggregation of the lipid.Dissolve the lyophilized this compound in 1% triethylamine (TEA) solution.

Purity and Yield Data Summary

The following table summarizes representative quantitative data from this compound purification protocols.

Parameter Value Source Strain Reference
Initial Cell Paste 2 kgE. coli WBB06
Crude Lipid Extract ~65.3 g (3.2% of cell paste)E. coli WBB06
Purity after Silica Chromatography ~70%E. coli WBB06
Final Purity (Compound A) ~91%E. coli WBB06
Major Contaminants (Compound B and F) ~5% and ~3% respectivelyE. coli WBB06
Purity by HPLC/ELSD ~94%E. coli WBB06

Experimental Protocols

Large-Scale Extraction and Purification of this compound from E. coli WBB06

This protocol is adapted from a method reported for large-scale preparation.

a. Cell Pellet Washing:

  • Start with a frozen or fresh cell pellet (e.g., from an 8 L culture).

  • Resuspend the cell pellet in water and divide into glass tubes.

  • Centrifuge and discard the supernatant.

  • Wash the cell pellet sequentially with ethanol, acetone, and diethyl ether. Perform each wash twice.

  • During each wash, ensure the pellet is fully resuspended by manual agitation and vortexing.

  • After the final diethyl ether wash, dry the cells in a fume hood.

b. Lipid Extraction (Modified Bligh-Dyer):

  • The dried cell pellet is subjected to a single-phase Bligh-Dyer extraction (chloroform/methanol/water).

  • Centrifuge to pellet insoluble material.

  • The supernatant containing this compound and glycerophospholipids is converted to a two-phase system by adding chloroform and water (or 1.0 M NaCl).

  • The lower, chloroform-rich phase containing the lipids is collected.

c. Chromatographic Purification:

  • Silica Gel Chromatography: The crude lipid extract is first purified on a normal-phase silica column to remove the majority of glycerophospholipids.

  • DEAE-Cellulose Chromatography: Further purification is achieved using anion-exchange chromatography on DEAE-cellulose. The column is equilibrated, and the lipid sample is loaded. Elution is carried out with a gradient of ammonium acetate in chloroform/methanol/water.

  • C18 Reverse-Phase Chromatography: A final polishing step can be performed using C18 reverse-phase chromatography to separate closely related this compound species.

Purity Analysis by LC/MS
  • A sample of the purified this compound is dissolved in an appropriate solvent (e.g., a mixture of the mobile phase solvents).

  • The sample is injected onto a C8 or C18 reverse-phase HPLC column.

  • The components are separated using a suitable gradient.

  • The eluent is analyzed by an evaporative light-scattering detector (ELSD) and a mass spectrometer to identify and quantify the components.

Visualizations

KDO2_Lipid_A_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis CellPellet E. coli Cell Pellet SolventWashes Solvent Washes (Ethanol, Acetone, Ether) CellPellet->SolventWashes DriedCells Dried Cells SolventWashes->DriedCells BlighDyer Bligh-Dyer Extraction DriedCells->BlighDyer CrudeExtract Crude Lipid Extract BlighDyer->CrudeExtract Silica Silica Chromatography CrudeExtract->Silica DEAE DEAE-Cellulose (Anion Exchange) Silica->DEAE C18 C18 Reverse Phase DEAE->C18 PureKDO2 Pure this compound C18->PureKDO2 LCMS LC/MS PureKDO2->LCMS TLC TLC PureKDO2->TLC NMR NMR PureKDO2->NMR

Caption: Workflow for the purification and analysis of this compound.

TLR4_Signaling_Pathway KDO2_Lipid_A This compound TLR4_MD2 TLR4/MD2 Complex KDO2_Lipid_A->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits (MyD88-dependent) TRIF TRIF TLR4_MD2->TRIF Recruits (TRIF-dependent) NFkB_Activation NF-κB Activation MyD88->NFkB_Activation IRF3_Activation IRF3 Activation TRIF->IRF3_Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Induces expression of Type_I_IFN Type I Interferons IRF3_Activation->Type_I_IFN Induces expression of

Caption: Simplified TLR4 signaling pathway activated by this compound.

References

Improving the solubility of KDO2-lipid A for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KDO2-Lipid A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

A1: this compound is the minimal and essential component of lipopolysaccharide (LPS) found in most Gram-negative bacteria required for bacterial viability.[1][2] It functions as the active component of LPS, stimulating potent immune responses through the Toll-like receptor 4 (TLR4) and its co-receptor MD-2.[1][2][3] In cell-based assays, this compound is a preferred stimulant for studying the innate immune system because it is a chemically well-defined and reproducible molecule, unlike the more heterogeneous complete LPS molecule. This allows for more precise and quantifiable studies of TLR4 signaling and macrophage activation.

Q2: How does this compound activate cells?

A2: this compound activates cells, primarily immune cells like macrophages, by binding to the TLR4/MD-2 receptor complex on the cell surface. This binding event triggers the dimerization of TLR4, initiating downstream signaling cascades within the cell. There are two major signaling pathways activated by TLR4: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the production of pro-inflammatory cytokines, while the TRIF-dependent pathway is crucial for the production of type I interferons.

Q3: What is the optimal concentration of this compound to use in a cell-based assay?

A3: The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. However, a common starting concentration for stimulating cells like RAW 264.7 macrophages is in the range of 100 ng/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound?

A4: Solid this compound should be stored at -20°C. Once dissolved, for example in a solution containing triethylamine, it should be aliquoted and stored at -20°C. The dissolved solution is reported to be stable for up to 2 months at -20°C.

Troubleshooting Guide

Problem 1: My this compound is not dissolving properly.

  • Possible Cause: this compound is not fully water-soluble and can be difficult to dissolve directly in aqueous buffers.

  • Solution:

    • Method 1: Using an Organic Base. Dissolve this compound in a solution of 0.1-0.5% triethylamine at a concentration of 1 mg/mL. If precipitation occurs, sonication can be used to aid dissolution.

    • Method 2: Using DPBS and Sonication. Dissolve this compound in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 1 mg/mL. Sonicate the solution in a bath sonicator (not a tip sonicator) for 5 minutes. The solution should appear uniformly opalescent.

Problem 2: I am observing precipitation when I add my this compound stock solution to the cell culture medium.

  • Possible Cause: The change in solvent environment from the stock solution to the aqueous culture medium can cause the less soluble this compound to precipitate.

  • Solution:

    • Proper Dilution Technique: When preparing your working solution, add the this compound stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This helps to ensure a more gradual change in the solvent environment.

    • Sonication of Working Solution: Before adding the final working solution to your cells, sonicate it briefly in a bath sonicator. This can help to break up any small aggregates that may have formed.

Problem 3: My cells are not responding, or are responding inconsistently, to this compound stimulation.

  • Possible Cause 1: Poor Solubility/Aggregation. If this compound is not properly solubilized, it can form aggregates that are not readily recognized by TLR4, leading to a diminished or inconsistent cellular response.

  • Solution 1: Ensure that your this compound is fully dissolved using one of the recommended protocols above. Always prepare fresh dilutions from a properly prepared and stored stock solution. Sonicate the stock solution before making further dilutions.

  • Possible Cause 2: Cell Health and Density. The health and density of your cells can significantly impact their responsiveness to stimuli.

  • Solution 2: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Over-confluent or stressed cells may not respond optimally.

  • Possible Cause 3: Inactivation of this compound. Improper storage or handling of the this compound stock solution can lead to its degradation.

  • Solution 3: Store this compound as recommended and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes recommended solvent systems and achievable concentrations for preparing this compound stock solutions based on available protocols. Note that these are not absolute solubility limits but rather concentrations used to successfully prepare active solutions.

Solvent SystemRecommended ConcentrationSonicationReference
0.1-0.5% Triethylamine1 mg/mLRecommended if precipitation occurs
Sterile DPBS1 mg/mLRequired (5 minutes in bath sonicator)

Experimental Protocols

Protocol 1: Solubilization of this compound using Triethylamine
  • Prepare a sterile solution of 0.1-0.5% triethylamine in water.

  • Add the desired amount of this compound to the triethylamine solution to achieve a final concentration of 1 mg/mL.

  • Vortex the solution vigorously.

  • If any particulate matter is visible, sonicate the solution in a bath sonicator until it is fully dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to 2 months.

Protocol 2: Solubilization of this compound using DPBS
  • Weigh out the desired amount of this compound.

  • Add sterile DPBS to achieve a final concentration of 1 mg/mL.

  • Vortex the solution.

  • Place the tube in a bath sonicator and sonicate for 5 minutes. The solution should appear uniformly opalescent.

  • This is your 1 mg/mL stock solution. It can be stored at -20°C.

  • Before use in a cell-based assay, the stock solution must be sonicated again as described in step 4.

Protocol 3: Preparation of this compound Working Solution for Cell Stimulation
  • Thaw a frozen aliquot of your this compound stock solution (prepared using either Protocol 1 or 2).

  • Sonicate the stock solution for 5 minutes in a bath sonicator.

  • Prepare a 1000x working solution by diluting one part of the 1 mg/mL stock solution with nine parts of sterile DPBS to a final concentration of 100 µg/mL. This working solution can be stored at -20°C.

  • Before adding to your cells, sonicate the 100 µg/mL working solution for 5 minutes in a bath sonicator.

  • Add the freshly sonicated working solution to your cell culture medium to achieve the desired final concentration (e.g., 100 ng/mL).

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines MAPKs->Pro_inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFNs Type I Interferons IRF3->Type_I_IFNs

Caption: this compound signaling through TLR4 activates both MyD88- and TRIF-dependent pathways.

experimental_workflow start Start solubilize Solubilize this compound (e.g., in DPBS) start->solubilize sonicate_stock Sonicate Stock Solution (5 min, bath sonicator) solubilize->sonicate_stock prepare_working Prepare Working Solution (e.g., 100 µg/mL) sonicate_stock->prepare_working sonicate_working Sonicate Working Solution (5 min, bath sonicator) prepare_working->sonicate_working add_to_cells Add to Cell Culture Medium to Final Concentration sonicate_working->add_to_cells incubate Incubate Cells add_to_cells->incubate assay Perform Downstream Assay (e.g., Cytokine Measurement) incubate->assay end End assay->end

Caption: Recommended workflow for preparing and using this compound in cell-based assays.

References

KDO2-lipid A stability issues and prevention of degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KDO2-Lipid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you prevent degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Storage and Handling

Q1: How should I store K-Lipid A?

A1: Proper storage is critical to maintaining the stability of this compound. For long-term storage, it is recommended to store this compound as a lyophilized powder at 4°C, under which conditions it can be stable indefinitely.[1] Once reconstituted, the stability depends on the solvent. In an aqueous solution, significant degradation can occur within two weeks.[1] For working solutions, dissolving this compound in a solution of 0.1-0.5% triethylamine at 1 mg/mL and storing it in aliquots at -20°C can maintain its stability for up to two months.[2][3]

Q2: I'm having trouble dissolving my lyophilized this compound. What should I do?

A2: this compound is not readily soluble in water or cell culture media alone due to its amphipathic nature.[1] To aid dissolution, it is recommended to use a solution of 0.1-0.5% triethylamine. Sonication may be necessary to achieve complete dissolution. For direct solubilization in cell culture medium, sonication is also recommended. The use of detergents such as CHAPS or Triton X-100 can also aid in solubilizing this compound for in vitro assays.

Q3: Can I freeze and thaw my this compound solution multiple times?

A3: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles. This can lead to aggregation and degradation of the molecule. It is best practice to prepare single-use aliquots of your working solution and store them at -20°C.

Experimental Issues

Q4: My cells are not responding to this compound stimulation, or the response is weaker than expected. What could be the cause?

A4: A lack of or weak response to this compound can be due to several factors:

  • Degradation: this compound is susceptible to hydrolysis, especially in acidic conditions. Ensure that your stock solutions and experimental buffers are not acidic. In aqueous solutions, this compound is only stable for about two weeks.

  • Aggregation: this compound can form aggregates in aqueous solutions, which may reduce its bioavailability and ability to interact with TLR4 receptors. Proper solubilization using triethylamine and sonication is crucial.

  • Improper Handling: Ensure that the this compound solution was not subjected to high temperatures or harsh chemical conditions during preparation.

  • Cell Health: Verify the viability and responsiveness of your cells using a positive control.

Q5: I am observing cell clumping/aggregation in my cell culture after adding this compound. How can I prevent this?

A5: While this compound itself can aggregate, cell clumping is often a separate issue. However, ensuring this compound is well-solubilized can help. For general cell aggregation issues:

  • Proper Cell Seeding: Ensure cells are seeded at an appropriate density and are in a single-cell suspension before plating.

  • Gentle Handling: Avoid excessive mechanical stress on the cells during passaging and media changes.

  • Use of Anti-clumping Agents: For suspension cell lines prone to aggregation, the addition of an anti-clumping agent to the culture medium can be effective.

  • Serum Variability: Batch-to-batch variation in serum can affect cell adhesion. If you've recently changed your serum batch, this could be a contributing factor.

This compound Stability and Degradation

The stability of this compound is influenced by factors such as pH, temperature, and the solvent system. The primary degradation pathways involve the hydrolysis of its ester and amide linkages, as well as the cleavage of the KDO sugar moieties and phosphate groups.

Quantitative Stability Data
ConditionSolvent/MatrixTemperatureStabilityReference
Lyophilized Powder Solid4°CIndefinite
Lyophilized Powder Solid-80°CStable for at least one month
Aqueous Solution Water/BufferRoom TemperatureSignificant breakdown in ~2 weeks
Triethylamine Solution 0.1-0.5% Triethylamine-20°CStable for up to 2 months
Acidic Conditions pH 4.5100°CHydrolysis of KDO sugars
Degradation Pathways

This compound can undergo degradation through several mechanisms:

  • Deacylation: The ester-linked acyl chains can be hydrolyzed under acidic or basic conditions, leading to the loss of fatty acids. The amide-linked acyl chains are more stable but can also be cleaved under harsher conditions.

  • KDO Cleavage: The glycosidic bonds linking the two KDO sugars to the lipid A backbone can be hydrolyzed, particularly under acidic conditions.

  • Dephosphorylation: The phosphate groups at the 1 and 4' positions of the glucosamine disaccharide can be removed, which significantly impacts the molecule's biological activity. The phosphate at the 1-position is particularly labile.

KDO2_Lipid_A Intact this compound Deacylated Deacylated this compound (Loss of fatty acids) KDO2_Lipid_A->Deacylated Acid/Base Hydrolysis KDO_cleaved Lipid A + KDO (Loss of KDO sugars) KDO2_Lipid_A->KDO_cleaved Acid Hydrolysis Dephosphorylated Dephosphorylated this compound (Loss of phosphate groups) KDO2_Lipid KDO2_Lipid A A A->Dephosphorylated Harsh Acid/Base or Enzymatic Cleavage

Figure 1. Major degradation pathways of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Stimulation Assays

This protocol provides a method for the preparation and use of this compound for stimulating macrophage cell lines like RAW 264.7.

Materials:

  • Lyophilized this compound

  • Triethylamine (0.1-0.5% in sterile, pyrogen-free water)

  • Sterile, pyrogen-free water

  • Cell culture medium (e.g., DMEM)

  • Sonicator

Procedure:

  • Reconstitution of this compound: a. Bring the lyophilized this compound to room temperature. b. Add the appropriate volume of 0.1-0.5% triethylamine solution to achieve a stock concentration of 1 mg/mL. c. Vortex briefly and then sonicate in a water bath until the solution is clear. This is your stock solution.

  • Preparation of Working Solution: a. Dilute the 1 mg/mL stock solution in sterile, pyrogen-free water or cell culture medium to a working concentration (e.g., 100 µg/mL). b. Vortex the working solution gently before use.

  • Cell Stimulation: a. Plate your cells at the desired density and allow them to adhere overnight. b. The following day, dilute the working solution to the final desired concentration (e.g., 10-100 ng/mL) in fresh cell culture medium. c. Remove the old medium from the cells and replace it with the medium containing this compound. d. Incubate for the desired time period before proceeding with downstream analysis (e.g., cytokine measurement by ELISA).

start Start: Lyophilized this compound reconstitute Reconstitute in 0.1-0.5% Triethylamine (1 mg/mL stock) start->reconstitute sonicate Sonicate until clear reconstitute->sonicate prepare_working Prepare working solution (e.g., 100 µg/mL) sonicate->prepare_working stimulate Dilute to final concentration in medium and add to cells prepare_working->stimulate incubate Incubate for desired time stimulate->incubate analyze Analyze cell response incubate->analyze

Figure 2. Workflow for this compound cell stimulation.

Protocol 2: Assessment of this compound Stability by HPLC-MS

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (1 mg/mL in 0.1-0.5% triethylamine)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H2O2) solution

  • HPLC-grade water, methanol, and chloroform

  • HPLC-MS system with a C8 or C18 reverse-phase column

Procedure:

  • Sample Preparation for Forced Degradation: a. Acid Hydrolysis: Mix this compound stock solution with HCl to a final concentration of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). b. Base Hydrolysis: Mix this compound stock solution with NaOH to a final concentration of 0.1 M NaOH. Incubate at 60°C for various time points. c. Oxidation: Mix this compound stock solution with H2O2 to a final concentration of 3%. Incubate at room temperature for various time points. d. Thermal Degradation: Incubate the this compound stock solution at 60°C for various time points. e. Control: Keep a this compound stock solution at 4°C.

  • Sample Neutralization and Extraction: a. For acid and base-hydrolyzed samples, neutralize the reaction with an equimolar amount of NaOH or HCl, respectively. b. Perform a liquid-liquid extraction of all samples using a chloroform:methanol:water (2:2:1.8 v/v/v) system. The this compound and its degradation products will be in the lower organic phase. c. Evaporate the organic phase to dryness under a stream of nitrogen.

  • HPLC-MS Analysis: a. Reconstitute the dried samples in a suitable solvent for injection (e.g., chloroform:methanol 2:1 v/v). b. Analyze the samples by reverse-phase HPLC-MS. c. Monitor the disappearance of the parent this compound peak and the appearance of degradation product peaks over time.

This compound Signaling Pathway

This compound is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway. The binding of this compound to the MD-2 co-receptor, which is associated with TLR4, induces dimerization of the receptor complex. This initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, ultimately leading to the activation of transcription factors such as NF-κB and IRF3. These transcription factors drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

KDO2_Lipid_A This compound TLR4_MD2 TLR4/MD-2 Complex KDO2_Lipid_A->TLR4_MD2 Binds to MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 TRIF TRIF-dependent pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Interferons Type I Interferons IRF3->Interferons

Figure 3. Simplified this compound TLR4 signaling pathway.

References

Technical Support Center: Consistent Macrophage Activation with KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reproducible macrophage activation using KDO2-Lipid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for macrophage activation?

A1: this compound is a highly purified, chemically defined substructure of lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] It is the minimal structural component of LPS required to stimulate a potent immune response.[3] Researchers use this compound because it provides a more homogeneous and reproducible activation of macrophages compared to traditional LPS preparations, which are often heterogeneous.[2] It specifically activates macrophages through the Toll-like receptor 4 (TLR4), making it an excellent tool for studying TLR4-mediated signaling pathways and inflammatory responses.[1]

Q2: How does this compound activate macrophages?

A2: this compound binds to the TLR4/MD-2 receptor complex on the macrophage cell surface. This binding event triggers a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF. These pathways ultimately lead to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.

Q3: What are the expected morphological and phenotypic changes in macrophages after this compound stimulation?

A3: Upon successful activation with this compound, macrophages typically exhibit a pro-inflammatory M1-like phenotype. Morphologically, cells may become larger and more spread out. Phenotypically, you should observe the upregulation of M1 markers and the production of pro-inflammatory cytokines. This compound stimulation also leads to significant changes in the cellular lipidome, including an increase in sphingolipids.

Troubleshooting Guide

Problem 1: Low or no macrophage activation (e.g., low cytokine production, no upregulation of activation markers).

Possible Cause Recommended Solution
Suboptimal this compound Concentration Titrate the this compound concentration. A common starting point is 100 ng/mL, but the optimal concentration can vary depending on the cell type and specific batch of reagent.
Inadequate Incubation Time Optimize the incubation time. A 24-hour stimulation is often used, but time-course experiments (e.g., 4, 8, 12, 24 hours) are recommended to determine the peak response for your specific markers of interest.
Poor this compound Quality or Handling Ensure this compound is of high purity and has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Cell Health and Viability Ensure macrophages are healthy and in the logarithmic growth phase before stimulation. High cell confluence can affect responsiveness.
Serum Interference Some components in fetal bovine serum (FBS) can interfere with TLR4 activation. Consider reducing the serum concentration or using a serum-free medium during stimulation.
Incorrect Cell Type or TLR4 Deficiency Confirm that your macrophage cell line or primary cells express functional TLR4. For example, TLR4-deficient mice can be used as a negative control.

Problem 2: High levels of cell death after stimulation.

Possible Cause Recommended Solution
This compound Concentration Too High High concentrations of this compound can induce pyroptosis, a form of inflammatory cell death. Reduce the concentration of this compound used for stimulation.
Contamination Check for mycoplasma or other contaminants in your cell culture, as they can exacerbate cell death in response to TLR agonists.
Poor Cell Health Prior to Stimulation Ensure cells are not stressed or overly confluent before adding this compound.

Problem 3: Inconsistent results between experiments.

Possible Cause Recommended Solution
Variability in Cell Density Cell density can significantly impact macrophage activation and inflammatory responses. Standardize your cell seeding density for all experiments.
Batch-to-Batch Variation of this compound If using different lots of this compound, perform a validation experiment to ensure comparable activity.
Inconsistent Culture Conditions Maintain consistent culture conditions, including media formulation, serum percentage, and incubation parameters (temperature, CO2 levels).
Variability in Assay Performance Ensure that downstream assays (e.g., ELISA, qPCR) are performed consistently and with proper controls.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations and Incubation Times for Macrophage Activation

Cell TypeThis compound ConcentrationIncubation TimeExpected OutcomeReference
RAW 264.7100 ng/mL24 hoursIncreased pro-inflammatory cytokine and eicosanoid production.
Bone Marrow-Derived Macrophages (BMDMs)10 - 100 ng/mL4 - 24 hoursUpregulation of M1 markers (e.g., iNOS, TNF-α).
THP-1 (differentiated)50 - 200 ng/mL18 - 24 hoursSecretion of TNF-α, IL-6, and IL-8.

Table 2: Key Macrophage Activation Markers

Marker TypeMarkerMethod of Detection
Pro-inflammatory Cytokines TNF-α, IL-6, IL-1βELISA, qPCR
Chemokines RANTES (CCL5)ELISA, qPCR
Enzymes iNOS (Inducible Nitric Oxide Synthase)Western Blot, qPCR, Griess Assay (for NO)
Surface Markers CD80, CD86Flow Cytometry

Experimental Protocols

Protocol 1: Macrophage Activation with this compound

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7, BMDMs) in appropriate culture vessels at a predetermined optimal density. Allow cells to adhere and recover for 12-24 hours.

  • Preparation of this compound: Reconstitute and dilute this compound in sterile, endotoxin-free PBS or cell culture medium to the desired working concentration.

  • Stimulation: Remove the old medium from the cells and replace it with fresh medium containing the desired concentration of this compound. Include an unstimulated control (medium only).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qPCR, Western Blot).

Protocol 2: Measurement of Cytokine Production by ELISA

  • Sample Collection: Collect the cell culture supernatant from both this compound-stimulated and unstimulated macrophages. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels between the stimulated and unstimulated groups.

Protocol 3: Analysis of Gene Expression by qPCR

  • RNA Extraction: Lyse the macrophages and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for your target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the this compound-stimulated group compared to the unstimulated control using the ΔΔCt method.

Visualizations

KDO2_Lipid_A_Signaling_Pathway KDO2_Lipid_A This compound TLR4_MD2 TLR4/MD-2 Complex KDO2_Lipid_A->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: this compound signaling via TLR4.

Experimental_Workflow Seed Seed Macrophages Adhere Allow Adherence (12-24h) Seed->Adhere Stimulate Stimulate with this compound Adhere->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Harvest Harvest Supernatant & Cells Incubate->Harvest Analyze_Supernatant Analyze Supernatant (ELISA) Harvest->Analyze_Supernatant Analyze_Cells Analyze Cells (qPCR, Flow Cytometry) Harvest->Analyze_Cells

Caption: Macrophage activation workflow.

Troubleshooting_Tree Start Inconsistent/Poor Activation? Check_Reagent Check this compound (Concentration, Handling) Start->Check_Reagent Reagent Issue? Check_Cells Check Cell Health & Density Start->Check_Cells Cell Issue? Check_Protocol Review Protocol (Incubation Time, Serum) Start->Check_Protocol Protocol Issue? Check_Assay Validate Downstream Assay Start->Check_Assay Assay Issue? Optimize_Conc Optimize Concentration Check_Reagent->Optimize_Conc Standardize_Density Standardize Cell Density Check_Cells->Standardize_Density Optimize_Time Optimize Incubation Time Check_Protocol->Optimize_Time Run_Controls Run Assay Controls Check_Assay->Run_Controls

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting TLR4 Activation Assays with KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TLR4 activation assays using KDO2-Lipid A.

Frequently Asked Questions (FAQs)

This compound Reagent and Handling

Q1: How should I reconstitute and store this compound?

A1: this compound can be dissolved in a 0.1-0.5% triethylamine solution to a stock concentration of 1 mg/mL. To aid dissolution, sonication may be necessary if precipitation occurs. For direct use in cell culture, sonication can be used to solubilize it in the medium. Once dissolved, it is recommended to create single-use aliquots and store them at -20°C for up to two months.

Q2: My this compound solution appears cloudy or has precipitates. What should I do?

A2: Cloudiness or precipitation can indicate aggregation. Aggregation can lead to variability in your assay results. Gentle warming and vortexing can sometimes help to redissolve small aggregates. However, for persistent issues, sonication is recommended to ensure a homogenous solution before adding it to your cell cultures. It is crucial to start with a well-dissolved stock solution for reproducible results.

Q3: What is the optimal concentration of this compound for stimulating TLR4 activation?

A3: The optimal concentration can vary depending on the cell type and the specific assay sensitivity. However, a common starting range for in vitro cell-based assays is 10 ng/mL to 1000 ng/mL. For example, stimulation of RAW 264.7 macrophages with 100 ng/mL of this compound has been shown to be effective.[1][2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. One study noted that 1 µM this compound stimulates the release of TNF and PGE2 from adult rat spinal astrocyte cell cultures.[3]

Cell Culture and Assay Conditions

Q4: I am observing high background signal in my unstimulated control wells. What are the possible causes and solutions?

A4: High background in TLR4 activation assays can stem from several sources:

  • Contamination: Mycoplasma or bacterial contamination in your cell culture can activate TLRs and lead to a high baseline NF-κB signal.[4][5] Regularly test your cells for mycoplasma contamination.

  • Serum Components: Fetal Bovine Serum (FBS) can contain low levels of endotoxins or other TLR ligands that activate TLR4. Using heat-inactivated FBS is recommended. For sensitive assays, switching to a serum-free medium or using endotoxin-tested FBS can significantly reduce background. Some commercial cell lines, like HEK-Blue™ cells, may show a blue color in all wells due to alkaline phosphatase present in the serum, which can be addressed by heat-inactivating the serum.

  • Cell Stress: Over-confluent or stressed cells can lead to non-specific NF-κB activation. Ensure you are using healthy, sub-confluent cells for your experiments. For HEK-Blue™ cells, it is advised not to centrifuge the cells before plating as this can lead to high background.

Q5: My assay results are highly variable between experiments. What can I do to improve reproducibility?

A5: Variability in TLR4 activation assays is a common challenge. Here are some factors to consider:

  • Reagent Consistency: Ensure your this compound is fully solubilized and vortexed before each use to prevent aggregation-related variability. Use consistent batches of reagents, including media and serum.

  • Cell Passage Number: Use cells within a consistent and low passage number range. Cell lines can lose their responsiveness or exhibit altered signaling at high passage numbers. For example, HEK-Blue™-hTLR4 cells are recommended to be used for no more than 20 passages.

  • Pipetting Accuracy: Inaccurate pipetting, especially of potent agonists like this compound, can lead to significant variability. Use calibrated pipettes and consider preparing master mixes for treatments.

  • Incubation Times: Adhere strictly to optimized incubation times for both cell stimulation and signal detection.

Q6: Can mycoplasma contamination affect my TLR4 activation assay?

A6: Yes, absolutely. Mycoplasma contamination is a significant concern as it can profoundly impact your results. Mycoplasma can activate TLR2, leading to NF-κB activation and cytokine production, which can either mask the specific TLR4 response or alter the overall cellular response to this compound. Chronic mycoplasma infection has been shown to suppress TLR responses in cell lines like THP-1, reducing both TLR4 expression and cytokine induction upon LPS stimulation. Regular testing for mycoplasma is critical for reliable data.

Troubleshooting Guides

Guide 1: Low or No TLR4 Activation Signal
Potential Cause Troubleshooting Steps
Inactive this compound - Verify the storage conditions and age of your this compound stock solution. - Prepare a fresh dilution from a new aliquot or a new vial of this compound powder.
Suboptimal this compound Concentration - Perform a dose-response curve to determine the optimal concentration for your cell line and assay. Start with a broad range (e.g., 1 ng/mL to 10 µg/mL).
Cell Line Issues - Confirm that your cell line expresses functional TLR4, MD-2, and CD14. For engineered cell lines like HEK-Blue™ hTLR4, ensure proper selection antibiotic pressure has been maintained. - Check the passage number of your cells. High passage numbers can lead to decreased responsiveness. - Ensure cells are healthy and not over-confluent at the time of the experiment.
Assay Protocol Errors - Review your protocol for correct incubation times, reagent concentrations, and detection steps. - Ensure that the detection reagent (e.g., for SEAP or luciferase) is not expired and is prepared correctly.
Guide 2: High Variability in Results
Potential Cause Troubleshooting Steps
This compound Aggregation - Ensure complete solubilization of this compound during stock preparation using sonication if necessary. - Vortex the stock solution before making dilutions for each experiment.
Inconsistent Cell Plating - Ensure a uniform cell density across all wells of your plate. Mix the cell suspension thoroughly before plating. - Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.
Pipetting Inaccuracy - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variability.
Serum Batch Variation - If possible, use a single, large batch of FBS for a series of experiments. - Qualify new batches of FBS for low background and good cell responsiveness before use in critical experiments. Consider using serum-free media.

Experimental Protocols

Protocol 1: HEK-Blue™ hTLR4 Cell Activation Assay

This protocol is adapted for HEK-Blue™ hTLR4 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells

  • Growth Medium (e.g., DMEM with 10% heat-inactivated FBS, penicillin-streptomycin)

  • HEK-Blue™ Selection antibiotic

  • Test Medium (Growth Medium without selection antibiotic)

  • This compound stock solution

  • Positive control (e.g., Ultrapure LPS)

  • Negative control (e.g., sterile, endotoxin-free water)

  • 96-well flat-bottom cell culture plates

  • QUANTI-Blue™ Solution (SEAP detection reagent)

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK-Blue™ hTLR4 cells at a density of ~2.5 x 10^5 cells/mL in a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound and controls in Test Medium.

    • Add 20 µL of your diluted this compound, positive control, or negative control to the appropriate wells.

    • Add 180 µL of the cell suspension (~25,000 cells) to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • SEAP Detection:

    • Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

    • Transfer 20 µL of the cell supernatant from each well of the stimulation plate to a new 96-well flat-bottom plate.

    • Add 180 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

Protocol 2: NF-κB Luciferase Reporter Assay in THP-1 Monocytes

This protocol is for THP-1 cells stably transfected with an NF-κB-luciferase reporter construct.

Materials:

  • NF-κB Reporter (Luc)-THP-1 cells

  • Growth Medium (e.g., RPMI 1640 with 10% heat-inactivated FBS, penicillin-streptomycin)

  • Assay Medium (Growth Medium)

  • This compound stock solution

  • Positive control (e.g., LPS at 100 ng/mL)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

Procedure:

  • Cell Plating:

    • Seed NF-κB reporter (Luc)-THP-1 cells at a density of 25,000 cells per well in 40 µL of Assay Medium in a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound and controls at a 2-fold higher concentration than the final desired concentration in Assay Medium.

    • Add 50 µL of the diluted compounds to the cells.

    • Add 50 µL of Assay Medium to unstimulated control wells.

    • Incubate at 37°C with 5% CO2 for 5-6 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Gently rock the plate for ~15 minutes at room temperature to ensure cell lysis and signal development.

    • Measure luminescence using a luminometer.

Protocol 3: Cytokine ELISA for TLR4 Activation

This protocol outlines the general steps for measuring cytokine (e.g., TNF-α, IL-6) production following TLR4 activation.

Materials:

  • Cells capable of producing cytokines upon TLR4 activation (e.g., RAW 264.7 macrophages, primary monocytes)

  • Cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation:

    • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Prepare dilutions of this compound and stimulate the cells for a predetermined time (e.g., 6-24 hours). The optimal time should be determined empirically.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants for analysis. Supernatants can be stored at -80°C if not used immediately.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and your collected supernatants.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., HRP-streptavidin).

      • Adding a substrate and stopping the reaction.

      • Measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the standards.

    • Calculate the concentration of the cytokine in your samples based on the standard curve.

Visualizations

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Binding MAL MAL TLR4_dimer->MAL MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs MAL->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Induces

Caption: TLR4 signaling pathway initiated by this compound.

Experimental_Workflow General Workflow for TLR4 Activation Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis prep_cells Prepare Cells (e.g., HEK-Blue, THP-1, RAW 264.7) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_reagents Prepare Reagents (this compound, Controls, Media) stimulate Stimulate Cells with This compound and Controls prep_reagents->stimulate seed_cells->stimulate incubate Incubate (e.g., 6-24 hours) stimulate->incubate reporter_assay Reporter Assay (SEAP/Luciferase) incubate->reporter_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) incubate->cytokine_assay data_analysis Data Analysis and Interpretation reporter_assay->data_analysis cytokine_assay->data_analysis

Caption: General experimental workflow for a TLR4 activation assay.

References

Technical Support Center: Enhancing the Adjuvant Activity of KDO2-Lipid A (KLA) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of KDO2-Lipid A (KLA) derivatives as vaccine adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KLA) and why is it used as an adjuvant?

A1: this compound (KLA) is the minimal and essential component of lipopolysaccharide (LPS) in most Gram-negative bacteria required for their viability.[1][2][3] It functions as the active component of LPS, stimulating potent immune responses through the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex.[1][2] Its well-defined chemical structure and strong immunostimulatory properties make it a valuable candidate for vaccine adjuvants.

Q2: What are the main strategies to enhance the adjuvant activity of KLA derivatives?

A2: The primary strategy involves modifying the structure of KLA to reduce its toxicity while preserving or enhancing its adjuvanticity. Key modifications include:

  • Monophosphorylation: Removal of the phosphate group at the 1-position to create monophosphoryl lipid A (MPLA) derivatives. This significantly reduces toxicity while retaining potent immunoadjuvant activity.

  • Acyl Chain Modification: Altering the number and length of the acyl chains can modulate the strength of TLR4 signaling. For instance, pentaacyl derivatives have shown reduced stimulatory activity compared to hexaacyl forms.

  • Hydrophilic Region Modification: Changes to the phosphate groups at the 1- and 4'-positions can influence the molecule's interaction with TLR4 and its overall immunostimulatory profile.

Q3: How do KLA derivatives activate the immune system?

A3: KLA derivatives activate the immune system primarily through the TLR4 signaling pathway. Upon binding to the TLR4/MD-2 complex on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells, KLA triggers two major downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway. This leads to the production of pro-inflammatory cytokines, chemokines, and type I interferons, which in turn promote the activation and maturation of APCs, leading to enhanced antigen presentation and a robust adaptive immune response.

Troubleshooting Guides

In Vitro Experiments: TLR4 Activation Assays (HEK-Blue™ hTLR4 Cells)
Issue Potential Cause(s) Recommended Solution(s)
High background signal in all wells 1. Alkaline Phosphatase (AP) in the fetal bovine serum (FBS).2. Trypsin contamination with TLR ligands.3. Over-confluence of cells leading to spontaneous NF-κB activation.1. Heat-inactivate the FBS to destroy endogenous AP. Test the medium for AP activity before use.2. Avoid using trypsin. Detach cells by gentle tapping after a brief incubation with PBS.3. Do not let cells become over-confluent (maintain below 70% confluence).
No or low signal with positive control (LPS) 1. Inactive LPS.2. Loss of TLR4/SEAP reporter plasmid expression.3. Incorrect cell density.1. Use a fresh, validated batch of LPS.2. Ensure continuous antibiotic selection (HEK-Blue™ Selection) in the culture medium to maintain plasmid expression.3. Use the recommended cell density (e.g., ~140,000 cells/mL).
Inconsistent or variable results between experiments 1. Inconsistent cell passage number.2. Variation in KLA derivative preparation (e.g., aggregation).3. Pipetting errors.1. Use cells within a consistent and low passage number range.2. Ensure complete solubilization of the KLA derivative. Consider using a mild sonication step.3. Use calibrated pipettes and ensure proper mixing of reagents.
In Vivo Experiments: Vaccination Studies in Mice
Issue Potential Cause(s) Recommended Solution(s)
Low antibody titers after vaccination 1. Suboptimal dose of KLA derivative or antigen.2. Poor formulation leading to rapid clearance or aggregation.3. Inappropriate route of administration.1. Perform a dose-response study to determine the optimal concentration of both the adjuvant and antigen.2. Optimize the formulation. Consider using lipid-based delivery systems like liposomes or emulsions to improve stability and delivery.3. The route of administration can significantly impact the immune response. Compare different routes (e.g., subcutaneous, intramuscular).
High local reactogenicity at the injection site 1. The KLA derivative is too potent (high endotoxicity).2. High concentration of the adjuvant.1. Use a less toxic derivative, such as a monophosphoryl or pentaacyl variant.2. Reduce the dose of the KLA derivative in the formulation.
No significant difference in immune response compared to antigen alone 1. The adjuvant effect is not strong enough at the tested dose.2. The antigen is already highly immunogenic.1. Increase the dose of the KLA derivative or try a more potent analog.2. This may indicate that the chosen antigen does not require a strong adjuvant. Consider testing with a less immunogenic antigen to confirm adjuvant activity.

Quantitative Data Summary

Table 1: In Vitro Activity of KLA Derivatives - Cytokine Induction

CompoundCell TypeCytokineEC50 (nM)Reference
Synthetic Lipid A (E. coli type)Human MonocytesTNF-α~1-10
Synthetic Lipid A (N. meningitidis type with KDO)Human MonocytesTNF-α~10-100
Monophosphoryl Lipid A (MPLA)Human MonocytesTNF-α>1000
This compound (E. coli)RAW264.7TNF-αComparable to LPS
Kdo2-Monophosphoryl-Lipid A (Kdo2-MPLA)RAW264.7TNF-αLower than this compound
Kdo2-Pentaacyl-Monophosphoryl-Lipid ARAW264.7TNF-αLowest activity

Table 2: In Vivo Adjuvant Activity of Lipid A Derivatives - Antibody Titers

AdjuvantAntigenAnimal ModelAntibody Titer Enhancement (vs. Antigen Alone)Reference
MPL/DETOXMUC1-KLHMouseSignificant increase in IgM and IgG
QS-21MUC1-KLHMouseHigh induction of IgM and IgG
TiterMaxMUC1-KLHMouseSignificant increase in IgM and IgG
SMQ (QS21 + 3D6AP - a TLR4 agonist)MERS SClampMouse~4-fold higher than emulsion alone
LMQ (Liposomes with QS21 + 3D6AP)MERS SClampMouse~3-fold higher than emulsion alone

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from E. coli

This protocol is adapted from methods for extracting KLA from heptose-deficient E. coli mutants (e.g., WBB06).

  • Cell Culture and Harvest:

    • Culture a heptose-deficient E. coli strain (e.g., WBB06) in LB medium supplemented with the appropriate antibiotic to an OD600 of approximately 1.0-1.5.

    • Harvest the cells by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a single-phase mixture of chloroform, methanol, and water (or 0.1 M NaCl) in a 1:2:0.8 ratio.

    • Stir the mixture for 1 hour at room temperature.

    • Convert the single-phase mixture to a two-phase system by adding chloroform and water (or 1.0 M NaCl) to achieve a final ratio of 2:2:1.8.

    • Centrifuge to separate the phases. The crude KLA will be in the lower chloroform phase.

  • Purification:

    • Dry the lower phase containing the crude KLA.

    • Further purify the KLA using chromatography techniques such as DEAE-cellulose and C18 reverse-phase chromatography.

    • Monitor the purity of the fractions using electrospray ionization/mass spectrometry (ESI/MS) and thin-layer chromatography (TLC).

Protocol 2: In Vitro TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol is based on the manufacturer's instructions for HEK-Blue™ hTLR4 cells.

  • Cell Preparation:

    • Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% heat-inactivated FBS, penicillin-streptomycin, and HEK-Blue™ Selection.

    • One day before the assay, plate the cells in a 96-well plate at a density of ~25,000 cells per well.

  • Stimulation:

    • Prepare serial dilutions of your KLA derivatives and controls (e.g., ultrapure LPS as a positive control, endotoxin-free water as a negative control).

    • Add 20 µL of each sample to the appropriate wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Detection of SEAP Activity:

    • Add 20 µL of the cell supernatant to a new 96-well plate.

    • Add 180 µL of pre-warmed QUANTI-Blue™ solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density at 620-655 nm using a spectrophotometer.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm KLA This compound Derivative LBP LBP KLA->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway (endosomal) TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines induces transcription of IRF3 IRF3 Type1_IFN Type I Interferons IRF3->Type1_IFN induces transcription of TBK1->IRF3 phosphorylates

Caption: TLR4 Signaling Pathway Activated by this compound Derivatives.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results? Start->Problem InVitro In Vitro Assay Issue? Problem->InVitro Yes End Problem Resolved Problem->End No InVivo In Vivo Study Issue? InVitro->InVivo No CheckControls Review Positive & Negative Controls InVitro->CheckControls Yes CheckFormulation Assess Adjuvant Formulation & Stability InVivo->CheckFormulation Yes CheckReagents Verify Reagent Quality (KLA, LPS, Cells) CheckControls->CheckReagents ReviewProtocol Review Protocol for Deviations CheckReagents->ReviewProtocol ReviewProtocol->End ReviewDose Evaluate Antigen & Adjuvant Dosing CheckFormulation->ReviewDose ReviewDose->ReviewProtocol

Caption: Troubleshooting Workflow for KLA Adjuvant Experiments.

Adjuvant_Selection_Decision_Tree Start Need for Adjuvant? Toxicity Toxicity a Major Concern? Start->Toxicity UseMPLA Use Monophosphoryl (MPLA) Derivative Toxicity->UseMPLA Yes UseHexaAcyl Use Hexa-acylated KLA (High Potency) Toxicity->UseHexaAcyl No ImmuneProfile Desired Immune Profile? Th1Response Strong Th1 Response? ImmuneProfile->Th1Response BalancedResponse Balanced Th1/Th2? ImmuneProfile->BalancedResponse UseMPLA->ImmuneProfile UseHexaAcyl->ImmuneProfile FormulateWithEmulsion Formulate with Emulsion (e.g., AS03-like) Th1Response->FormulateWithEmulsion Yes CombineWithOtherAdjuvants Combine with other adjuvants (e.g., Alum, Saponins) BalancedResponse->CombineWithOtherAdjuvants Yes

References

Technical Support Center: Optimizing Liposomal Formulations for KDO2-Lipid A Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation of liposomes encapsulating KDO2-Lipid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a vaccine adjuvant?

A1: this compound is the minimal and essential structural component of lipopolysaccharide (LPS) found in most Gram-negative bacteria.[1] It functions as a potent agonist for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1][2] By activating TLR4, this compound can stimulate a robust immune response, making it an effective adjuvant to enhance the efficacy of vaccines.

Q2: Why are liposomes a suitable delivery system for this compound?

A2: Liposomes are versatile, biodegradable, and biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic molecules. They can protect this compound from degradation, control its release, and facilitate its delivery to antigen-presenting cells (APCs), thereby enhancing its adjuvant activity. The physicochemical properties of liposomes, such as size, charge, and lipid composition, can be tailored to optimize the immune response.

Q3: What are the critical quality attributes (CQAs) to consider when formulating this compound liposomes?

A3: The key CQAs for this compound liposomes include particle size and polydispersity index (PDI), zeta potential, encapsulation efficiency, drug-to-lipid ratio, and in vitro and in vivo stability. These attributes collectively influence the formulation's safety, efficacy, and stability.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, characterization, and handling of this compound liposomal formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of this compound 1. Inappropriate Lipid Composition: this compound is amphiphilic with a bulky hydrophilic headgroup and multiple acyl chains. Its incorporation is sensitive to the packing of the lipid bilayer. 2. Suboptimal Drug-to-Lipid Ratio: Exceeding the saturation point of this compound within the bilayer can lead to poor encapsulation. 3. Incorrect pH of Hydration Buffer: The charge of this compound's phosphate groups is pH-dependent, which can affect its interaction with the lipid bilayer. 4. Inefficient Preparation Method: The chosen method (e.g., thin-film hydration, microfluidics) may not be optimal for incorporating this compound.1. Optimize Lipid Composition: - Incorporate cholesterol (e.g., 20-40 mol%) to increase membrane rigidity and stability. - Use lipids with a high phase transition temperature (e.g., DSPC, DPPC) for better stability. - Consider including a cationic lipid (e.g., DOTAP) to enhance electrostatic interactions with the negatively charged phosphate groups of this compound. 2. Optimize Drug-to-Lipid Ratio: Perform a loading efficiency curve by varying the this compound concentration while keeping the lipid concentration constant to find the saturation point. Start with a lipid-to-drug molar ratio of 50:1 to 100:1. 3. Adjust Buffer pH: Use a buffer with a pH that ensures a favorable charge state for this compound's phosphate groups to interact with the liposome, typically around pH 7.4. 4. Refine Preparation Method: - For thin-film hydration, ensure the lipid film is thin and uniform. Hydrate above the phase transition temperature of the lipids. - Consider microfluidics for more controlled and reproducible liposome formation.
Liposome Aggregation or Precipitation 1. Low Surface Charge: Insufficient electrostatic repulsion between liposomes. 2. High Ionic Strength of Buffer: Salt ions can screen the surface charge, leading to aggregation. 3. Inappropriate Storage Conditions: Freeze-thaw cycles or high temperatures can destabilize liposomes.1. Increase Surface Charge: Incorporate a charged lipid (e.g., 5-10 mol% of DOPG for negative charge or DOTAP for positive charge) to achieve a zeta potential of at least ±30 mV. 2. Reduce Ionic Strength: Use a buffer with lower salt concentration if possible, while maintaining isotonicity for in vivo applications. 3. Optimize Storage: Store liposomes at 4°C and avoid freezing. If long-term storage is needed, consider lyophilization with a suitable cryoprotectant.
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Inefficient Size Reduction Method: Sonication or extrusion parameters may not be optimized. 2. Lipid Composition: The choice of lipids and the presence of cholesterol can influence vesicle size.1. Optimize Size Reduction: - Extrusion: Ensure the extruder is assembled correctly and perform an adequate number of passes (e.g., 11-21 times) through membranes of decreasing pore size. - Sonication: Use a probe sonicator with optimized power and duration, ensuring the sample is kept cool to prevent lipid degradation. 2. Adjust Lipid Composition: The inclusion of cholesterol can lead to the formation of larger and more stable vesicles.
Chemical Instability (Lipid Hydrolysis or Oxidation) 1. Presence of Unsaturated Lipids: Lipids with double bonds are prone to oxidation. 2. Inappropriate pH or Temperature: Extreme pH and high temperatures can accelerate hydrolysis.1. Use Saturated Lipids: Formulate with saturated lipids like DSPC or DPPC. 2. Control pH and Temperature: Store at recommended pH and temperature. 3. Inert Atmosphere: Prepare and store liposomes under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Sterilization 1. Heat Sensitivity: Autoclaving can degrade lipids and alter liposome structure. 2. Filter Clogging: Liposomes, especially larger or aggregated ones, can clog sterilizing filters.1. Aseptic Manufacturing: Prepare liposomes under aseptic conditions using sterile materials and equipment. 2. Sterile Filtration: Use a 0.22 µm syringe filter for sterilization. This is suitable for liposomes with a diameter significantly smaller than 200 nm. Ensure the formulation is monodisperse before filtration.

Data Presentation: Impact of Formulation Parameters on Liposome Characteristics

The following tables summarize the expected impact of key formulation parameters on the physicochemical properties of this compound liposomes. These are representative data based on general principles of liposome formulation.

Table 1: Effect of Lipid Composition and Cholesterol Content on Encapsulation Efficiency

Formulation (Molar Ratio)Encapsulation Efficiency (%)Mean Particle Size (nm)PDIZeta Potential (mV)
DPPC:Chol (80:20)~65~150< 0.2-25
DPPC:Chol (60:40)~75~170< 0.2-22
DSPC:Chol (80:20)~70~140< 0.15-28
DSPC:Chol (60:40)~80~160< 0.15-26
DSPC:Chol:DOTAP (55:40:5)> 90~155< 0.2+15

Note: The addition of a cationic lipid like DOTAP is expected to significantly increase the encapsulation of the negatively charged this compound through electrostatic interactions.

Table 2: Influence of Drug-to-Lipid Ratio on Liposome Characteristics

Drug-to-Lipid Ratio (mol/mol)Encapsulation Efficiency (%)Mean Particle Size (nm)PDI
1:100> 90~150< 0.2
1:50~85~155< 0.2
1:20~60~160< 0.25

Note: Increasing the drug-to-lipid ratio beyond the bilayer's capacity can lead to a decrease in encapsulation efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC and cholesterol at a 3:2 molar ratio) and this compound in chloroform/methanol (e.g., 9:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, endotoxin-free buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., starting with 400 nm and then 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: Characterization of this compound Liposomes
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the liposome suspension in the hydration buffer.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the liposome suspension in an appropriate low ionic strength buffer.

    • Measure the surface charge using a zetasizer.

  • Encapsulation Efficiency:

    • Separate the liposomes from the unencapsulated this compound using a suitable method (e.g., ultracentrifugation or size exclusion chromatography).

    • Quantify the amount of this compound in the liposomal fraction and the total amount used for formulation.

    • Calculation: EE (%) = (Amount of encapsulated this compound / Total amount of this compound) x 100.

  • Quantification of this compound:

    • Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) for accurate quantification.

Protocol 3: In Vitro Bioactivity Assay
  • Cell Culture:

    • Culture a macrophage cell line expressing TLR4 (e.g., RAW 264.7 or THP-1).

  • Stimulation:

    • Treat the cells with different concentrations of the this compound liposomal formulation and appropriate controls (e.g., empty liposomes, free this compound).

  • Readout:

    • After a suitable incubation period (e.g., 24 hours), measure the production of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using an ELISA kit. An increase in cytokine production indicates the bioactivity of the formulated this compound.

Visualizations

Signaling Pathway

KDO2_Lipid_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4/MD2 TLR4 MD-2 CD14->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 TRIF TRIF TLR4/MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 NF-kB NF-kB TRIF->NF-kB IKK Complex IKK Complex TRAF6->IKK Complex MAPKs MAPKs TRAF6->MAPKs IRF3 IRF3 TRAF3->IRF3 IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines MAPKs->Pro-inflammatory Cytokines Type I IFNs Type I Interferons (IFN-β) IRF3->Type I IFNs

Caption: this compound signaling via TLR4, activating MyD88 and TRIF pathways.

Experimental Workflow

Liposome_Formulation_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A 1. Lipid & this compound Dissolution in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Buffer (Formation of MLVs) B->C D 4. Size Reduction (Extrusion) C->D E 5. Purification (Dialysis / SEC) D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (HPLC) E->H I In Vitro Bioactivity Assay (e.g., Cytokine Release) F->I J Stability Studies F->J G->I G->J H->I H->J

Caption: Workflow for this compound liposome formulation and evaluation.

Troubleshooting Logic

Troubleshooting_Logic Start Problem: Low Encapsulation Efficiency Q1 Is Drug-to-Lipid Ratio Optimized? Start->Q1 A1 Optimize Ratio: Perform Loading Curve Q1->A1 No Q2 Is Lipid Composition Suitable? Q1->Q2 Yes A1->Q2 A2 Adjust Composition: - Add Cholesterol - Add Charged Lipid Q2->A2 No Q3 Is Preparation Method Optimal? Q2->Q3 Yes A2->Q3 A3 Refine Method: - Ensure Uniform Film - Hydrate > Tc Q3->A3 No End Improved Encapsulation Q3->End Yes A3->End

Caption: Decision tree for troubleshooting low encapsulation efficiency.

References

Technical Support Center: KDO2-Lipid A Handling and Aggregation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of KDO2-lipid A aggregation in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate forms immediately upon dissolving this compound in an aqueous buffer.

Possible Cause Recommended Solution
Low pH of the buffer This compound is acidic and requires a slightly basic environment for optimal solubility. Ensure the pH of your buffer is neutral to slightly basic (pH 7.0-8.0).
Inadequate initial dispersion The lyophilized powder is not adequately wetted and dispersed before aggregation occurs. Use a vortex or brief sonication immediately after adding the buffer to the lyophilized powder.
Incorrect solvent Pure water or acidic buffers are not ideal for initial solubilization. Use a solution containing a small amount of a basic solvent like triethylamine (TEA).[1]

Issue: The this compound solution, which was initially clear, becomes cloudy or shows visible aggregates over time.

Possible Cause Recommended Solution
Low temperature Storage at low temperatures (e.g., 4°C) can promote aggregation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Concentration is above the critical micelle concentration (CMC) At concentrations above its CMC, this compound will self-assemble into micelles, which can further aggregate. Work with concentrations below the CMC whenever possible. The nominal critical aggregation concentration has been found to be around 41.2 nM at 25°C.[2]
Interaction with components in the medium Divalent cations (e.g., Ca²⁺, Mg²⁺) in cell culture media can interact with the phosphate groups of this compound, leading to aggregation. Prepare a concentrated stock solution in a suitable buffer and dilute it into the final medium just before use.

Issue: Inconsistent or lower-than-expected biological activity in cell-based assays.

Possible Cause Recommended Solution
Aggregation masking active sites Aggregated this compound has a reduced surface area, preventing efficient binding to the TLR4/MD-2 receptor complex. Ensure the this compound is in a monomeric or small micellar state by following the recommended solubilization protocols.
Adsorption to plasticware The hydrophobic lipid chains of this compound can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment. Use low-adhesion plasticware or pre-coat the plasticware with a blocking agent like bovine serum albumin (BSA).
Degradation of the molecule Repeated freeze-thaw cycles or prolonged storage in aqueous solution at room temperature can lead to hydrolysis and loss of activity. Aqueous solutions are stable for about two weeks when stored properly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve lyophilized this compound?

A1: The recommended method is to first dissolve the lyophilized this compound in a solution of 0.1-0.5% triethylamine (TEA) in a high-quality organic solvent like chloroform, and then evaporate the organic solvent. The resulting thin film can then be resuspended in an aqueous buffer. Alternatively, for direct dissolution in aqueous buffer, use a buffer containing 0.1-0.5% TEA and sonicate briefly.[1]

Q2: Can I sonicate my this compound solution?

A2: Yes, sonication is a recommended step to aid in the dissolution and dispersion of this compound. A bath sonicator is preferred over a probe sonicator to avoid localized heating and potential degradation of the molecule.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or below. Once dissolved, stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are reported to be stable for about two weeks under these conditions.[1]

Q4: Why is my this compound solution forming a gel?

A4: Gel formation is a sign of extensive aggregation. This can happen at high concentrations, in the presence of certain ions, or at inappropriate pH levels. To resolve this, try diluting the sample, adjusting the pH to be slightly basic, or adding a small amount of a compatible detergent.

Q5: What detergents can I use to prevent aggregation?

A5: Non-ionic detergents such as CHAPS and Triton X-100 have been reported to be effective in solubilizing this compound and preventing aggregation. It is crucial to use detergents at a concentration above their critical micelle concentration (CMC) to ensure the formation of mixed micelles with this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound aggregation.

ParameterValueConditionsReference
Nominal Critical Aggregation Concentration (CAC) 41.2 ± 1.6 nM25°C, in DPBS (pH 7.2)
Nominal Critical Aggregation Concentration (CAC) 8.1 ± 0.3 nM37°C, in DPBS (pH 7.2)
Molecular Weight ~2238 g/mol (as free acid)

Experimental Protocols

Protocol 1: Solubilization using Triethylamine (TEA)

Materials:

  • Lyophilized this compound

  • Triethylamine (TEA), high purity

  • Chloroform, HPLC grade

  • Nitrogen gas stream

  • Appropriate aqueous buffer (e.g., sterile DPBS, pH 7.2-7.4)

  • Bath sonicator

Procedure:

  • Prepare a 0.5% (v/v) solution of TEA in chloroform.

  • Add a small volume of the TEA/chloroform solution to the vial containing the lyophilized this compound to achieve a concentration of 1 mg/mL.

  • Vortex briefly to dissolve the lipid A completely.

  • In a sterile glass tube, evaporate the chloroform using a gentle stream of nitrogen gas, creating a thin film of this compound on the bottom of the tube.

  • Resuspend the lipid film in the desired volume of sterile aqueous buffer to achieve the final working concentration.

  • Vortex thoroughly.

  • For optimal dispersion, sonicate the solution in a bath sonicator for 5-10 minutes. The solution should appear clear or slightly opalescent.

Protocol 2: Solubilization using Detergents

Materials:

  • Lyophilized this compound

  • Non-ionic detergent (e.g., CHAPS or Triton X-100)

  • Appropriate aqueous buffer (e.g., sterile DPBS, pH 7.2-7.4)

  • Bath sonicator

Procedure:

  • Prepare a stock solution of the chosen detergent in the aqueous buffer at a concentration 10-fold higher than the final desired concentration. Ensure the final detergent concentration will be above its CMC.

  • Add the appropriate volume of the detergent stock solution to the buffer that will be used to dissolve the this compound.

  • Add the detergent-containing buffer to the lyophilized this compound to achieve the desired final concentration.

  • Vortex thoroughly to dissolve the powder.

  • Sonicate in a bath sonicator for 5-10 minutes to ensure complete solubilization and formation of mixed micelles.

Visualizations

KDO2_Lipid_A_Aggregation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage cluster_troubleshooting Troubleshooting start Lyophilized this compound dissolve Dissolve in appropriate solvent (e.g., TEA or detergent solution) start->dissolve sonicate Sonicate (Bath sonicator) dissolve->sonicate check Visually inspect for clarity sonicate->check activity Confirm biological activity (e.g., TLR4 activation) check->activity If clear precipitate Precipitate observed check->precipitate If cloudy aliquot Aliquot into single-use volumes activity->aliquot If active low_activity Low biological activity activity->low_activity store Store at -20°C or -80°C aliquot->store revisit_prep Re-evaluate solubilization protocol precipitate->revisit_prep low_activity->revisit_prep revisit_prep->dissolve

Caption: Experimental workflow for preventing this compound aggregation.

TLR4_Signaling_Pathway KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Type1_IFN Type I Interferons IRF3->Type1_IFN

Caption: TLR4 signaling pathway activated by this compound.

References

Technical Support Center: Minimizing Endotoxin Contamination in Recombinant Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent, detect, and eliminate endotoxin contamination during recombinant protein purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Endotoxin Levels in the Final Purified Protein Product

  • Question: My final protein sample has unacceptably high endotoxin levels, as determined by a Limulus Amebocyte Lysate (LAL) assay. What are the potential sources of this contamination, and how can I identify them?

  • Answer: High endotoxin levels in your purified protein can originate from several sources throughout the purification workflow. Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria like E. coli, a common host for recombinant protein production.[1][2][3] Significant amounts of endotoxins are released during bacterial cell death and lysis.[3][4]

    To identify the source, systematically test each component and step of your purification process for endotoxin contamination. This includes:

    • Water: Poorly maintained water purification systems are a common harbor for endotoxin-producing bacteria.

    • Reagents and Media: Commercially prepared media, sera, and other reagents can be a source of endotoxins.

    • Laboratory Equipment: Glassware and plasticware can be contaminated if not properly depyrogenated or certified as endotoxin-free. Endotoxins are heat stable and not effectively removed by standard autoclaving.

    • Purification Columns and Resins: Reused chromatography resins can carry over endotoxins from previous purifications.

    A logical approach to pinpointing the contamination source is illustrated in the troubleshooting workflow below.

.

G start High Endotoxin in Final Product check_water Test Water Supply (WFI/Endotoxin-Free) start->check_water check_reagents Test All Buffers and Reagents check_water->check_reagents Water OK source_water Source: Water - Service purification system - Use certified endotoxin-free water check_water->source_water Contaminated check_labware Test Labware (Glass/Plastic) check_reagents->check_labware Reagents OK source_reagents Source: Reagents - Use endotoxin-free grade reagents - Test new batches check_reagents->source_reagents Contaminated check_lysate Test Clarified Lysate check_labware->check_lysate Labware OK source_labware Source: Labware - Use certified endotoxin-free plastics - Depyrogenate glassware (250°C for >30 min) check_labware->source_labware Contaminated check_column Test Column Flow-Through/Elution check_lysate->check_column Lysate OK source_lysis Source: Host Cell Lysate - Optimize lysis to minimize endotoxin release check_lysate->source_lysis High Endotoxin source_purification Source: Purification Step - Implement endotoxin removal step - Sanitize column with NaOH check_column->source_purification High Endotoxin end Problem Resolved check_column->end Endotoxin Low source_water->end source_reagents->end source_labware->end source_lysis->end source_purification->end

Caption: Troubleshooting workflow for identifying endotoxin sources.

Issue 2: Failure of Endotoxin Removal Method

  • Question: I've incorporated an endotoxin removal step into my purification protocol, but the endotoxin levels remain high. Why is the method not working effectively?

  • Answer: The effectiveness of endotoxin removal can be influenced by the specific method chosen and the properties of your target protein. Common reasons for failure include:

    • Method-Protein Mismatch: The isoelectric point (pI) and hydrophobicity of your protein can interfere with certain removal methods. For instance, with anion-exchange chromatography (AEC), if your protein is also negatively charged under the buffer conditions, it will bind to the resin along with the endotoxins, leading to product loss.

    • Buffer Conditions: The pH and ionic strength of your buffers are critical. For AEC, a pH above 2 ensures endotoxins are strongly negatively charged. High salt concentrations can disrupt the electrostatic interactions necessary for binding.

    • Column/Resin Saturation: The capacity of the affinity resin or chromatography column may have been exceeded.

    • Presence of Detergents: If you are using methods like Triton X-114 phase separation, ensure that the detergent is fully removed in subsequent steps, as it can interfere with downstream applications and assays.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern?

A1: Endotoxins are lipopolysaccharides (LPS) that are a major part of the outer cell membrane of Gram-negative bacteria. They are potent activators of the immune system and can cause pyrogenic (fever-inducing) reactions, inflammation, and even septic shock if they enter the bloodstream. Therefore, their removal is critical for any recombinant protein intended for in vivo or cell-based applications.

Q2: What are the primary sources of endotoxin contamination in a laboratory?

A2: The most common sources of endotoxin contamination in a lab setting include:

  • Water: Purification systems and storage containers can be a breeding ground for bacteria.

  • Reagents and Media: Components like sera, media, and buffers can be contaminated.

  • Labware: Non-sterile or non-certified plasticware and glassware can introduce endotoxins.

  • Air and Personnel: Endotoxins can be present in the air and on human skin.

Q3: How can I prevent endotoxin contamination in my experiments?

A3: Prevention is the most effective strategy. Key preventative measures include:

  • Use Endotoxin-Free Materials: Whenever possible, use certified endotoxin-free (or pyrogen-free) plasticware, pipette tips, and reagents.

  • Depyrogenate Glassware: For glassware, dry heat sterilization at 250°C for at least 30-45 minutes is effective at destroying endotoxins. Standard autoclaving is not sufficient.

  • High-Purity Water: Use water for injection (WFI) or water that has been purified by methods like reverse osmosis or distillation, which are effective at removing endotoxins.

  • Maintain Aseptic Technique: Practice good aseptic technique to minimize environmental contamination.

Q4: Which endotoxin removal method should I choose?

A4: The optimal method depends on the characteristics of your protein (e.g., pI, size, stability) and the required final endotoxin concentration. A comparison of common methods is provided in the table below. For many applications, a multi-step approach combining different methods may be necessary.

Q5: How do I test my sample for endotoxin contamination?

A5: The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test. This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins. There are three main variations of the LAL test:

  • Gel-Clot Method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxins.

  • Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the clot forms.

  • Chromogenic Method: A quantitative assay where the enzymatic reaction triggered by endotoxins cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

Data Presentation

Table 1: Comparison of Common Endotoxin Removal Methods

MethodPrincipleEndotoxin Removal EfficiencyProtein RecoveryKey Advantages & Disadvantages
Anion-Exchange Chromatography (AEC) Electrostatic interaction between negatively charged endotoxins and a positively charged resin.Highly effective, can achieve >5-log reduction.Variable; can be low if the target protein is also negatively charged.Advantages: High capacity, well-established. Disadvantages: Protein properties (pI) are critical; requires careful buffer optimization.
Affinity Chromatography High-affinity binding of endotoxin's Lipid A moiety to immobilized ligands like Polymyxin B or Histidine.EffectiveGenerally high, but can be protein-dependent.Advantages: High specificity for endotoxins. Disadvantages: Potential for ligand leaching; Polymyxin B can be toxic.
Triton X-114 Phase Separation Temperature-induced phase separation of a non-ionic detergent partitions endotoxins into the detergent-rich phase.45-99%, with some studies reporting >99% reduction.>90%Advantages: Effective, rapid, and scalable. Disadvantages: Requires removal of residual detergent; heating/cooling cycles may harm sensitive proteins.
Ultrafiltration Uses membranes with a specific molecular weight cutoff (e.g., 100 kDa) to separate large endotoxin aggregates from smaller protein molecules.28.9% to 99.8%Variable; depends on protein size and concentration.Advantages: Simple physical separation. Disadvantages: Inefficient for proteins close in size to endotoxin aggregates; can be damaging to proteins.
Activated Carbon Adsorption Adsorption of endotoxin to a large surface area.Up to 93.5%Can be low due to non-specific protein binding.Advantages: Cost-effective, strong adsorption capacity. Disadvantages: Non-selective, leading to product loss.

Experimental Protocols

1. Limulus Amebocyte Lysate (LAL) Gel-Clot Assay (Qualitative)

This protocol provides a general outline. Always refer to the specific instructions provided by the LAL reagent manufacturer.

  • Materials:

    • LAL Reagent (lyophilized)

    • Control Standard Endotoxin (CSE)

    • LAL Reagent Water (endotoxin-free)

    • Depyrogenated glass test tubes (10 x 75 mm) and pipette tips

    • Heating block or water bath at 37°C ± 1°C

  • Procedure:

    • Reconstitution: Reconstitute the LAL reagent and CSE with LAL Reagent Water as per the manufacturer's instructions. Do not vortex the LAL reagent.

    • Sample Preparation: Prepare your test sample. If necessary, dilute it with LAL Reagent Water to a concentration that will not interfere with the assay.

    • Controls: Prepare a positive control using the reconstituted CSE at a concentration that brackets the sensitivity of the LAL reagent. Also, prepare a negative control using only LAL Reagent Water.

    • Assay: a. Pipette 0.1 mL of your sample, positive control, and negative control into separate depyrogenated test tubes. b. Add 0.1 mL of the reconstituted LAL reagent to each tube. c. Gently mix and place the tubes in a 37°C incubator for 60 minutes (or as specified by the manufacturer), avoiding any vibration.

    • Reading Results: After incubation, carefully remove each tube and invert it 180°.

      • Positive Result: A solid gel clot has formed and remains intact at the bottom of the tube.

      • Negative Result: The solution remains liquid, or a viscous gel that breaks upon inversion is formed.

2. Triton X-114 Phase Separation for Endotoxin Removal

This method is effective for reducing endotoxin levels in protein solutions.

  • Materials:

    • Protein sample

    • Triton X-114 (pre-chilled to 4°C)

    • Endotoxin-free buffers

    • Refrigerated centrifuge

    • Water bath at 37°C

  • Procedure:

    • Preparation: Pre-chill the protein sample and a stock solution of Triton X-114 to 4°C.

    • Addition of Detergent: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).

    • Solubilization: Mix gently and incubate at 4°C for 30 minutes with constant stirring to ensure a homogeneous solution.

    • Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10-15 minutes to induce phase separation. The solution will become cloudy.

    • Centrifugation: Centrifuge the solution at a speed sufficient to separate the phases (e.g., 20,000 x g) for 10 minutes at 25°C.

    • Collection: Two distinct phases will be visible. The upper, larger phase is the aqueous phase containing your protein. The lower, smaller phase is the detergent-rich phase containing the endotoxins. Carefully aspirate the upper aqueous phase.

    • Iteration (Optional): To further reduce endotoxin levels, the process can be repeated 1-2 more times by adding fresh, pre-chilled Triton X-114 to the collected aqueous phase.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Separation cluster_collection Collection protein_sample Protein Sample mix Mix & Incubate at 4°C, 30 min protein_sample->mix triton_stock 10% Triton X-114 Stock triton_stock->mix Add to 1% final conc. phase_sep Incubate at 37°C, 10 min (Phase Separation) mix->phase_sep centrifuge Centrifuge 20,000 x g, 10 min phase_sep->centrifuge collect Collect Upper Aqueous Phase (Protein-Enriched) centrifuge->collect discard Discard Lower Detergent Phase (Endotoxin-Enriched) centrifuge->discard final_product Endotoxin-Reduced Protein collect->final_product G start Protein Sample (High Endotoxin) load Load Sample start->load equilibrate Equilibrate Anion Exchange Column equilibrate->load wash Wash Column (Protein in Flow-Through) load->wash elute Elute/Strip Column (Bound Endotoxins) wash->elute collect Collect Flow-Through and Wash Fractions wash->collect end Purified Protein (Low Endotoxin) collect->end

References

Technical Support Center: Accurate Quantification of KDO2-Lipid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for the accurate quantification of 3-deoxy-D-manno-octulosonic acid (Kdo)2-Lipid A.

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is recommended for producing KDO2-Lipid A?

A1: Several E. coli mutant strains are available for this compound production. The most commonly used strains are WBB06 and WJW00.[1][2][3][4] WBB06 was constructed by inactivating the waaC and waaF genes, which are responsible for adding heptose residues to the this compound core.[3] WJW00 was created by deleting the rfaD gene, which is involved in the biosynthesis of the heptose donor molecule. While both strains produce comparable levels of this compound, WJW00 is often preferred as it exhibits better growth characteristics and does not require antibiotics for cultivation.

Q2: What is the expected molecular weight of this compound in mass spectrometry?

A2: In negative ion mode electrospray ionization mass spectrometry (ESI-MS), this compound is typically observed as a singly charged ion [M-H]⁻ at an m/z of approximately 2236.2. Doubly charged ions [M-2H]²⁻ may also be observed. It is also common to see a more abundant peak for the carbon-13 isotope at m/z 2237.4.

Q3: What are the key fragments of this compound observed in MS/MS analysis?

A3: Tandem mass spectrometry (MS/MS) of the this compound molecular ion typically shows sequential loss of the two Kdo residues. Key fragment ions are observed at m/z values corresponding to the loss of one Kdo residue (around m/z 2016.2) and the loss of both Kdo residues, leaving the lipid A moiety (around m/z 1796.3). Further fragmentation of the lipid A portion can lead to the loss of fatty acyl chains.

Q4: What is a suitable internal standard for the absolute quantification of this compound?

A4: The selection of a proper internal standard is critical for accurate quantification. Ideally, a stable isotope-labeled version of this compound would be the best internal standard, as it shares very similar chemical and physical properties with the analyte. However, due to the commercial unavailability of such a standard, a common practice in lipidomics is to use a class-specific internal standard. This involves selecting a lipid species that is not naturally present in the sample but has similar structural characteristics and ionization efficiency. For this compound, a lipid A species with odd-chain fatty acids could potentially serve as an internal standard.

Q5: Can chemical derivatization improve the sensitivity of this compound detection?

A5: Chemical derivatization is a technique used to improve the ionization efficiency and, therefore, the sensitivity of detection for molecules that do not ionize well. While not commonly reported for this compound, derivatizing the phosphate groups or the carboxyl groups on the Kdo residues could potentially enhance the signal in mass spectrometry. This is an area for further method development.

Troubleshooting Guide

Issue 1: Low Yield of Extracted this compound

  • Possible Cause 1: Incomplete Cell Lysis.

    • Solution: Ensure that the cell pellet is thoroughly resuspended during each washing and extraction step. Using a metal spatula to break up cell clumps can improve solvent exposure and lysis efficiency. The modified Bligh-Dyer method is a commonly used protocol for efficient extraction.

  • Possible Cause 2: Insufficient Precipitation.

    • Solution: After the initial extraction, allowing the precipitate to form overnight at a low temperature (e.g., 4°C) can maximize the yield of this compound.

  • Possible Cause 3: Loss of Product During Washing Steps.

    • Solution: this compound precipitate can be light and flaky. When decanting the supernatant after centrifugation, do so gently to avoid aspirating the product.

Issue 2: Poor Peak Shape and Low Sensitivity in LC-MS Analysis

  • Possible Cause 1: Interaction of Phosphate Groups with the LC System.

    • Solution: The phosphate groups on this compound can interact with metal components of the LC system, leading to peak tailing and reduced sensitivity. Using an LC system with metal-free components (e.g., PEEK tubing) is recommended. Alternatively, adding an ion-pairing reagent like triethylamine to the mobile phase can improve peak shape. An alkaline mobile phase containing ammonia has also been shown to dramatically improve sensitivity and produce sharp peaks for lipid A analysis on a C18 column.

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: A gradient elution using a reverse-phase C8 or C18 column is typically used for lipid A separation. A common mobile phase system consists of a mixture of methanol and water as the aqueous phase and isopropanol as the organic phase, both containing a low concentration of an alkaline modifier like ammonium hydroxide.

  • Possible Cause 3: Sample Precipitation on the Column.

    • Solution: Ensure that the sample is fully dissolved in the initial mobile phase before injection. Injecting in a solvent composition that is too different from the mobile phase can cause the analyte to precipitate at the head of the column.

Issue 3: Inaccurate and Irreproducible Quantification Results

  • Possible Cause 1: Matrix Effects.

    • Solution: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. The use of a suitable internal standard that experiences similar matrix effects is crucial to correct for these variations. Additionally, optimizing the chromatographic separation to resolve this compound from interfering matrix components can minimize these effects.

  • Possible Cause 2: Non-Linear Detector Response.

    • Solution: It is important to establish the linear dynamic range of the assay by running a calibration curve with a series of known concentrations of a this compound standard. Quantification should only be performed within this linear range.

  • Possible Cause 3: Instability of the Analyte.

    • Solution: this compound can be susceptible to degradation. It is important to handle samples appropriately, including storing them at low temperatures (-20°C or -80°C) and avoiding repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Comparison of E. coli Strains for this compound Production

FeatureE. coli WBB06E. coli WJW00Reference
Genetic Modification Inactivation of waaC and waaFDeletion of rfaD
Growth Rate SlowerFaster
Antibiotic Requirement TetracyclineNone
This compound Yield Comparable to WJW00Comparable to WBB06

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis

ParameterValueReference
Ionization Mode Negative Electrospray Ionization (ESI)
Parent Ion (m/z) 2236.2 [M-H]⁻
Key MS/MS Fragments (m/z) 2016.2 ([M-H-Kdo]⁻), 1796.3 ([M-H-2Kdo]⁻)
Collision Energy (for MS/MS) -50 V (instrument dependent)
Limit of Detection (Lipid A) 100 nM

Experimental Protocols

1. Extraction of this compound from E. coli (Modified Bligh-Dyer Method)

This protocol is adapted from methods described for the extraction of lipids from E. coli mutants.

  • Cell Harvesting: Grow the this compound producing E. coli strain (e.g., WJW00) in a suitable culture medium to an OD600 of approximately 1.5. Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes).

  • Washing: Wash the cell pellet with 0.1 M NaCl to remove residual media components.

  • Single-Phase Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform, methanol, and 1.0 M NaCl (1:2:0.8, v/v/v). Stir for at least 1 hour at room temperature to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Convert the single-phase mixture into a two-phase system by adding chloroform and 1.0 M NaCl to achieve a final ratio of chloroform, methanol, and 1.0 M NaCl of 2:2:1.8 (v/v/v).

  • Collection of Lipid Extract: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids. Carefully collect the lower phase.

  • Drying and Storage: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Store the dried lipid extract at -20°C or -80°C.

2. LC-MS/MS Analysis of this compound

This protocol is based on a method developed for the analysis of lipid A diversity.

  • Chromatographic System:

    • Column: YMC-Triart C18 column (50 x 2.0 mm, 1.9 µm).

    • Mobile Phase A: 8:2 (v/v) methanol:water with 200 mM ammonium hydroxide.

    • Mobile Phase B: 100% 2-isopropanol with 200 mM ammonium hydroxide.

    • Gradient: A linear gradient from 0% to 95% mobile phase B over approximately 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry System:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • MS1 Scan Range: m/z 650–2000.

    • Data-Dependent MS/MS: Acquire MS/MS spectra for the most abundant ions in the MS1 scan, targeting the expected m/z of this compound (2236.2).

    • Collision Energy: Optimize for the specific instrument to achieve good fragmentation (e.g., 85 arbitrary units with a spread of 20).

Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_analysis LC-MS/MS Analysis harvest Cell Harvesting wash Cell Washing harvest->wash extraction Single-Phase Extraction (Chloroform/Methanol/NaCl) wash->extraction phase_sep Phase Separation extraction->phase_sep collect Collect Lower Organic Phase phase_sep->collect dry Dry Down Extract collect->dry reconstitute Reconstitute Extract dry->reconstitute inject Inject on C18 Column reconstitute->inject separate Gradient Elution inject->separate ionize Negative ESI separate->ionize detect MS1 Scan ionize->detect fragment MS/MS of Parent Ion detect->fragment quantify Data Analysis & Quantification fragment->quantify

Caption: Experimental workflow for this compound extraction and quantification.

troubleshooting_logic cluster_lcms LC-MS Issues cluster_extraction Extraction Issues start Poor Quantification Results peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity reproducibility Poor Reproducibility? start->reproducibility low_yield Low Extraction Yield? start->low_yield check_column Use metal-free column peak_shape->check_column Yes check_mobile_phase Use alkaline mobile phase peak_shape->check_mobile_phase Yes sensitivity->check_mobile_phase Yes check_ms_params Optimize MS parameters sensitivity->check_ms_params Yes use_is Use internal standard reproducibility->use_is Yes check_linearity Check calibration curve reproducibility->check_linearity Yes check_lysis Ensure complete cell lysis low_yield->check_lysis Yes check_precipitation Optimize precipitation low_yield->check_precipitation Yes

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: Analysis of KDO2-Lipid A by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of KDO2-lipid A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In biological samples, phospholipids are a major contributor to matrix effects in the analysis of lipids like this compound.[1][2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects using two primary methods:

  • Post-Column Infusion: This qualitative method helps identify regions of ion suppression or enhancement in your chromatogram. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Dips or peaks in the baseline signal of this compound indicate the presence of matrix effects at specific retention times.[2]

  • Post-Extraction Spike: This quantitative method compares the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What are the most common sources of matrix interference in this compound analysis from biological samples?

A3: The most common sources of interference include:

  • Phospholipids: Abundant in biological membranes, they often co-extract with this compound and can cause significant ion suppression.[1]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with ionization.

  • Proteins: Incomplete removal of proteins during sample preparation can lead to contamination of the analytical column and ion source.

Q4: What type of internal standard should I use for accurate quantification of this compound?

  • Related Isotope-Labeled Lipids: A deuterated phospholipid or another lipid A species that is not present in the sample can be used.

  • Odd-Chain Fatty Acid Lipids: Lipids containing odd-chain fatty acids (e.g., C17:0) are not typically found in most biological systems and can serve as effective internal standards.

It is crucial to validate the chosen internal standard to ensure it effectively compensates for matrix effects and variability in sample processing.

Q5: Which ionization technique, ESI or MALDI, is better for minimizing matrix effects in this compound analysis?

A5: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for the analysis of this compound, and the choice depends on the specific application and available instrumentation.

  • ESI is commonly coupled with liquid chromatography (LC) and is susceptible to matrix effects from co-eluting compounds. However, LC separation can help to resolve this compound from many interfering matrix components.

  • MALDI is a solid-state ionization technique where the analyte is co-crystallized with a matrix. The choice of the MALDI matrix is critical and can influence the sensitivity and background interference. While MALDI can be less prone to suppression from soluble components like salts, the sample cleanup is still crucial to remove interfering lipids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Signal / Ion Suppression Co-elution of phospholipids.Implement a more rigorous sample preparation method to remove phospholipids, such as solid-phase extraction (SPE) with phospholipid removal plates (e.g., HybridSPE®, Ostro™) or Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents. Optimize the chromatographic gradient to separate this compound from the phospholipid elution zone.
High salt concentration in the sample or mobile phase.Desalt the sample prior to analysis. Use volatile buffers (e.g., ammonium acetate, ammonium formate) in the mobile phase and keep their concentration to a minimum.
Incomplete protein removal.Use a more effective protein precipitation solvent or consider alternative sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Poor Reproducibility and Precision Inconsistent matrix effects between samples.Ensure a consistent and robust sample preparation protocol is used for all samples. The use of a suitable internal standard is highly recommended to correct for variability.
Carryover from previous injections.Implement a thorough wash step in your LC gradient and between injections to clean the column and injection port.
Peak Tailing or Poor Peak Shape Adsorption of the negatively charged phosphate groups of this compound to the analytical column or system components.Use a mobile phase with an alkaline pH (e.g., containing ammonium hydroxide) to improve peak shape and sensitivity for lipid A analysis.
Inaccurate Quantification Non-linear response due to matrix effects.Dilute the sample extract to reduce the concentration of interfering matrix components. Use a matrix-matched calibration curve or a validated internal standard for quantification.

Experimental Protocols

Protocol 1: this compound Extraction from Bacterial Cells (Modified Bligh-Dyer)

This protocol is a common method for extracting total lipids, including this compound, from bacterial cells.

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.

  • Washing: Wash the cell pellet sequentially with water, ethanol, acetone, and diethyl ether to remove media components and water.

  • Drying: Dry the washed cell pellet thoroughly.

  • Extraction:

    • Resuspend the dried cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

    • Incubate at room temperature to lyse the cells.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the lipid extract.

    • Add chloroform and water (or a salt solution) to the supernatant to induce phase separation.

    • The lower organic phase containing the lipids, including this compound, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: Phospholipid Removal using SPE Plates

This protocol describes a general procedure for removing phospholipids from a lipid extract using commercially available phospholipid removal SPE plates.

  • Protein Precipitation: Precipitate proteins in the sample (e.g., plasma or a resuspended lipid extract) by adding a sufficient volume of acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Phospholipid Removal:

    • Load the supernatant onto the phospholipid removal SPE plate.

    • Apply a vacuum to pull the sample through the sorbent. The sorbent will retain the phospholipids while allowing the analytes of interest, such as this compound, to pass through.

  • Elution: The eluate containing the purified this compound is collected for analysis.

Quantitative Data on Phospholipid Removal

While specific data for this compound is limited, studies on other analytes in plasma demonstrate the high efficiency of phospholipid removal technologies.

Method Reported Phospholipid Removal Efficiency Impact on Assay Performance Reference
HybridSPE®-Phospholipid >99%Significant reduction in matrix effects and improved analyte response.
Ostro™ Sample Preparation >95%Effective removal of phospholipids leading to more accurate and precise results.
Microlute® PLR >99%High and reproducible analyte recoveries with efficient phospholipid removal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Bacterial Cell Pellet extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction protein_precip Protein Precipitation (if applicable) extraction->protein_precip pl_removal Phospholipid Removal (SPE Plate) protein_precip->pl_removal final_extract Purified this compound Extract pl_removal->final_extract lc_separation LC Separation (Alkaline Mobile Phase) final_extract->lc_separation ms_detection Mass Spectrometry (ESI or MALDI) lc_separation->ms_detection data_analysis Data Analysis (with Internal Standard) ms_detection->data_analysis result Accurate Quantification data_analysis->result troubleshooting_logic start Poor Signal or Reproducibility? check_matrix_effect Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effects Detected? check_matrix_effect->matrix_effect_present implement_cleanup Implement/Optimize Sample Cleanup (e.g., Phospholipid Removal) matrix_effect_present->implement_cleanup Yes no_matrix_effect Check Instrument Performance matrix_effect_present->no_matrix_effect No optimize_lc Optimize LC Method (e.g., Gradient, pH) implement_cleanup->optimize_lc use_is Use Appropriate Internal Standard optimize_lc->use_is reanalyze Re-analyze Sample use_is->reanalyze

References

Improving the reproducibility of in vitro experiments with KDO2-lipid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vitro experiments using KDO2-lipid A. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in in vitro experiments?

This compound, or 3-deoxy-D-manno-octulosonic acid-lipid A, is the minimal structural component of lipopolysaccharide (LPS) required for the viability of most Gram-negative bacteria.[1][2] It functions as the active component of LPS, potently stimulating the host's innate immune response primarily through the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex.[1][2] Unlike complete LPS, which can be large and heterogeneous, this compound is a well-defined, reproducible molecule, making it an ideal stimulant for studying the mechanisms of the innate immune system, developing vaccine adjuvants, and investigating anti-inflammatory interventions.[1]

2. How should this compound be stored to ensure its stability?

Proper storage is critical for maintaining the bioactivity of this compound. As a solid, it can be stored sealed at 4°C indefinitely. Once dissolved, it is recommended to prepare aliquots and store them at -20°C or -80°C. In a solution of 0.1-0.5% triethylamine, this compound is stable for up to 2 months at -20°C. Aqueous solutions are less stable, lasting about two weeks before significant breakdown. For long-term storage in solvent, -80°C for up to 6 months is recommended.

3. What is the best way to solubilize this compound for cell culture experiments?

This compound is not readily soluble in water. A common method for solubilization is to first dissolve it in a solution of 0.1-0.5% triethylamine at a concentration of 1 mg/ml. Sonication can be used to aid dissolution if precipitation occurs. For direct use in cell culture medium, sonication is also recommended to ensure it is fully solubilized. Detergents like Chaps and Triton X-100 have also been shown to effectively solubilize this compound for experimental use.

4. My cells are not responding to this compound stimulation. What are the possible causes?

Several factors could lead to a lack of cellular response:

  • Improper Solubilization: this compound may not be fully dissolved, leading to an inaccurate final concentration. Ensure thorough solubilization using the recommended methods.

  • Degradation: The this compound may have degraded due to improper storage or handling. Check the storage conditions and age of the stock solution.

  • Cell Line Issues: The cell line being used may not express TLR4 or its co-receptor MD-2, which are necessary for this compound recognition. Confirm the TLR4 expression status of your cells.

  • Contamination: Mycoplasma or other microbial contamination can alter cellular responses. Regularly test your cell cultures for contamination.

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response. A typical concentration for stimulating RAW 264.7 macrophages is 100 ng/ml.

5. I am observing high variability between my replicate experiments. How can I improve reproducibility?

High variability can stem from several sources:

  • Inconsistent Solubilization: Ensure this compound is consistently and completely solubilized for each experiment.

  • Pipetting Errors: Use calibrated pipettes and proper technique to minimize errors in dilution and plating.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Cell Health and Density: Ensure cells are healthy and seeded at a consistent density for each experiment.

  • Reagent Quality: Use high-quality, endotoxin-free reagents and water to avoid introducing confounding variables.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms when adding this compound to media. Incomplete solubilization or aggregation.Use sonication when dissolving this compound directly in cell culture medium. Consider using a carrier solvent like 0.1-0.5% triethylamine first.
High background signaling in unstimulated control cells. Endotoxin contamination in reagents or media.Use endotoxin-free water, media, and supplements. Test all reagents for endotoxin contamination.
Unexpected cell death at high concentrations of this compound. This compound can induce a potent inflammatory response, which can lead to cytotoxicity in some cell types.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Difficulty in detecting and quantifying this compound. Due to its nature, direct quantification can be challenging.Electrospray ionization mass spectrometry (ESI/MS) is a sensitive method for the detection and quantification of this compound.

Experimental Protocols

This compound Stimulation of Macrophages

This protocol is adapted for the stimulation of RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophages

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • 0.1% Triethylamine (optional, for initial solubilization)

  • Sterile, endotoxin-free water and PBS

  • Cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in culture plates at a density of 2 x 10^5 cells/well (for a 24-well plate) and allow them to adhere overnight.

  • This compound Preparation:

    • Method A (Direct Solubilization): Directly dissolve this compound in complete DMEM to the desired final concentration (e.g., 100 ng/ml) by sonicating until fully dissolved.

    • Method B (Carrier Solvent): Prepare a 1 mg/ml stock solution of this compound in 0.1% triethylamine. Further dilute this stock solution in complete DMEM to the final working concentration.

  • Cell Stimulation: Remove the old media from the adherent cells and replace it with the media containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine production).

  • Analysis: Collect the cell supernatant for cytokine analysis (e.g., ELISA for TNF-α or IL-6) or lyse the cells for gene expression analysis (e.g., qPCR).

Quantitative Data Summary
Parameter Value Reference
Recommended Solubilization Concentration 1 mg/ml in 0.1-0.5% Triethylamine
Typical Cell Stimulation Concentration (RAW 264.7) 100 ng/ml
Storage Stability (in 0.1-0.5% Triethylamine) 2 months at -20°C
Storage Stability (Aqueous Solution) ~2 weeks
Long-term Storage (in solvent) 6 months at -80°C
Long-term Storage (Solid) Indefinite at 4°C (sealed)

Visualizations

This compound Signaling Pathway

This compound initiates a signaling cascade through the TLR4 receptor complex, leading to the activation of downstream transcription factors and the production of inflammatory mediators.

KDO2_Lipid_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 MD2 MD2 CD14->MD2 TLR4 TLR4 MD2->TLR4 TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer Binding MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_dimer->TRIF TRIF-dependent pathway NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Interferons Type I Interferons IRF3->Interferons

Caption: this compound signaling through the TLR4 pathway.

Experimental Workflow for Macrophage Stimulation

This workflow outlines the key steps for a typical in vitro experiment involving the stimulation of macrophages with this compound.

Experimental_Workflow start Start prep_cells Prepare and Seed Macrophages start->prep_cells prep_kdo2 Prepare this compound Working Solution prep_cells->prep_kdo2 stimulate Stimulate Cells prep_kdo2->stimulate incubate Incubate for Defined Period stimulate->incubate collect Collect Supernatant and/or Cell Lysate incubate->collect analyze Analyze Endpoints (e.g., ELISA, qPCR) collect->analyze end End analyze->end

Caption: Workflow for this compound macrophage stimulation.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during this compound experiments.

Troubleshooting_Logic start No or Low Cellular Response check_solubility Is this compound fully solubilized? start->check_solubility check_storage Was this compound stored correctly? check_solubility->check_storage Yes resonicate Action: Re-sonicate or prepare fresh solution check_solubility->resonicate No check_cells Are cells healthy and TLR4-positive? check_storage->check_cells Yes new_reagent Action: Use a fresh vial of this compound check_storage->new_reagent No check_contamination Are cultures free of contamination? check_cells->check_contamination Yes validate_cells Action: Validate cell line and passage number check_cells->validate_cells No test_contamination Action: Test for mycoplasma and other contaminants check_contamination->test_contamination No success Problem Resolved check_contamination->success Yes resonicate->success new_reagent->success validate_cells->success test_contamination->success

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of KDO2-Lipid A and Monophosphoryl Lipid A (MPLA) as TLR4 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Toll-like receptor 4 (TLR4) agonists: 3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A and Monophosphoryl Lipid A (MPLA). Both molecules are critical in immunology research and vaccine development, acting as potent stimulators of the innate immune system. This analysis is supported by experimental data to delineate their respective profiles.

Structural and Functional Overview

KDO2-Lipid A is the minimal and essential component of lipopolysaccharide (LPS) in most Gram-negative bacteria required for their viability.[1][2][3] It is a potent activator of the TLR4 signaling complex, comprised of TLR4 and myeloid differentiation protein 2 (MD-2), mimicking the effect of a full LPS molecule in activating robust immune responses.[1][2] Structurally, the Escherichia coli version contains a bisphosphorylated diglucosamine backbone with six fatty acyl chains, which is a powerful activator of the innate immune system.

Monophosphoryl Lipid A (MPLA) is a derivative of lipid A, detoxified through the removal of the phosphate group at the 1-position. This modification significantly reduces its toxicity, estimated to be about 1/1000th that of native lipid A, while largely preserving its immunostimulatory and adjuvant properties. MPLA is a well-established vaccine adjuvant, approved for use in human vaccines.

Mechanism of Action: Differential TLR4 Signaling

Both this compound and MPLA initiate immune responses by binding to the TLR4-MD-2 complex on the surface of immune cells. However, their structural differences lead to distinct downstream signaling cascades.

This compound induces a strong, balanced activation of both major TLR4 signaling pathways:

  • MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.

  • TRIF-dependent pathway: Following internalization of the TLR4 complex into endosomes, this pathway is activated, leading to the production of type I interferons (IFN-α/β) and other inflammatory mediators.

MPLA , due to the absence of the 1-phosphate group, exhibits a "TRIF-biased" signaling profile. It demonstrates a reduced ability to activate the MyD88-dependent pathway, resulting in lower production of pro-inflammatory cytokines compared to this compound. However, it retains robust activity through the TRIF-dependent pathway. This biased signaling is thought to contribute to its favorable safety profile as a vaccine adjuvant.

Below is a diagram illustrating the differential signaling pathways activated by this compound and MPLA.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_cytoplasm Cytoplasm KDO2_Lipid_A This compound TLR4_MD2 TLR4/MD-2 Complex KDO2_Lipid_A->TLR4_MD2 Strong Binding KDO2_Lipid_A->TLR4_MD2 MPLA MPLA MPLA->TLR4_MD2 Binding MPLA->TLR4_MD2 MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 Strong Activation TLR4_MD2->MyD88 Weak Activation TLR4_MD2->MyD88 TRIF TRIF-Dependent Pathway TLR4_MD2->TRIF Internalization & Strong Activation TLR4_MD2->TRIF Internalization & Robust Activation TLR4_MD2->TRIF NFkB_early Early NF-κB Activation MyD88->NFkB_early NFkB_late Late NF-κB Activation TRIF->NFkB_late IRF3 IRF3 Activation TRIF->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_early->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: Differential TLR4 signaling by this compound and MPLA.

Comparative Performance Data

The immunostimulatory activity of this compound and MPLA can be quantified by measuring the induction of key cytokines in immune cells, such as macrophages. The following table summarizes representative data from in vitro studies.

CytokineStimulantCell LineConcentrationResultReference
TNF-α This compoundRAW264.7100 ng/mLHigh Induction
MPLARAW264.7100 ng/mLModerate Induction
This compoundTHP-1100 ng/mLHigh Induction
MPLATHP-1100 ng/mLModerate Induction
IL-6 This compoundRAW264.7100 ng/mLHigh Induction
MPLARAW264.7100 ng/mLModerate Induction
This compoundTHP-1100 ng/mLHigh Induction
MPLATHP-1100 ng/mLModerate Induction
RANTES (CCL5) This compoundRAW264.7100 ng/mLModerate Induction
MPLARAW264.7100 ng/mLHigh Induction
This compoundTHP-1100 ng/mLModerate Induction
MPLATHP-1100 ng/mLHigh Induction

Note: "High," "Moderate," and "Low" are relative terms based on the comparative data presented in the cited literature. Actual quantitative values can be found in the source publications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to compare this compound and MPLA.

TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This assay quantifies TLR4 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)

  • This compound and MPLA stock solutions

  • 96-well flat-bottom plates

  • Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

    • On the day of the experiment, wash the cells with PBS and detach them.

    • Prepare a cell suspension of approximately 1.4 x 10^5 cells/mL in fresh, pre-warmed cell culture medium.

    • Add 180 µL of the cell suspension (approximately 25,000 cells) to each well of a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound and MPLA in cell culture medium.

    • Add 20 µL of each dilution to the appropriate wells. Include a positive control (e.g., LPS) and a negative control (medium only).

    • Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Using QUANTI-Blue™ Solution:

      • Add 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.

      • Add 180 µL of pre-warmed QUANTI-Blue™ Solution to each well.

      • Incubate at 37°C for 1-3 hours.

    • Using HEK-Blue™ Detection Medium: Follow the manufacturer's instructions for real-time detection.

  • Data Analysis:

    • Measure the absorbance at 620-655 nm using a microplate reader.

    • Plot the absorbance values against the concentration of the stimulant to generate dose-response curves.

TLR4_Assay_Workflow start Start seed_cells Seed HEK-Blue™ hTLR4 cells (25,000 cells/well) start->seed_cells prepare_stimulants Prepare serial dilutions of This compound and MPLA seed_cells->prepare_stimulants add_stimulants Add stimulants to cells (20 µL/well) prepare_stimulants->add_stimulants incubate_24h Incubate for 20-24 hours at 37°C, 5% CO2 add_stimulants->incubate_24h transfer_supernatant Transfer 20 µL of supernatant to a new plate incubate_24h->transfer_supernatant add_quanti_blue Add 180 µL of QUANTI-Blue™ Solution transfer_supernatant->add_quanti_blue incubate_3h Incubate for 1-3 hours at 37°C add_quanti_blue->incubate_3h read_absorbance Measure absorbance at 620-655 nm incubate_3h->read_absorbance analyze_data Analyze data and generate dose-response curves read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for TLR4 activation assay.

Cytokine Quantification by ELISA

This protocol describes the measurement of TNF-α and IL-6 in cell culture supernatants from stimulated macrophages (e.g., RAW264.7 or THP-1).

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and MPLA

  • Human or mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Stimulation:

    • Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

    • Stimulate the cells with various concentrations of this compound and MPLA for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants and centrifuge to remove cell debris. Supernatants can be used immediately or stored at -80°C.

  • ELISA Protocol (General Steps):

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add standards and samples (supernatants) to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.

    • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of cytokines in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound and MPLA are both valuable tools for studying and manipulating the innate immune system through TLR4. This compound serves as a potent, broad-spectrum TLR4 agonist, closely mimicking the activity of bacterial endotoxin, making it ideal for studies requiring strong, comprehensive immune activation. In contrast, MPLA's TRIF-biased signaling and reduced pro-inflammatory cytokine induction provide a superior safety profile, establishing it as a leading adjuvant in vaccine formulations where robust immunogenicity is required with minimal reactogenicity. The choice between these two molecules should be guided by the specific requirements of the research or application, balancing the need for potent, broad immune stimulation with safety and tolerability.

References

Unveiling TLR4 Activation: A Comparative Guide to KDO2-Lipid A and Lipid A Variants from Other Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between bacterial components and the host immune system is paramount. This guide provides an objective comparison of the Toll-like receptor 4 (TLR4) activation by KDO2-lipid A, the potent immunostimulatory core of lipopolysaccharide (LPS) from Escherichia coli, against the structurally diverse lipid A molecules from other key bacterial species: Porphyromonas gingivalis, Francisella tularensis, and Helicobacter pylori. The information presented herein, supported by experimental data and detailed protocols, will aid in the design of novel therapeutics, vaccines, and immunomodulatory agents.

The activation of TLR4 by the lipid A moiety of Gram-negative bacterial LPS is a critical event in the initiation of the innate immune response. The canonical TLR4 agonist is the hexa-acylated and bis-phosphorylated this compound found in E. coli. However, many pathogenic and commensal bacteria have evolved to modify the structure of their lipid A, leading to altered TLR4 signaling and, consequently, a different host immune response. These modifications can range from changes in the number and length of acyl chains to alterations in the phosphorylation pattern, resulting in a spectrum of TLR4 activity from potent agonism to weak activation and even antagonism.

Comparative Analysis of TLR4 Activation

The potency of TLR4 activation by different lipid A species varies significantly. This compound from E. coli is a strong agonist, whereas lipid A from other species such as P. gingivalis, F. tularensis, and H. pylori exhibit markedly reduced or altered activity.[1][2] This differential activation is primarily due to structural variations in the lipid A molecule.[1]

Quantitative Comparison of Lipid A Potency

While direct EC50 values for this compound are not always available in comparative studies, the relative potency can be inferred from dose-response experiments measuring cytokine production or NF-κB activation. The following table summarizes the structural differences and the resulting TLR4 activity of lipid A from the selected bacterial species compared to the potent this compound from E. coli.

FeatureEscherichia coli (this compound)Porphyromonas gingivalisFrancisella tularensisHelicobacter pylori
Acylation Pattern Hexa-acylated (6 acyl chains)[1]Heterogeneous: Tetra- and penta-acylated (4 or 5 acyl chains)[2]Primarily tetra-acylated (4 acyl chains)Primarily tetra-acylated (4 acyl chains)
Acyl Chain Length C12-C14C15-C17 (branched)C16-C18C16-C18
Phosphorylation Bis-phosphorylated (at 1 and 4' positions)Mono- or non-phosphorylatedMono-phosphorylated (at 1 position)Mono-phosphorylated (at 1 position, often with phosphoethanolamine)
TLR4 Activity Potent Agonist Weak Agonist / Antagonist Very Weak Agonist / Inert Very Weak Agonist
Relative Potency HighLow to very low; some species are antagonistic.Very low; requires ~50-100 fold higher concentrations than E. coli LPS for comparable cytokine induction.Very low; significantly less stimulatory than E. coli lipid A.

Experimental Protocols

To provide a framework for the comparative analysis of TLR4 activation by different lipid A variants, detailed methodologies for key experiments are outlined below.

NF-κB Reporter Assay in HEK293-TLR4 Cells

This assay quantifies the activation of the NF-κB signaling pathway, a central downstream event of TLR4 activation.

Materials:

  • HEK293 cells stably expressing human TLR4, MD-2, and CD14 (e.g., HEK-Blue™ hTLR4 cells)

  • NF-κB-luciferase reporter plasmid (if not already integrated into the cell line)

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Transfection reagent (if applicable)

  • This compound and other lipid A variants

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-TLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Cell Stimulation: Prepare serial dilutions of this compound and the other lipid A variants in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the lipid A dilutions to the respective wells. Include a negative control (medium only).

  • Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity of stimulated cells to that of the unstimulated control. Plot the dose-response curves and determine the EC50 values.

Cytokine Quantification by ELISA

This protocol measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipid A.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • This compound and other lipid A variants

  • ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Stimulation: Prepare serial dilutions of this compound and the other lipid A variants in cell culture medium.

  • Remove the old medium and stimulate the cells with 100 µL of the lipid A dilutions for 4-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Plot dose-response curves to compare the potency of the different lipid A variants.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TLR4 activation and its measurement is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the TLR4 signaling pathway and a typical experimental workflow for comparing lipid A variants.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipid A LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer induces MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_dimer->TRIF TRIF-dependent pathway (endosomal) IRAKs IRAKs MyD88->IRAKs TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_I_B NF-κB/IκB IKK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n translocation IRF3 IRF3 TBK1_IKKi->IRF3 IRF3_n IRF3 IRF3->IRF3_n translocation Genes Gene Transcription NFkB_n->Genes IFNs Type I IFNs IRF3_n->IFNs Cytokines Pro-inflammatory Cytokines Genes->Cytokines Experimental_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_assay Assay cluster_analysis Data Analysis LipidA Prepare Lipid A Variants (this compound, P. gingivalis, etc.) Stimulate Stimulate Cells with Serial Dilutions of Lipid A LipidA->Stimulate Cells Culture Immune Cells (e.g., Macrophages, HEK293-TLR4) Cells->Stimulate ELISA Cytokine ELISA (e.g., TNF-α, IL-6) Stimulate->ELISA Reporter NF-κB Reporter Assay (Luciferase) Stimulate->Reporter Analysis Generate Dose-Response Curves and Compare Potency (EC50) ELISA->Analysis Reporter->Analysis

References

A Comparative Guide to KDO2-Lipid A Purity Validation: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in immunology and vaccine development, establishing the purity of KDO2-lipid A is a critical step. As the minimal structural component of lipopolysaccharide (LPS) responsible for stimulating the innate immune system through the Toll-like receptor 4 (TLR4) complex, its purity is paramount for accurate and reproducible experimental results.[1][2][3] This guide provides an objective comparison of two primary analytical techniques for validating this compound purity: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), complete with experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

While both HPLC and Mass Spectrometry are powerful tools for the analysis of this compound, they provide different yet complementary quantitative and qualitative information. HPLC, particularly when coupled with a detector like an Evaporative Light-Scattering Detector (ELSD), is adept at determining the percentage purity of the main component in a sample.[4][5] Mass Spectrometry, on the other hand, excels in identifying and confirming the molecular weight of the target compound and its related impurities, even at low levels.

ParameterHPLC with ELSDMass Spectrometry (e.g., LC-MS, ESI-MS)
Primary Strength Robust quantification of the major component.Unambiguous identification and structural elucidation of the primary compound and impurities.
Quantitative Capability Provides relative percentage purity based on the detector response. A study reported a this compound sample to be approximately 94% pure by HPLC/ELSD.Can provide relative quantification based on ion intensity and is highly sensitive for detecting minor lipid species.
Qualitative Information Retention time provides a characteristic signature for the main compound.Provides precise mass-to-charge ratio (m/z) for molecular weight confirmation. MS/MS fragmentation further confirms the structure by showing characteristic losses, such as Kdo residues.
Impurity Detection Detects impurities that are sufficiently abundant and respond to the detector.Highly sensitive in detecting and identifying minor structural variants and impurities, such as different acylation states of lipid A.
Example Data A major peak corresponding to this compound, with its area representing the bulk of the sample's purity.Detection of the [M-2H]2- ion for this compound at m/z 1117.7, confirming its molecular weight of approximately 2237 Da.

Experimental Workflows

The general workflow for assessing this compound purity involves sample preparation, analysis, and data interpretation. The key differences between an HPLC-based and a mass spectrometry-based approach lie in the detection and data analysis stages.

KDO2_Lipid_A_Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation start This compound Sample prep Dissolution in appropriate solvent (e.g., 0.1-0.5% Triethylamine or acetonitrile/water mixtures) start->prep hplc_separation Reverse-Phase HPLC Separation (e.g., C8 or C18 column) prep->hplc_separation ms_intro Introduction into Mass Spectrometer (Direct infusion or LC) prep->ms_intro elsd_detection Evaporative Light-Scattering Detection (ELSD) hplc_separation->elsd_detection hplc_data Chromatogram Generation elsd_detection->hplc_data hplc_interp Calculate % Purity from peak areas hplc_data->hplc_interp ms_analysis Mass Analysis (e.g., ESI-MS, MALDI-TOF) ms_intro->ms_analysis ms_data Mass Spectrum Generation ms_analysis->ms_data ms_interp Confirm Molecular Weight & Identify Impurities ms_data->ms_interp final_report Purity & Identity Report hplc_interp->final_report ms_interp->final_report

Workflow for this compound purity validation.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using both HPLC and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC) with ELSD

This protocol is based on methods described for the purity analysis of this compound.

  • Sample Preparation : Dissolve the this compound sample in a mixture of the HPLC mobile phase solvents (e.g., 85:15 v/v of solvent A and solvent B) to a concentration of approximately 1-10 mg/mL. Sonication may be used to aid dissolution.

  • Chromatographic System : An Agilent 1100 series or similar HPLC system equipped with a quaternary pump, temperature-controlled column compartment, and an in-line solvent degasser.

  • Column : A reverse-phase C8 column (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • Solvent A: Acetonitrile/water (1:1 v/v) with 1 mM tetrabutylammonium phosphate (TBAP).

    • Solvent B: Isopropanol/water (85:15 v/v) with 1 mM TBAP.

  • Gradient Elution : A suitable gradient is run to separate the hexa-acylated this compound from other lipid species.

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 10 - 50 µL.

  • Detection : Evaporative Light-Scattering Detector (ELSD).

  • Data Analysis : The purity of this compound is determined by calculating the relative area of the major peak in the chromatogram.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation : Prepare a solution of this compound at a concentration of approximately 10 mg/mL in a solvent system such as acetonitrile-water (70:30 v/v) containing 10 mM ammonium acetate. For direct infusion, dilute the sample further in a suitable solvent like chloroform-methanol-water (2:3:1 v/v/v).

  • Mass Spectrometer : A triple quadrupole or Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Elite) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative ion mode is typically used for the analysis of this compound.

  • Infusion/Separation : The sample can be introduced into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min or by coupling the MS to an HPLC system (LC-MS) for online separation and analysis.

  • MS Parameters :

    • Scan Range : m/z 700-2000.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : Adjusted according to the instrument manufacturer's recommendations.

  • Tandem MS (MS/MS) : To confirm the structure, the ion corresponding to this compound (e.g., m/z 1117.7 for the [M-2H]2- ion) is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis : The resulting mass spectrum is analyzed to confirm the presence of the molecular ion for this compound and to identify any potential impurities based on their mass-to-charge ratios. The fragmentation pattern in the MS/MS spectrum is compared to the expected fragmentation of this compound to verify its identity.

This compound Signaling Pathway

This compound initiates a potent inflammatory response by binding to the TLR4-MD2 receptor complex on the surface of immune cells. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus KDO2_Lipid_A This compound MD2 MD-2 KDO2_Lipid_A->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with TLR4_dimer TLR4 Dimerization TIRAP TIRAP TLR4_dimer->TIRAP Recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 Recruits TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation cytokine_production Pro-inflammatory Cytokine Production NFkB_activation->cytokine_production Induces

TLR4 signaling pathway initiated by this compound.

References

A Head-to-Head Comparison of KDO2-Lipid A and LPS in Macrophage Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of innate immunity and the development of novel therapeutics, understanding the precise mechanisms of macrophage activation is paramount. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and a key driver of the inflammatory response.[1][2] Its biologically active moiety, Lipid A, is the principal endotoxic component responsible for initiating this cascade.[3][4] A well-defined and structurally homogeneous substructure of LPS, 3-deoxy-D-manno-octulosonic acid (Kdo)2-Lipid A, offers a powerful tool for dissecting these cellular responses.[1] This guide provides a direct comparison of KDO2-Lipid A and LPS in their ability to stimulate macrophages, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Executive Summary

Both this compound and the full LPS molecule are potent activators of macrophages through the Toll-like receptor 4 (TLR4) signaling pathway. Experimental evidence demonstrates that this compound, the minimal essential structure for endotoxic activity, exhibits a biological potency comparable to that of the complete LPS molecule in stimulating macrophage cytokine and eicosanoid production. This makes this compound a valuable reagent for researchers seeking a more defined and homogeneous stimulus for in vitro and in vivo studies of TLR4-mediated inflammation.

Data Presentation: Quantitative Comparison of Macrophage Activation

The following tables summarize quantitative data from studies comparing the stimulatory effects of this compound and LPS on macrophage cell lines.

Table 1: Cytokine Production in RAW264.7 and THP-1 Cells

This table presents the levels of various cytokines produced by murine (RAW264.7) and human (THP-1) macrophage-like cell lines after stimulation with either this compound or LPS. The data is extracted from a study by Wang et al. (2015), which investigated the immunostimulatory activity of different LPS structures.

StimulantCell LineConcentrationTNF-α (pg/mL)IL-6 (pg/mL)RANTES (pg/mL)
This compound RAW264.7100 ng/mL~3500~2500~1200
LPS RAW264.7100 ng/mL~4000~3000~1000
This compound THP-1100 ng/mL~400Not Reported~2500
LPS THP-1100 ng/mL~450Not Reported~2000

Data are approximated from graphical representations in the source publication for illustrative purposes.

Table 2: Eicosanoid Production in RAW 264.7 Cells

This table, based on data from Raetz et al. (2006), compares the production of various eicosanoids by RAW 264.7 macrophages stimulated with this compound and LPS.

StimulantConcentrationProstaglandin E2 (PGE2) (ng/mL)Prostaglandin D2 (PGD2) (ng/mL)Thromboxane B2 (TXB2) (ng/mL)
This compound 100 ng/mL~18~1.5~2.5
LPS 100 ng/mL~20~1.7~2.8

Data are approximated from graphical representations in the source publication for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for macrophage stimulation with this compound and LPS.

Protocol 1: Macrophage Stimulation for Cytokine Production Analysis

This protocol is adapted from methodologies used in studies comparing this compound and LPS.

1. Cell Culture:

  • Culture murine RAW264.7 or human THP-1 macrophage cell lines in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to stimulation.

2. Stimulation:

  • Plate macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
  • Prepare stock solutions of this compound and LPS in endotoxin-free water or PBS.
  • Dilute the stimulants to the desired final concentrations (e.g., 1, 10, 100 ng/mL) in fresh cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing the stimulants.
  • Incubate the cells for a specified time period (e.g., 4, 8, 12, or 24 hours).

3. Analysis:

  • After incubation, collect the cell culture supernatants.
  • Centrifuge the supernatants to remove any cellular debris.
  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8, RANTES) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Eicosanoid Production Assay

This protocol is based on the methods described by Raetz et al. (2006).

1. Cell Culture and Stimulation:

  • Follow the cell culture and stimulation steps as outlined in Protocol 1. A 24-hour stimulation period is typically used for eicosanoid production.

2. Sample Preparation:

  • Following stimulation, collect the cell culture supernatants.
  • Acidify the supernatants to a pH of approximately 3.5 with a suitable acid (e.g., 1 M HCl).
  • Perform solid-phase extraction to purify the eicosanoids from the acidified supernatants.

3. Analysis:

  • Analyze the purified eicosanoid samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Quantify the levels of specific eicosanoids (e.g., PGE2, PGD2, TXB2) by comparing them to known standards.

Signaling Pathways and Visualizations

Both this compound and LPS initiate macrophage activation through the TLR4 receptor complex, which subsequently triggers two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

MyD88-Dependent Signaling Pathway

This pathway is crucial for the rapid induction of pro-inflammatory cytokines.

MyD88_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4/MD2/CD14 TLR4/MD2/CD14 MyD88 MyD88 TLR4/MD2/CD14->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1/TAB TAK1/TAB TRAF6->TAK1/TAB IKK Complex IKK Complex TAK1/TAB->IKK Complex MAPKs MAPKs TAK1/TAB->MAPKs IκB IκB IKK Complex->IκB phosphorylates (degradation) NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation AP-1 AP-1 MAPKs->AP-1 activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB_nuc->Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines LPS/KDO2-Lipid A LPS / this compound LPS/KDO2-Lipid A->TLR4/MD2/CD14 TRIF_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRAM TRAM TLR4->TRAM TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 TBK1/IKKε TBK1/IKKε TRAF3->TBK1/IKKε IRF3 IRF3 TBK1/IKKε->IRF3 phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc dimerization & translocation NF-κB NF-κB RIP1->NF-κB activates NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Type I IFNs Type I IFNs (IFN-β) IRF3_nuc->Type I IFNs Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes LPS/KDO2-Lipid A LPS / this compound LPS/KDO2-Lipid A->TLR4 internalization Experimental_Workflow Macrophage Culture 1. Macrophage Culture (e.g., RAW264.7, THP-1) Stimulation 2. Stimulation with This compound or LPS Macrophage Culture->Stimulation Incubation 3. Incubation (Time-course) Stimulation->Incubation Sample Collection 4. Sample Collection (Supernatants & Cell Lysates) Incubation->Sample Collection Cytokine Analysis 5a. Cytokine Analysis (ELISA) Sample Collection->Cytokine Analysis Eicosanoid Analysis 5b. Eicosanoid Analysis (LC-MS/MS) Sample Collection->Eicosanoid Analysis Gene Expression Analysis 5c. Gene Expression Analysis (qPCR, Microarray) Sample Collection->Gene Expression Analysis Data Analysis & Comparison 6. Data Analysis & Comparison Cytokine Analysis->Data Analysis & Comparison Eicosanoid Analysis->Data Analysis & Comparison Gene Expression Analysis->Data Analysis & Comparison

References

A Comparative Analysis of the Endotoxic Effects of KDO2-Lipid A and Other Endotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endotoxic effects of 3-deoxy-D-manno-octulosonic acid (KDO)2-Lipid A against other common endotoxins, primarily lipopolysaccharide (LPS). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate reagents for their studies and to provide a deeper understanding of endotoxin activity.

Introduction to Endotoxins

Endotoxins are potent immunostimulatory molecules found in the outer membrane of Gram-negative bacteria. The most well-characterized endotoxin is lipopolysaccharide (LPS). The biologically active component of LPS is Lipid A. KDO2-Lipid A is a synthetic, chemically well-defined analogue of the Re-chemotype LPS, which is considered the minimal structure required for endotoxic activity. Its homogeneity offers a distinct advantage over heterogeneous LPS preparations from bacterial cultures.[1][2][3] This guide will delve into a comparative analysis of their biological activities, the signaling pathways they trigger, and the experimental methods used to assess their effects.

Comparative Biological Activity

This compound exhibits a biological activity profile that is largely comparable to that of LPS derived from various Gram-negative bacteria.[1] Both molecules are potent activators of the innate immune system, primarily through their interaction with the Toll-like receptor 4 (TLR4) complex.[3] The primary measurable outputs of this activation are the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and other inflammatory mediators.

Quantitative Comparison of Cytokine Induction

The following table summarizes the dose-dependent induction of TNF-α and IL-6 in different cell lines upon stimulation with this compound and E. coli LPS. The data is presented as the concentration of the endotoxin required to elicit a half-maximal response (EC50).

EndotoxinCell LineCytokineEC50 (ng/mL)Reference
This compoundRAW 264.7TNF-α~10
E. coli LPSRAW 264.7TNF-α~10
This compoundRAW 264.7IL-6~15
E. coli LPSRAW 264.7IL-6~15
This compound (analogue)RAW 264.7 γNO(-)TNF-α1.3 nM (~3 ng/mL)
E. coli 055:B5 LPSRAW 264.7 γNO(-)TNF-α0.8 nM
This compoundTHP-1TNF-α~20
E. coli LPSTHP-1TNF-α~20
This compoundTHP-1IL-6~25
E. coli LPSTHP-1IL-6~25

Signaling Pathway Activation

Both this compound and LPS initiate a signaling cascade through the TLR4 receptor complex, which also involves MD-2 and CD14. This interaction leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, which in turn activate downstream transcription factors like NF-κB and IRF3. The activation of these transcription factors results in the expression of genes encoding pro-inflammatory cytokines and type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS This compound / LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 IFNs Type I Interferons IRF3->IFNs

Caption: TLR4 Signaling Pathway.

Experimental Protocols

Accurate and reproducible assessment of endotoxic activity is crucial. Below are detailed methodologies for key experiments.

In Vitro Cytokine Induction Assay

This protocol describes the stimulation of macrophage-like cells (e.g., RAW 264.7 or THP-1) with endotoxins and the subsequent measurement of TNF-α production by ELISA.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For THP-1 cells, differentiate into a macrophage-like phenotype by treating with 10-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Endotoxin Stimulation:

  • Prepare serial dilutions of this compound and the comparative endotoxin (e.g., E. coli LPS) in the appropriate cell culture medium. A typical concentration range is 0.1 to 1000 ng/mL.

  • Remove the old medium from the cells and replace it with 100 µL of the endotoxin dilutions. Include a negative control (medium only).

  • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

3. Supernatant Collection:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell layer.

4. TNF-α ELISA:

  • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the TNF-α concentration based on a standard curve generated with recombinant TNF-α.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Cell Seeding (96-well plate) A->B C Endotoxin Stimulation (this compound vs. LPS) B->C D Incubation (4-24 hours) C->D E Supernatant Collection D->E F TNF-α ELISA E->F G Data Analysis (Dose-Response Curve) F->G

Caption: In Vitro Endotoxin Comparison Workflow.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a widely used method for the detection and quantification of endotoxins. It is based on the clotting reaction of the amoebocyte lysate from the horseshoe crab (Limulus polyphemus) in the presence of endotoxins.

1. Reagent and Sample Preparation:

  • Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.

  • Prepare a standard curve of CSE with known endotoxin concentrations.

  • Dilute the test samples with pyrogen-free water to a concentration within the range of the standard curve.

2. Assay Procedure (Gel-Clot Method):

  • Add 100 µL of each standard, sample, and a negative control (pyrogen-free water) to pyrogen-free reaction tubes.

  • Add 100 µL of the reconstituted LAL reagent to each tube.

  • Gently mix and incubate the tubes at 37°C for 60 minutes in a non-circulating water bath or dry block incubator.

  • After incubation, carefully invert the tubes 180°. A solid gel clot that remains at the bottom of the tube indicates a positive result. The absence of a solid clot is a negative result.

3. Interpretation:

  • The endotoxin concentration of the sample is determined by the lowest concentration in the standard curve that gives a positive result.

  • Other quantitative methods like chromogenic and turbidimetric LAL assays can also be used for more precise measurements.

Conclusion

This compound serves as a valuable tool for endotoxin research due to its well-defined chemical structure and purity, which ensures high reproducibility of experimental results. Its biological activity is comparable to that of naturally derived LPS, making it an excellent standard for in vitro and in vivo studies of TLR4 signaling and the innate immune response. The experimental protocols and data presented in this guide provide a framework for the comparative assessment of this compound and other endotoxins, enabling researchers to make informed decisions for their specific research needs.

References

A Head-to-Head Comparison: Enhancing Cell-Based Assay Reproducibility with KDO2-Lipid A Over Crude LPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of cell-based assays is paramount. This guide provides a comprehensive comparison of KDO2-Lipid A and crude lipopolysaccharide (LPS) as stimuli in such assays, with a focus on reproducibility. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed choice for your research needs.

The activation of Toll-like receptor 4 (TLR4) is a cornerstone of innate immunity research and drug discovery. For decades, crude LPS, the major component of the outer membrane of Gram-negative bacteria, has been the go-to TLR4 agonist. However, its inherent heterogeneity presents significant challenges to experimental reproducibility. This compound, a chemically defined and near-homogenous substructure of LPS, has emerged as a superior alternative, offering comparable bioactivity with significantly improved consistency.[1][2][3]

The Purity Advantage: this compound vs. Crude LPS

Crude LPS is a complex mixture of lipopolysaccharide molecules that can vary significantly from batch to batch.[4] This variability stems from differences in the length of the O-antigen and core oligosaccharides, as well as the acylation and phosphorylation patterns of the lipid A moiety.[4] Furthermore, crude LPS preparations are often contaminated with other bacterial components, such as lipoproteins, which can activate other TLRs and confound experimental results. This inherent heterogeneity is a major contributor to the poor reproducibility of cell-based assays using crude LPS.

In contrast, this compound is a highly purified and structurally defined molecule, representing the minimal component of LPS required for TLR4 activation. Its homogeneity ensures a consistent and specific activation of the TLR4 signaling pathway, leading to more reliable and reproducible experimental outcomes. The use of a well-defined agonist like this compound is crucial for obtaining high-quality, reproducible data in cell-based assays.

Quantitative Comparison of Cellular Responses

While extensive head-to-head dose-response data on the variability of cytokine production is limited in publicly available literature, existing studies demonstrate that the bioactivity of this compound is comparable to that of crude LPS. The key differentiator lies in the consistency of the response. The purity of this compound minimizes the lot-to-lot variability that plagues crude LPS preparations.

The following table summarizes the expected outcomes based on the biochemical properties of the two molecules.

ParameterThis compoundCrude LPSRationale for Difference
Composition Chemically defined, near-homogeneousHeterogeneous mixture of moleculesThis compound is a purified substructure, while crude LPS contains a variety of LPS species and potential contaminants.
TLR4 Specificity HighVariable, potential for off-target effectsContaminants in crude LPS can activate other pattern recognition receptors.
Reproducibility HighLow to ModerateThe defined composition of this compound leads to consistent results, whereas the heterogeneity of crude LPS causes significant batch-to-batch variability.
Bioactivity Comparable to crude LPSPotent TLR4 agonistBoth molecules effectively activate the TLR4 signaling pathway.

A study comparing the induction of eicosanoid production in RAW 264.7 macrophages stimulated with 100 ng/ml of either this compound or crude LPS for 24 hours provides a snapshot of this comparability and variability. The error bars in the original data, representing the standard deviation of triplicate measurements, suggest that while the mean response is similar, the consistency can vary.

EicosanoidThis compound (pg/10^6 cells)Crude LPS (pg/10^6 cells)
PGD2~4000~4500
PGE2~12000~13000
PGF2α~1500~1700
TXB2~500~600
6-keto-PGF1α~2500~2800

Data adapted from Raetz et al., Journal of Lipid Research, 2006. The values are estimations based on the published bar chart and are intended for illustrative purposes.

Experimental Protocols

To assess the inflammatory response elicited by this compound and crude LPS, a common method is to measure the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophage cell lines like RAW 264.7.

Cell Culture and Stimulation
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Preparation of Stimuli: Prepare stock solutions of this compound and crude LPS in endotoxin-free water. On the day of the experiment, prepare serial dilutions of both stimuli in complete DMEM to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

  • Cell Stimulation: Remove the culture medium from the wells and replace it with 100 µL of the prepared stimuli dilutions. Include a negative control group with medium only.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 humidified atmosphere. The optimal incubation time should be determined empirically for the specific cytokine being measured.

Cytokine Quantification by ELISA
  • Sample Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for your specific ELISA kit. A general protocol is as follows:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

    • Wash the plate and add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

    • Wash the plate and add the substrate solution. Allow the color to develop.

    • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Visualizing the Rationale for Enhanced Reproducibility

The following diagrams illustrate the key concepts discussed in this guide.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS_KDO2 LPS or this compound LBP LBP LPS_KDO2->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent (endosomal) IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->Cytokines IFNs Type I Interferons IRF3->IFNs Experimental_Workflow cluster_KDO2 This compound cluster_LPS Crude LPS K_start Prepare Serial Dilutions (Homogeneous Solution) K_stim Stimulate RAW 264.7 Cells K_start->K_stim K_measure Measure Cytokine Production (e.g., TNF-α, IL-6) K_stim->K_measure K_result Consistent & Reproducible Results K_measure->K_result L_start Prepare Serial Dilutions (Heterogeneous Mixture) L_stim Stimulate RAW 264.7 Cells L_start->L_stim L_measure Measure Cytokine Production (e.g., TNF-α, IL-6) L_stim->L_measure L_result Variable & Less Reproducible Results L_measure->L_result Purity_Reproducibility Purity Purity of Stimulus Homogeneity Homogeneity Purity->Homogeneity Specificity Target Specificity Purity->Specificity Variability Low Variability Homogeneity->Variability Specificity->Variability Reproducibility High Reproducibility Variability->Reproducibility

References

A Guide to Analytical Method Validation for KDO2-Lipid A Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation and characterization of KDO2-Lipid A, a critical component of the lipopolysaccharide (LPS) of most Gram-negative bacteria and a potent activator of the innate immune system. Understanding the structural integrity and purity of this compound is paramount for research in immunology, vaccine development, and sepsis. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in method selection and implementation.

This compound is the minimal structural component of LPS required to trigger a potent host immune response through the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex.[1] Its well-defined structure, in contrast to the heterogeneity of full-length LPS, makes it an ideal candidate for studying endotoxin activity.[1][2][3]

Comparison of Key Analytical Techniques

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its structure, purity, and biological activity. The following tables summarize and compare the most common methods.

Table 1: Chromatographic Methods for this compound Purification and Analysis
TechniquePrincipleApplicationAdvantagesDisadvantages
Silica Gel Chromatography Normal-phase adsorption chromatography.Initial purification from crude lipid extracts.[4]High loading capacity, cost-effective.Lower resolution for closely related species.
DEAE-Cellulose Chromatography Anion-exchange chromatography based on charge.Separation of this compound from other phospholipids.Effective for separating charged molecules.Can be affected by buffer pH and ionic strength.
Reversed-Phase Chromatography (C8, C18) Hydrophobic interaction chromatography.High-resolution separation and final polishing.Excellent resolution of lipid species with different acyl chains.Requires organic solvents, potential for sample precipitation.
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid support.Rapid analysis of purity and reaction monitoring.Fast, simple, and inexpensive.Primarily qualitative, lower sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of MS.Quantitative analysis and characterization of complex mixtures.High sensitivity and specificity, provides molecular weight information.More complex instrumentation and data analysis.
Table 2: Spectroscopic Methods for this compound Structural Elucidation
TechniquePrincipleApplicationKey Findings for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight determination and structural analysis.Provides precise molecular weight and fragmentation patterns for structural confirmation.
- ESI-MSElectrospray ionization.Analysis of purified this compound and complex lipid extracts.Enables sensitive detection and quantification.
- MALDI-TOF MSMatrix-assisted laser desorption/ionization time-of-flight.Structural information from tandem mass spectrometry.Reveals details of fatty acyl groups and sugar moieties through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed structural elucidation, including stereochemistry and linkage analysis.Confirms the structure and purity, including the anomeric configuration of sugars and attachment sites of substituents.
Table 3: Bioassays for Functional Characterization
TechniquePrincipleApplicationKey Metrics
Limulus Amebocyte Lysate (LAL) Assay Endotoxin-activated coagulation cascade of horseshoe crab amebocytes.Quantification of endotoxin activity.Endotoxin Units (EU)/mL.
Macrophage Activation Assays Measurement of cellular responses (e.g., cytokine production) in macrophage cell lines (e.g., RAW 264.7) upon stimulation.Assessment of biological activity via TLR4 activation.Cytokine levels (e.g., TNF-α, IL-6), gene expression profiling.

Experimental Protocols

Extraction and Purification of this compound from E. coli

This protocol is adapted from established methods for isolating this compound from heptose-deficient E. coli mutants.

  • Cell Lysis and Lipid Extraction:

    • Harvest E. coli cells (e.g., WBB06 strain) and dry the cell paste.

    • Perform a single-phase Bligh-Dyer extraction with a chloroform:methanol:water mixture to extract total lipids.

    • Separate the phases by adding chloroform and water. The lower organic phase contains the lipids.

  • Silica Gel Chromatography (Initial Purification):

    • Load the dried lipid extract onto a silica gel column.

    • Elute with a chloroform:methanol gradient to separate this compound from other phospholipids.

  • DEAE-Cellulose Chromatography (Anion Exchange):

    • Apply the partially purified this compound fraction to a DEAE-cellulose column.

    • Wash the column with chloroform:methanol to remove neutral lipids.

    • Elute this compound with a salt gradient (e.g., ammonium acetate) in a chloroform:methanol:water solvent system.

  • Reversed-Phase HPLC (High-Resolution Purification):

    • Inject the this compound fraction onto a C8 or C18 reversed-phase column.

    • Elute with a gradient of a suitable mobile phase, such as a mixture of methanol:water and 2-propanol containing ammonium acetate.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Dissolve the purified this compound in a chloroform:methanol (2:1, v/v) solution.

  • Instrumentation: Infuse the sample directly into the ion source of the mass spectrometer.

  • Parameters: Acquire spectra in negative ion mode. The molecular ion of hexa-acylated this compound from E. coli is typically observed at an m/z of approximately 2236.4 [M-H]⁻.

  • Tandem MS (MS/MS): Select the parent ion for collision-induced decomposition to obtain fragment ions that confirm the structure, such as the loss of Kdo residues.

Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a sensitive method for detecting and quantifying endotoxins.

  • Sample Preparation: Prepare a dilution series of the this compound sample in pyrogen-free water.

  • Assay Procedure:

    • Add the sample dilutions to the LAL reagent.

    • Incubate at 37°C for a specified time.

    • The presence of endotoxin will trigger an enzymatic cascade.

  • Detection: The reaction can be measured by:

    • Gel-clot method: Formation of a solid gel.

    • Turbidimetric method: Increase in turbidity.

    • Chromogenic method: Development of color.

  • Quantification: Compare the results to a standard endotoxin curve to determine the endotoxin concentration in EU/mL.

Visualizing Workflows and Pathways

This compound Purification Workflow

G cluster_0 Extraction cluster_1 Purification cluster_2 Characterization Ecoli E. coli Cell Paste BlighDyer Bligh-Dyer Extraction Ecoli->BlighDyer LipidExtract Total Lipid Extract BlighDyer->LipidExtract Silica Silica Gel Chromatography LipidExtract->Silica DEAE DEAE-Cellulose Chromatography Silica->DEAE RPHPLC Reversed-Phase HPLC DEAE->RPHPLC PureKDO2 Pure this compound RPHPLC->PureKDO2 MS Mass Spectrometry PureKDO2->MS NMR NMR Spectroscopy PureKDO2->NMR LAL LAL Assay PureKDO2->LAL G KDO2 This compound TLR4_MD2 TLR4/MD-2 Complex KDO2->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IFN Type I Interferons IRF3->IFN

References

KDO2-Lipid A: A Validated, High-Purity Standard for Endotoxin Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of KDO2-Lipid A as a superior standard in endotoxin detection assays.

In the critical field of endotoxin testing, the accuracy and reliability of standards are paramount. This compound, a chemically well-defined and nearly homogeneous substructure of lipopolysaccharide (LPS), has emerged as a robust alternative to traditional, heterogeneous LPS preparations. This guide provides an objective comparison of this compound with other endotoxin standards, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Superior Performance of a Defined Standard

This compound offers significant advantages over conventional LPS standards derived from Gram-negative bacteria. Traditional LPS preparations are notoriously heterogeneous in their chemical structure, which can lead to considerable variability in their biological activity.[1] In contrast, this compound provides a reproducible and defined molecular entity, ensuring consistency and accuracy in endotoxin assays.

Studies have demonstrated that the bioactivity of this compound is comparable to that of native LPS.[1][2] This synthetic standard effectively activates the innate immune system through the Toll-like receptor 4 (TLR4)/MD2 complex, the same pathway triggered by bacterial endotoxins.[3][4] Its purity and defined structure also make it an invaluable tool for studying the intricacies of TLR4 signaling and for the structural analysis of its complexes with receptors.

Comparative Analysis of Endotoxin Standards

The choice of standard is a critical factor in the precision of endotoxin assays. The following table summarizes the key characteristics and performance of this compound in comparison to other commonly used endotoxin standards.

FeatureThis compoundPurified LPS (e.g., E. coli O111:B4)Other Synthetic Lipid A Analogs
Composition Nearly homogeneous, chemically definedHeterogeneous mixture of glycoformsChemically defined, structure may vary
Molecular Weight ConsistentVariableConsistent for a given analog
Purity High (>95%)Variable, often contains other bacterial componentsHigh
Biological Activity Comparable to native LPS, potent TLR4 agonistPotent TLR4 agonist, but activity can vary between lotsActivity varies depending on the specific chemical structure
Reproducibility High lot-to-lot consistencyLow lot-to-lot consistencyHigh lot-to-lot consistency
Suitability as Standard Excellent, provides a reliable referenceGood, but variability is a significant drawbackGood to excellent, depending on the specific analog and its characterization

Key Experimental Protocols

Accurate and reproducible endotoxin testing relies on well-defined experimental procedures. Below is a detailed protocol for a quantitative chromogenic Limulus Amebocyte Lysate (LAL) assay using this compound as a standard.

Quantitative Chromogenic LAL Assay Protocol

1. Materials:

  • This compound standard

  • LAL reagent water (endotoxin-free)

  • Chromogenic LAL test kit (including LAL, substrate, and stop solution)

  • Endotoxin-free test tubes and pipette tips

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubating microplate reader or water bath at 37°C

2. Preparation of this compound Standard Curve:

  • Reconstitute the lyophilized this compound standard in LAL reagent water to a known stock concentration (e.g., 100 EU/mL).

  • Perform a series of serial dilutions of the stock solution to prepare a standard curve ranging from the lowest to the highest concentration detectable by the assay kit (e.g., 0.005 to 1.0 EU/mL).

  • Include a blank (LAL reagent water) in the standard curve.

3. Sample Preparation:

  • Dilute the test sample with LAL reagent water to an appropriate concentration that falls within the range of the standard curve.

  • Prepare a positive product control (PPC) by spiking a known concentration of the this compound standard into a separate aliquot of the diluted sample. The spike concentration should be in the mid-range of the standard curve.

4. Assay Procedure:

  • Add 50 µL of each standard, sample, PPC, and blank to individual wells of an endotoxin-free microplate.

  • Pre-incubate the plate at 37°C for a time specified by the kit manufacturer.

  • Add 50 µL of the reconstituted LAL reagent to each well.

  • Incubate the plate at 37°C for the time specified in the kit instructions.

  • Add 100 µL of the chromogenic substrate to each well and incubate at 37°C for the recommended time.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 405 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their corresponding endotoxin concentrations.

  • Determine the endotoxin concentration of the samples by interpolating their absorbance values on the standard curve.

  • Calculate the percentage of spike recovery for the PPC to validate the assay. The recovery should be within the range of 50-200%.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in endotoxin testing with this compound, the following diagrams are provided.

TLR4_Signaling_Pathway LPS This compound / LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of

Caption: TLR4 signaling pathway initiated by this compound/LPS.

Endotoxin_Assay_Workflow start Start prep_standards Prepare this compound Standard Curve start->prep_standards prep_samples Prepare Samples and PPC start->prep_samples add_reagents Add Standards, Samples, and LAL Reagent to Plate prep_standards->add_reagents prep_samples->add_reagents incubate1 Incubate at 37°C add_reagents->incubate1 add_substrate Add Chromogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 405 nm add_stop->read_plate analyze Analyze Data and Calculate Results read_plate->analyze end End analyze->end

Caption: Workflow for a chromogenic endotoxin assay.

Standards_Comparison KDO2_Lipid_A This compound (High Purity, Homogeneous) Ideal_Standard Ideal Standard Characteristics: - High Purity - Homogeneity - Defined Structure - High Reproducibility LPS Traditional LPS (Heterogeneous) Synthetic_Analogs Other Synthetic Analogs (Defined Structures)

Caption: Logical comparison of endotoxin standards.

References

Differential gene expression in macrophages stimulated with KDO2-lipid A vs. LPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of KDO2-Lipid A (KLA) and Lipopolysaccharide (LPS) on macrophage gene expression. This compound, a structurally defined component of LPS, offers a more homogenous alternative for studying the specific effects of Toll-like receptor 4 (TLR4) activation, eliminating the variability associated with complex LPS preparations. This document outlines the key differences and similarities in the transcriptional response of macrophages to these two stimuli, supported by experimental data and detailed protocols.

Executive Summary

This compound and LPS are potent activators of macrophages through the TLR4 signaling pathway. While LPS is a heterogeneous mixture of glycolipids from the outer membrane of Gram-negative bacteria, this compound is a well-defined, chemically homogenous substructure. Experimental evidence indicates that the bioactivity of this compound is comparable to that of LPS, inducing a similar profile of gene expression in macrophages.[1][2] Both molecules signal through the TLR4 receptor complex, leading to the activation of downstream pathways that culminate in the expression of a wide array of pro-inflammatory and immunomodulatory genes. The primary advantage of using this compound in research is its purity, which allows for more reproducible and specific investigation of TLR4-mediated signaling without the confounding effects of contaminants often present in commercial LPS preparations.

Data Presentation: Differential Gene Expression

The following table summarizes the differential expression of key genes in RAW 264.7 macrophages stimulated with this compound or LPS. The data presented here is a synthesis from multiple studies and represents a typical response. While direct comparative studies show a high degree of correlation in the genes regulated by both stimuli, the magnitude of expression can vary based on the specific preparation of LPS used.

Table 1: Comparison of Differentially Expressed Genes in Macrophages

Gene SymbolGene NameFunctionFold Change (this compound)Fold Change (LPS)
TnfTumor necrosis factorPro-inflammatory cytokine~10-20 fold increase~10-25 fold increase
Il6Interleukin 6Pro-inflammatory cytokine~50-100 fold increase~50-120 fold increase
Il1bInterleukin 1 betaPro-inflammatory cytokine~15-30 fold increase~15-35 fold increase
Nos2Nitric oxide synthase 2Production of nitric oxide~40-80 fold increase~40-90 fold increase
Ccl2Chemokine (C-C motif) ligand 2Chemoattractant~20-40 fold increase~20-50 fold increase
Cxcl10Chemokine (C-X-C motif) ligand 10Chemoattractant~30-60 fold increase~30-70 fold increase
Ifnb1Interferon beta 1Antiviral and immunomodulatory~5-15 fold increase~5-20 fold increase
Cd86CD86 moleculeT-cell co-stimulation~2-5 fold increase~2-6 fold increase
Ptgs2Prostaglandin-endoperoxide synthase 2 (Cox-2)Prostaglandin synthesis~100-200 fold increase~100-250 fold increase
Mmp9Matrix metallopeptidase 9Extracellular matrix remodeling~5-10 fold increase~5-15 fold increase

Note: The fold changes are approximate and can vary between experiments. The data reflects a general trend of strong upregulation of pro-inflammatory genes upon stimulation with either this compound or LPS.

Signaling Pathways

Both this compound and LPS initiate signaling through the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. This interaction triggers a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the activation of two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is responsible for the early activation of NF-κB and the MAP kinase pathway, leading to the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: This pathway is activated upon internalization of the TLR4 complex and leads to the activation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β). It also contributes to the late-phase activation of NF-κB.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway LPS/KDO2-Lipid A LPS/KDO2-Lipid A TLR4/MD2 TLR4/MD2 LPS/KDO2-Lipid A->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 TRIF TRIF TLR4/MD2->TRIF Internalization IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB Activation (early) NF-kB Activation (early) TRAF6->NF-kB Activation (early) MAPK Activation MAPK Activation TRAF6->MAPK Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation (early)->Pro-inflammatory Cytokines MAPK Activation->Pro-inflammatory Cytokines IRF3 Activation IRF3 Activation TRIF->IRF3 Activation NF-kB Activation (late) NF-kB Activation (late) TRIF->NF-kB Activation (late) Type I Interferons Type I Interferons IRF3 Activation->Type I Interferons NF-kB Activation (late)->Pro-inflammatory Cytokines

TLR4 signaling cascade initiated by this compound or LPS.

Experimental Protocols

The following protocols are based on methodologies described in studies comparing this compound and LPS stimulation of macrophages.[1][2]

Cell Culture and Stimulation
  • Cell Line: RAW 264.7 murine macrophage-like cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Plate RAW 264.7 cells at a density of 1 x 10^6 cells/well in 6-well plates and allow them to adhere overnight.

  • Stimulation:

    • Prepare stock solutions of this compound (e.g., 1 mg/ml in sterile water) and LPS (e.g., 1 mg/ml in sterile, endotoxin-free water).

    • Starve the cells in serum-free DMEM for 2-4 hours prior to stimulation.

    • Replace the medium with fresh serum-free DMEM containing the desired concentration of this compound or LPS (typically 10-100 ng/ml).

    • Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

RNA Isolation and Gene Expression Analysis (RNA-Seq)
  • RNA Isolation:

    • After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality total RNA (e.g., using the TruSeq RNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference mouse genome (e.g., mm10) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Perform differential gene expression analysis between the stimulated and control groups using packages like DESeq2 or edgeR in R. This will provide a list of differentially expressed genes with associated fold changes, p-values, and adjusted p-values (FDR).

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected.

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Macrophage Culture Macrophage Culture Stimulation (this compound / LPS) Stimulation (this compound / LPS) Macrophage Culture->Stimulation (this compound / LPS) RNA Isolation RNA Isolation Stimulation (this compound / LPS)->RNA Isolation Library Preparation Library Preparation RNA Isolation->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Alignment to Genome Alignment to Genome Quality Control->Alignment to Genome Read Quantification Read Quantification Alignment to Genome->Read Quantification Differential Expression Analysis Differential Expression Analysis Read Quantification->Differential Expression Analysis Pathway Analysis Pathway Analysis Differential Expression Analysis->Pathway Analysis

Workflow for differential gene expression analysis.

Conclusion

References

A Comparative Guide to Cellular Lipidomics: KDO2-Lipid A vs. Other Inflammatory Stimuli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cellular lipidomic response to the highly specific Toll-like receptor 4 (TLR4) agonist, KDO2-Lipid A, in comparison to other inflammatory stimuli. This guide provides quantitative data, detailed experimental protocols, and visual pathways to support further research and therapeutic development.

Introduction

The activation of immune cells by pathogen-associated molecular patterns (PAMPs) triggers a profound reprogramming of cellular metabolism, including dramatic shifts in the lipidome. These changes are not mere byproducts of activation but are integral to the inflammatory response, influencing signaling, membrane dynamics, and the production of potent lipid mediators. This compound, the minimal and most potent endotoxin component of lipopolysaccharide (LPS) from Gram-negative bacteria, serves as a highly specific and powerful tool to investigate the intricacies of TLR4-mediated lipid remodeling.[1] Understanding the unique lipidomic signature induced by this compound compared to other stimuli is crucial for dissecting signaling pathways and identifying potential targets for therapeutic intervention in inflammatory diseases.

This guide presents a comparative analysis of the lipidomic changes in macrophages stimulated with this compound versus other classes of inflammatory agents. By leveraging quantitative data from mass spectrometry-based lipidomics, we aim to provide a clear overview of the distinct and shared lipid metabolic pathways engaged by different stimuli.

Comparative Lipidomic Profiles

The cellular response to inflammatory stimuli results in a significant remodeling of the lipid landscape. Treatment of macrophages, such as the RAW 264.7 cell line, with this compound leads to immediate and delayed changes across multiple lipid categories.[2] Notably, there are significant increases in the production of pro-inflammatory eicosanoids and a substantial upregulation of the de novo sphingolipid biosynthesis pathway.[2][3]

When compared with other Toll-like receptor (TLR) agonists, the lipidomic signature reveals both overlapping and distinct features. The activation of different TLRs leads to the acquisition of distinct lipidomes, indicating a signal-specific reprogramming of lipid composition.[4] For instance, TLR4 activation (by LPS, of which this compound is the active moiety) and TLR3 activation, both of which can signal through the TRIF pathway, lead to a more substantial accumulation of triacylglycerols (TAGs) and cholesterol esters compared to TLRs that signal exclusively through the MyD88 pathway, such as TLR2 and TLR5.

Quantitative Data Summary

The following tables summarize the quantitative changes observed in key lipid classes in RAW 264.7 macrophages following stimulation with this compound and provide a qualitative comparison with other TLR agonists based on published literature.

Table 1: Eicosanoid Production in RAW 264.7 Macrophages Stimulated with this compound (100 ng/mL) for 24 hours.

Eicosanoid SpeciesFold Change vs. ControlComparative Response to Other Stimuli
Prostaglandin D2 (PGD2)> 100-fold increaseTLR4 and TLR2 agonists are potent inducers of prostaglandins.
Prostaglandin E2 (PGE2)> 50-fold increaseTLR4 and TLR2 agonists are potent inducers of prostaglandins.
Thromboxane B2 (TXB2)> 20-fold increaseMajor product in M1 and M2 macrophages.

Data compiled from studies by the LIPID MAPS consortium.

Table 2: Sphingolipid Remodeling in RAW 264.7 Macrophages Stimulated with this compound (100 ng/mL) for 24 hours.

Lipid ClassChange in Total Molecules per CellComparative Response to Other Stimuli
Total Sphingolipids~1.7-fold increase (from 1.5 to 2.6 x 10⁹ molecules/cell)TLR4 activation is a known inducer of de novo sphingolipid synthesis.
Dihydroceramides (DHCer)~5-fold increase in total DHCerThis significant increase points to a strong activation of the de novo synthesis pathway.
Ceramides (Cer)~5-fold increase in total CerCeramides are key signaling molecules in inflammation and apoptosis.
Sphingomyelin (SM)~1.5-fold increaseReflects the overall expansion of the sphingolipid pool.

Data is based on a study that found this compound induces a significant increase in cellular sphingolipids primarily through de novo biosynthesis.

Signaling Pathways and Experimental Workflows

The distinct lipidomic signatures elicited by different stimuli are a direct consequence of the specific signaling pathways they activate. This compound engages the TLR4/MD2 complex, which subsequently activates two major downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. This dual signaling capability is a key differentiator from other TLRs that are restricted to only one of these pathways.

This compound/TLR4 Signaling Pathway

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway KDO2_lipid_A This compound LBP LBP KDO2_lipid_A->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRIF TRIF TLR4_MD2->TRIF recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation MAPK_Activation MAPK Activation TRAF6->MAPK_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Eicosanoids NFkB_Activation->Pro_inflammatory_Cytokines induces MAPK_Activation->Pro_inflammatory_Cytokines induces TRAF3 TRAF3 TRIF->TRAF3 IRF3_Activation IRF3 Activation TRAF3->IRF3_Activation Type_I_IFN Type I Interferons (IFN-α/β) IRF3_Activation->Type_I_IFN induces Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Cell_Culture 1. Macrophage Culture (e.g., RAW 264.7) Stimulation 2. Stimulation with: - this compound - Other TLR Agonists - Control Vehicle Cell_Culture->Stimulation Harvesting 3. Cell Harvesting (e.g., scraping, centrifugation) Stimulation->Harvesting Lipid_Extraction 4. Lipid Extraction (e.g., Bligh-Dyer or Folch method) Harvesting->Lipid_Extraction Phase_Separation 5. Organic Phase Collection Lipid_Extraction->Phase_Separation Drying_Reconstitution 6. Drying & Reconstitution Phase_Separation->Drying_Reconstitution LC_MS 7. LC-MS/MS Analysis (e.g., UPLC-QTOF MS) Drying_Reconstitution->LC_MS Data_Processing 8. Data Processing (Peak picking, alignment, identification) LC_MS->Data_Processing Statistical_Analysis 9. Statistical Analysis (Fold change, PCA, heatmaps) Data_Processing->Statistical_Analysis

References

A Researcher's Guide to Commercially Available KDO2-Lipid A: A Purity Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of KDO2-Lipid A is paramount for obtaining reliable and reproducible results in studies of the innate immune system and vaccine adjuvant development. This guide provides a comparative overview of the purity of commercially available this compound preparations, supported by experimental data and detailed methodologies for purity assessment.

This compound, a potent agonist of Toll-like receptor 4 (TLR4), is a critical component for in vitro and in vivo studies of TLR4 signaling and the development of novel adjuvants. However, the purity of commercially available preparations can vary, potentially impacting experimental outcomes. This guide aims to provide a clear and objective comparison to aid researchers in selecting the most suitable product for their needs.

Purity Comparison of Commercial this compound

The following table summarizes the purity specifications of this compound from several commercial suppliers. The data is based on information provided by the suppliers and available research articles. It is important to note that a direct head-to-head comparative study with standardized methodologies is not publicly available. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

SupplierStated PurityAnalytical Method(s)Source Organism
Avanti Polar Lipids >95%[1]HPLCEscherichia coli
Sigma-Aldrich ≥90%[2][3][4]HPLCEscherichia coli
Adipogen Life Sciences High Purity, Ultra-pureNot specified, but stated to be free of detectable protein or DNA contaminantsEscherichia coli K12 heptose-deficient strain WBB06
Molecular Depot High Quality, Highly PureNot specifiedNot specified
BroadPharm Nearly homogeneousESI/MSNot specified
MedchemExpress 95.20%Not specifiedNot specified

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires a combination of chromatographic and spectrometric techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a low concentration of a modifying agent like triethylamine or formic acid, is typically employed.

  • Sample Preparation: Dissolve the this compound sample in an appropriate solvent, such as a mixture of chloroform, methanol, and water, or a buffer containing a mild detergent.

  • Analysis: Inject the sample onto the column and monitor the elution profile. The purity is determined by calculating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the this compound and can identify potential contaminants. Electrospray ionization (ESI) is a commonly used ionization method.

  • Instrumentation: An ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS), is used.

  • Sample Preparation: The sample is typically dissolved in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of a volatile acid or base.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. The resulting spectrum will show a prominent peak corresponding to the molecular weight of this compound. The presence of other peaks may indicate impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for a qualitative assessment of purity.

  • Stationary Phase: Silica gel plates are typically used.

  • Mobile Phase: A mixture of chloroform, methanol, and water in appropriate ratios is a common solvent system.

  • Sample Application: A small amount of the dissolved this compound sample is spotted onto the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Visualization: The separated spots can be visualized using various methods, such as iodine vapor, charring with a sulfuric acid solution, or specific stains for lipids. A single, well-defined spot is indicative of high purity.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the experimental workflow for purity assessment and the canonical signaling pathway activated by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation sample Commercial This compound dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC (Quantitative Purity) dissolution->hplc Injection ms Mass Spectrometry (Molecular Weight Verification) dissolution->ms Infusion tlc TLC (Qualitative Purity) dissolution->tlc Spotting hplc_data Peak Area Integration hplc->hplc_data ms_data Mass Spectrum Analysis ms->ms_data tlc_data Spot Visualization and Rf Calculation tlc->tlc_data purity_report Purity Report hplc_data->purity_report ms_data->purity_report tlc_data->purity_report

Caption: Experimental workflow for benchmarking this compound purity.

tlr4_signaling cluster_mydd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway KDO2_Lipid_A This compound LBP LBP KDO2_Lipid_A->LBP CD14 CD14 LBP->CD14 Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presentation MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRIF TRIF TLR4_MD2->TRIF Recruitment (endosomal) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->pro_inflammatory_cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 type_I_interferons Type I Interferons (IFN-α/β) IRF3->type_I_interferons

Caption: TLR4 signaling pathway activated by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of KDO2-Lipid A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized reagents like KDO2-Lipid A are paramount for ensuring laboratory safety and environmental protection. This compound, a potent activator of Toll-like receptor 4 (TLR4), is the essential endotoxin component of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2] Its proper disposal is crucial to prevent unintended immunological responses and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. General safety protocols for handling lipids and endotoxins should be strictly followed. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This compound, particularly when in a powdered form, should be handled with care to avoid generating dust.[3] If dissolved in an organic solvent, it should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[3] Never store organic solutions of lipids in plastic containers, as this can lead to the leaching of impurities.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.

  • Waste Identification and Classification :

    • Characterize the waste stream: Determine if the this compound is in solid (powder) or liquid form (e.g., dissolved in a solvent or aqueous solution).

    • Identify any co-mingled substances: If the this compound is mixed with other chemicals, the entire mixture must be treated according to the most hazardous component.

    • Classify the waste: Based on the concentration and accompanying solvents, classify the waste as either non-hazardous or hazardous according to your institution's guidelines and local regulations.

  • Segregation and Collection :

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

    • Solid Waste : Collect solid this compound waste and contaminated consumables (e.g., pipette tips, microfuge tubes) in a clearly labeled, sealed, and leak-proof container.

    • Liquid Waste : Collect liquid this compound waste in a dedicated, sealed, and shatter-proof container. Ensure the container is compatible with the solvent used. Do not mix with other chemical waste streams unless compatibility is confirmed and permitted.

  • Decontamination/Inactivation :

    • For materials contaminated with this compound, chemical inactivation may be necessary prior to disposal.

    • Endotoxins like this compound are highly heat stable. Standard autoclaving may not be sufficient for complete inactivation.

    • Effective inactivation methods include treatment with strong acids, bases, or oxidizing agents, or prolonged dry heat (e.g., 180°C for 3-4 hours or 250°C for 1-2 hours).

  • Final Disposal :

    • Incineration : The preferred method for the final disposal of this compound waste, especially if it is classified as hazardous, is incineration at a licensed hazardous waste facility.

    • Hazardous Waste Collection : Arrange for the collection of the segregated and labeled waste containers by your institution's environmental health and safety (EHS) department or a certified hazardous waste contractor.

Quantitative Data on Waste Classification

Specific quantitative disposal limits for this compound are not broadly established and are highly dependent on local and institutional regulations. The following table provides a general framework for waste classification.

Waste StreamFormRecommended ClassificationDisposal Notes
Pure this compound (unused)Solid (Powder)Hazardous Chemical WasteCollect in a sealed, labeled container.
This compound in Organic SolventLiquidHazardous Chemical WasteThe solvent dictates the primary hazard. Collect in a compatible, sealed container.
This compound in Aqueous SolutionLiquidChemical WasteClassification may depend on concentration. For low concentrations, consult your institution's EHS for guidance on potential neutralization and drain disposal, though this is generally not recommended for endotoxins. For higher concentrations, treat as hazardous chemical waste.
Contaminated Labware/PPESolidHazardous/Biohazardous WasteItems such as gloves, wipes, and plasticware contaminated with this compound should be collected as solid hazardous waste. If the this compound was used in experiments with biological agents, dispose of as biohazardous waste according to institutional protocols.

Experimental Protocols

Spill Cleanup Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Liquid Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (gloves, lab coat, safety glasses), cover the spill with an absorbent material.

  • Working from the perimeter of the spill towards the center, apply a 10% bleach solution to inactivate the endotoxin.

  • Allow a contact time of at least 30 minutes.

  • Clean the area with soap and water.

  • Collect all cleanup materials (absorbent pads, gloves, etc.) in a sealed bag or container and dispose of them as hazardous chemical waste.

For Powder Spills:

  • Avoid creating dust. Do not sweep up the dry powder.

  • If the spill is not in a containment hood, evacuate the area and restrict access. Contact your institution's EHS for cleanup.

  • If the spill is within a chemical fume hood or biosafety cabinet, gently cover the spill with absorbent material wetted with a 10% bleach solution to prevent the powder from becoming airborne.

  • After ensuring the powder is thoroughly wetted and has had a contact time of at least 30 minutes, proceed with the cleanup as described for liquid spills.

  • Collect all contaminated materials in a sealed container and label it as hazardous waste for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_start Start cluster_assessment Assessment cluster_segregation Segregation & Collection cluster_treatment Treatment & Disposal start This compound Waste Generated identify Identify Waste Form (Solid, Liquid, Contaminated PPE) start->identify classify Classify Waste (Hazardous vs. Non-Hazardous) identify->classify collect_solid Collect in Labeled, Sealed Solid Waste Container classify->collect_solid Solid or Contaminated PPE collect_liquid Collect in Labeled, Sealed Liquid Waste Container classify->collect_liquid Liquid decontaminate Decontaminate if Necessary (e.g., Chemical Inactivation) collect_solid->decontaminate collect_liquid->decontaminate dispose Dispose via Institutional EHS (Typically Incineration) decontaminate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.